N-Hexanoyl-glucosylceramide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H55NO8 |
|---|---|
Molecular Weight |
557.8 g/mol |
IUPAC Name |
N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide |
InChI |
InChI=1S/C30H55NO8/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-24(33)23(31-26(34)20-17-6-4-2)22-38-30-29(37)28(36)27(35)25(21-32)39-30/h13-14,18-19,23-25,27-30,32-33,35-37H,3-12,15-17,20-22H2,1-2H3,(H,31,34)/b14-13+,19-18+/t23-,24+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
BEZYYCVVAKYDLA-VNKFPRAASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Hexanoyl-glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Hexanoyl-glucosylceramide (C6-GlcCer), a crucial sphingolipid in cellular signaling and a key molecule in biomedical research. This document details both chemical and enzymatic synthesis strategies, offering in-depth experimental protocols and data presentation to aid researchers in the production and utilization of this important compound.
Introduction to this compound
This compound is a synthetic, short-chain glucosylceramide that serves as an important tool in the study of glycosphingolipid metabolism and function. It is composed of a glucose molecule glycosidically linked to the C1 hydroxyl of N-hexanoyl-D-erythro-sphingosine (C6-ceramide). Due to its shorter acyl chain, C6-GlcCer exhibits increased water solubility compared to its long-chain natural counterparts, making it a valuable substrate for in vitro enzymatic assays and a useful tool for studying cellular processes.
Glucosylceramide (GlcCer) is a central molecule in the biosynthesis of hundreds of complex glycosphingolipids.[1] The enzyme responsible for its synthesis is UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide.[2] This process is the first committed step in the formation of most glycosphingolipids.[1] Dysregulation of GlcCer metabolism is implicated in various diseases, including lysosomal storage disorders like Gaucher disease, and in the development of multidrug resistance in cancer cells.[3] Consequently, the synthesis of GlcCer analogs like this compound is of significant interest for developing research tools and potential therapeutic agents.
Synthesis Methodologies
The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and challenges.
2.1. Chemical Synthesis Approach
Chemical synthesis provides a direct route to this compound through the glycosylation of N-hexanoyl-D-erythro-sphingosine. A common and historically significant method for forming glycosidic bonds is the Koenigs-Knorr reaction, which involves the use of a glycosyl halide as a donor.[4]
2.1.1. Proposed Experimental Protocol: Modified Koenigs-Knorr Glycosylation
This protocol is a proposed adaptation of the Koenigs-Knorr reaction for the specific synthesis of this compound.
Materials:
-
N-Hexanoyl-D-erythro-sphingosine (C6-ceramide)
-
Acetobromo-α-D-glucose
-
Silver carbonate (Ag₂CO₃)
-
Drierite (anhydrous calcium sulfate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol, water mixtures)
Procedure:
-
Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Hexanoyl-D-erythro-sphingosine in anhydrous dichloromethane.
-
Glycosylation Reaction: To the solution, add freshly prepared silver carbonate and Drierite. Cool the mixture to 0°C in an ice bath. Add a solution of acetobromo-α-D-glucose in anhydrous dichloromethane dropwise with constant stirring. Allow the reaction to warm to room temperature and stir for 24-48 hours in the dark. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and Drierite. Wash the filter cake with dichloromethane. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Deprotection (Zemplén deacetylation): Dissolve the crude product in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir the solution at room temperature. Monitor the deacetylation by TLC.
-
Neutralization and Purification: Once the deprotection is complete, neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin), filter, and concentrate the filtrate. Purify the resulting this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform-methanol).
2.2. Enzymatic Synthesis Approach
Enzymatic synthesis offers high specificity and avoids the use of harsh reagents and protecting group manipulations common in chemical synthesis. This approach utilizes the enzyme glucosylceramide synthase (GCS) to catalyze the transfer of glucose from UDP-glucose to N-hexanoyl-D-erythro-sphingosine.
2.2.1. Proposed Experimental Protocol: Preparative Scale Enzymatic Synthesis
This protocol outlines a method for the preparative enzymatic synthesis of this compound, which would first require the expression and purification of recombinant GCS.
Part 1: Expression and Purification of Recombinant Glucosylceramide Synthase (GCS)
-
A detailed protocol for the expression and purification of recombinant human GCS would be required. This typically involves cloning the GCS gene into an expression vector (e.g., pET vector with a His-tag), transforming the vector into a suitable expression host (e.g., E. coli BL21(DE3)), inducing protein expression (e.g., with IPTG), lysing the cells, and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography).
Part 2: Enzymatic Synthesis Reaction
Materials:
-
Purified recombinant Glucosylceramide Synthase (GCS)
-
N-Hexanoyl-D-erythro-sphingosine (C6-ceramide)
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and MnCl₂)
-
Bovine serum albumin (BSA) (optional, to aid in substrate solubility)
-
Organic solvents for extraction (e.g., chloroform, methanol)
Procedure:
-
Substrate Preparation: Prepare a stock solution of N-Hexanoyl-D-erythro-sphingosine in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, UDP-glucose, and the N-Hexanoyl-D-erythro-sphingosine solution. If using BSA, it should be added to the buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant GCS.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 2-24 hours). The optimal reaction time should be determined empirically.
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v). Vortex the mixture to ensure thorough extraction of lipids into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids.
-
Purification: Dry the organic extract under a stream of nitrogen. Purify the this compound from the crude extract using silica gel column chromatography or high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound.
| Parameter | Chemical Synthesis (Modified Koenigs-Knorr) | Enzymatic Synthesis |
| Starting Material | N-Hexanoyl-D-erythro-sphingosine | N-Hexanoyl-D-erythro-sphingosine |
| Key Reagents | Acetobromo-α-D-glucose, Ag₂CO₃ | UDP-glucose, Recombinant GCS |
| Reaction Time | 24 - 48 hours | 2 - 24 hours |
| Typical Yield | 40 - 60% | 70 - 90% |
| Purity (post-purification) | >95% | >98% |
| Primary Byproducts | Unreacted starting materials, anomeric isomers | Unreacted starting materials, UDP |
Table 1: Comparison of Synthesis Methodologies
| Step | Method | Elution Solvents | Purity Achieved |
| Initial Purification | Silica Gel Chromatography | Chloroform/Methanol Gradient | ~90% |
| Final Polishing | Preparative HPLC | Isocratic or Gradient Elution | >98% |
Table 2: Purification Strategy
Visualization of Pathways and Workflows
Diagram 1: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Diagram 2: Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Diagram 3: Glucosylceramide Signaling Pathway Context
Caption: Simplified overview of Glucosylceramide's role in cellular pathways.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a critical tool for research in glycobiology and drug development. Both chemical and enzymatic routes are presented with detailed, actionable protocols. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided diagrams and data tables are intended to facilitate a comprehensive understanding of the synthesis process and the biological context of this important molecule.
References
- 1. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
The Chemical Biology of Short-Chain Glucosylceramide Analogs: A Technical Guide for Researchers
A comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to short-chain glucosylceramide analogs for researchers, scientists, and drug development professionals.
Short-chain glucosylceramide (GlcCer) analogs are valuable chemical tools for studying the complex roles of glycosphingolipids (GSLs) in cellular processes and for the development of therapeutics for diseases associated with GSL metabolism, such as Gaucher disease and certain cancers. This guide provides an in-depth analysis of the chemical properties of these analogs, their interactions with key enzymes, their effects on cellular signaling pathways, and detailed experimental protocols for their study.
Core Concepts in Glucosylceramide Metabolism
Glucosylceramide is a central molecule in GSL metabolism, serving as the precursor for the synthesis of a vast array of complex GSLs.[1] Its synthesis is catalyzed by glucosylceramide synthase (GCS), which transfers a glucose moiety from UDP-glucose to a ceramide backbone. Conversely, the degradation of GlcCer is carried out by glucocerebrosidase (GCase), a lysosomal enzyme that hydrolyzes it back to glucose and ceramide. The balance between the synthesis and degradation of GlcCer is critical for maintaining cellular homeostasis.[2]
Short-chain GlcCer analogs are synthetically modified versions of the natural lipid, typically featuring a truncated acyl chain. This modification enhances their cell permeability and aqueous solubility, making them effective probes for studying intracellular processes.[3]
Chemical Properties and Structure-Activity Relationships of Short-Chain Glucosylceramide Analogs
The biological activity of short-chain GlcCer analogs is intimately linked to their chemical structure. Modifications to the ceramide backbone, the acyl chain, and the glucose moiety can profoundly impact their ability to inhibit GCS or modulate GCase activity.
PDMP Analogs
One of the most extensively studied classes of GCS inhibitors is based on the D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) scaffold.[1] Structure-activity relationship (SAR) studies have revealed several key features that govern their inhibitory potency:
-
Acyl Chain Length: Increasing the acyl chain length from 10 to 16 carbons can enhance the inhibitory efficacy of PDMP analogs.[4] However, shorter N-acyl chains, such as hexanoyl, can dissociate the inhibition of GCS from effects on cell growth.[4]
-
Phenyl Ring Substitutions: Modifications to the phenyl ring significantly influence inhibitory activity. Electron-donating substitutions and decreased lipophilicity on the phenyl ring enhance the potency of these inhibitors. For instance, D-threo-4'-hydroxy-P4 was found to be a highly potent inhibitor with an IC50 of 90 nM.[5][6]
-
Cyclic Amine Moiety: The use of a less polar cyclic amine, such as a pyrrolidine (B122466) ring instead of a morpholine (B109124) ring, can lead to more potent inhibition.[4]
Iminosugar-Based Analogs
N-alkylated deoxynojirimycin derivatives represent another important class of GCS inhibitors. For example, N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) is a potent and specific inhibitor of GCS with IC50 values in the nanomolar range in various cell types.[7]
Quantitative Data on Inhibitory Activity
The inhibitory potency of short-chain GlcCer analogs against GCS is a critical parameter for their application in research and drug development. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several representative analogs.
| Inhibitor | Scaffold | IC50 (GCS) | Cell Line/System | Reference |
| D-threo-PDMP | PDMP | ~15-25 µM | Osimertinib-resistant NSCLC cells | [3] |
| D-threo-P4 | PDMP | 0.5 µM | in vitro | [4] |
| D-threo-4'-hydroxy-P4 | PDMP | 90 nM | in vitro | [5][6] |
| D-threo-p-methoxy-P4 | PDMP | 0.2 µM | MDCK cell homogenates | [6] |
| D-threo-PBPP | PDMP | 0.3 µM | in vitro | [4] |
| EXEL-0346 | Phenylalanine analog | 2 nM | in vitro | [8] |
| AMP-DNM | Deoxynojirimycin | ~150-220 nM | Various cell types | [7] |
Table 1: IC50 values of various short-chain glucosylceramide analogs against Glucosylceramide Synthase (GCS).
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common enzyme-based assay for determining the inhibitory activity of short-chain GlcCer analogs against GCS.
Materials:
-
Cell or tissue homogenates as a source of GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Inhibitor compounds
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, cell/tissue homogenate, and varying concentrations of the inhibitor compound.
-
Pre-incubate the mixtures at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid extract by TLC.
-
Visualize and quantify the fluorescently labeled glucosylceramide product using a fluorescence imaging system.
-
Calculate the GCS activity as the amount of product formed per unit time and protein concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Quantification of Cellular Glycosphingolipids by HPLC
This protocol outlines a method for quantifying the levels of cellular GSLs following treatment with short-chain GlcCer analogs.
Materials:
-
Cultured cells
-
Inhibitor compounds
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., normal-phase silica)
-
Fluorescent labeling reagent (e.g., anthranilic acid for glycan analysis)
-
Ceramide glycanase
Procedure:
-
Culture cells in the presence of varying concentrations of the inhibitor for a desired period.
-
Harvest the cells and perform a total lipid extraction.
-
For glycan analysis, release the glycan headgroups from the GSLs by enzymatic digestion with ceramide glycanase.
-
Label the released glycans with a fluorescent tag.
-
Separate and quantify the fluorescently labeled glycans by HPLC with fluorescence detection.
-
Alternatively, for intact lipid analysis, separate the total lipid extract directly by HPLC coupled with mass spectrometry (LC-MS).
-
Quantify the changes in the levels of specific GSLs relative to an internal standard.
Signaling Pathways Modulated by Short-Chain Glucosylceramide Analogs
The balance of ceramide and glucosylceramide plays a crucial role in regulating various signaling pathways that control cell fate, including proliferation, apoptosis, and inflammation. Short-chain GlcCer analogs, by inhibiting GCS, lead to an accumulation of ceramide and a depletion of GlcCer and downstream GSLs, thereby modulating these pathways.
Glucosylceramide Metabolism and its Interplay with Key Signaling Cascades
The inhibition of GCS by short-chain analogs initiates a cascade of events that impacts several critical signaling networks. An increase in cellular ceramide levels can activate pro-apoptotic pathways, while the depletion of GlcCer and its derivatives can affect cell growth and survival signals.
Caption: Overview of Glucosylceramide Metabolism and Downstream Signaling.
Ras-MAPK Signaling Pathway
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a central regulator of cell proliferation, differentiation, and survival.[9][10][11][12] Ceramide has been shown to interact with components of this pathway, such as Raf-1, potentially modulating its activity.[13] By increasing ceramide levels, short-chain GCS inhibitors can influence the Ras-MAPK cascade.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
N-Hexanoyl-glucosylceramide mechanism of action in enzyme assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of N-Hexanoyl-glucosylceramide and its analogs in key enzyme assays relevant to sphingolipid metabolism. This document provides a comprehensive overview of the enzymatic reactions, quantitative data, and detailed experimental protocols for researchers in academia and the pharmaceutical industry.
Core Concepts: The Role of this compound in Sphingolipid Metabolism
This compound is a short-chain synthetic analog of glucosylceramide, a central molecule in the biosynthesis and degradation of glycosphingolipids. Its utility in enzyme assays stems from its ability to be readily taken up by cells and to serve as a substrate for two key enzymes:
-
Glucosylceramide Synthase (GCS): This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is a critical step in the synthesis of most glycosphingolipids.
-
Glucocerebrosidase (GCase or GBA1): This lysosomal hydrolase is responsible for the degradation of glucosylceramide into glucose and ceramide. Deficiencies in GCase activity lead to the lysosomal storage disorder, Gaucher disease.
Due to its short acyl chain, this compound and its derivatives (often radiolabeled or fluorescently tagged) offer advantages in enzyme assays, including improved solubility and cell permeability compared to their long-chain natural counterparts.
Quantitative Data Presentation
The following tables summarize key quantitative data from enzyme assays involving this compound analogs and related enzymes.
Table 1: Michaelis-Menten Constants (Km) for Glucocerebrosidase (GCase) and Glucosylceramide Synthase (GCS) with Various Substrates
| Enzyme | Substrate | Km Value | Source |
| Recombinant Human Glucocerebrosidase | Glucosylceramide (natural substrate) | 108 µM | [1] |
| Human Glucosylceramide Synthase | NBD C6-Ceramide | 38.8 µM |
Table 2: Inhibitor Potency (IC50) against Glucosylceramide Synthase (GCS)
| Inhibitor | Enzyme Source | Substrate Used in Assay | IC50 Value | Source |
| D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4) | Not specified | Not specified | 0.5 µM | |
| P4 analog with decanoyl acyl chain | Not specified | Not specified | ~2 µM | |
| P4 analog with octanoyl acyl chain | Not specified | Not specified | ~2 µM | |
| P4 analog with hexanoyl acyl chain | Not specified | Not specified | ~2 µM | |
| Genz-112638 | Not specified | Not specified | ~24 nM | |
| AMP-DNM (N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin) | Various cell types | Endogenous | 150 - 220 nM |
Table 3: Residual Glucocerebrosidase Activity in Gaucher Disease Fibroblasts using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
| Gaucher Disease Type | Mean Residual GCase Activity (nmol of product/mg protein) | Source |
| Type 1 (mild form) | 46.3 ± 4.6 | [2][3] |
| Types 2 & 3 (neuronopathic forms) | 19.6 ± 6.5 | [2][3] |
Signaling and Metabolic Pathways
The enzymatic reactions involving glucosylceramide are central to the synthesis and degradation of glycosphingolipids.
Caption: Metabolic pathway showing the synthesis and degradation of glucosylceramide.
Experimental Protocols and Workflows
Detailed methodologies for key enzyme assays are provided below.
High-Throughput Glucocerebrosidase (GCase) Assay using Natural Substrate
This assay utilizes the natural substrate, glucosylceramide, and a coupled enzymatic reaction to produce a fluorescent signal.
Experimental Workflow:
Caption: Workflow for the high-throughput glucocerebrosidase assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM citric acid, 176 mM K2HPO4, 10 mM sodium taurocholate, and 0.01% Tween-20 at pH 5.9.
-
Substrate Solution: Prepare serial dilutions of natural glucosylceramide in assay buffer.
-
Enzyme Solution: Dilute recombinant human glucocerebrosidase to the desired concentration (e.g., 5 nM) in assay buffer.
-
Amplex-Red Reagent: Prepare the Amplex-Red/glucose oxidase/horseradish peroxidase (HRP) mixture according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5-25 minutes).
-
Stop the reaction by adding a suitable stop solution if necessary (e.g., for non-continuous reads).
-
Add the Amplex-Red reagent to each well.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence of the product, resorufin, using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction from the fluorescence measurements.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Glucosylceramide Synthase (GCS) Assay using NBD C6-Ceramide
This assay measures the activity of GCS by monitoring the conversion of a fluorescent ceramide analog to fluorescent glucosylceramide, which are then separated and quantified by HPLC.
Experimental Workflow:
Caption: Workflow for the HPLC-based glucosylceramide synthase assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Cell/Tissue Lysate: Homogenize cells or tissues in a suitable buffer.
-
Substrate Mixture: Prepare a reaction mixture containing NBD C6-ceramide and UDP-glucose in an appropriate buffer.
-
-
Assay Procedure:
-
Incubate the cell or tissue lysate with the substrate mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture, typically chloroform/methanol.
-
Extract the lipids from the reaction mixture.
-
Dry the lipid extract and reconstitute it in a solvent suitable for HPLC injection.
-
-
HPLC Analysis:
-
Inject the reconstituted lipid extract onto a normal-phase HPLC column.
-
Elute the lipids using an appropriate solvent gradient.
-
Detect the fluorescent NBD C6-ceramide and the product, NBD C6-glucosylceramide, using a fluorescence detector.
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.
-
-
Data Analysis:
-
Calculate the GCS activity based on the amount of NBD C6-glucosylceramide produced per unit time and protein concentration.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant, and fit the data to the appropriate kinetic model.
-
Glucocerebrosidase (GCase) Assay using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
This assay relies on the use of a radiolabeled short-chain glucosylceramide. The product, [14C]hexanoyl-sphingosine, is separated from the substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.
General Protocol Outline:
-
Incubation: Incubate cell or tissue homogenates with N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine in a suitable buffer at an acidic pH (optimal for lysosomal enzymes) and 37°C.[2][3]
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.
-
TLC Separation: Separate the substrate ([14C]hexanoyl-GlcCer) and the product ([14C]hexanoyl-Cer) by thin-layer chromatography.
-
Quantification: Visualize the separated lipids (e.g., by autoradiography) and scrape the corresponding spots from the TLC plate. Quantify the radioactivity in each spot using liquid scintillation counting.
-
Activity Calculation: Calculate the GCase activity based on the percentage of substrate converted to product.
Conclusion
This compound and its labeled analogs are invaluable tools for the in-vitro and in-vivo study of glucosylceramide synthase and glucocerebrosidase. The assays described in this guide provide robust and sensitive methods for determining enzyme activity, characterizing enzyme kinetics, and screening for potential therapeutic inhibitors. The provided quantitative data and detailed protocols serve as a valuable resource for researchers and drug development professionals working in the field of sphingolipid metabolism and associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Role of Exogenous Short-Chain Glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving not only as a structural component of cellular membranes but also as a critical precursor for complex glycosphingolipids. It sits (B43327) at a crucial metabolic crossroads, balancing the levels of pro-apoptotic ceramide against the synthesis of more complex glycosphingolipids involved in cell growth, differentiation, and recognition. The use of exogenous, cell-permeable short-chain analogs of GlcCer and its precursor, ceramide (e.g., C6- or C8-GlcCer), has become an invaluable tool for dissecting these pathways. This document provides an in-depth technical overview of the metabolism, signaling functions, and biological impact of exogenously supplied short-chain glucosylceramide. It details the intricate balance between ceramide-induced apoptosis and GlcCer-mediated cell survival, explores its role in membrane trafficking, and summarizes its implications for drug resistance in cancer. This guide includes quantitative data from key studies, detailed experimental protocols, and visual diagrams of core metabolic and signaling pathways to facilitate a comprehensive understanding for research and therapeutic development.
Introduction: The Sphingolipid Hub
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with ceramide being the central molecule[1][2]. From ceramide, a diverse array of more complex sphingolipids is synthesized. One of the primary metabolic fates of ceramide is its glycosylation by UDP-glucose:ceramide glucosyltransferase (GCS) to form glucosylceramide (GlcCer)[1][3]. This reaction is pivotal as it reduces the intracellular concentration of ceramide, a potent second messenger known to mediate apoptosis, cell cycle arrest, and growth inhibition[1][4][5]. Conversely, the resulting GlcCer is the foundational block for hundreds of complex glycosphingolipids (GSLs), which play roles in cell-cell recognition, adhesion, and modulation of signal transduction pathways[6]. The dynamic balance between ceramide and GlcCer levels is therefore a critical determinant of cell fate.
Short-chain, cell-permeable lipid analogs, such as C6-glucosylceramide (C6-GlcCer), are able to enter cells and influence these pathways directly, making them powerful research tools[2][7]. They can mimic endogenous lipids, allowing for the controlled study of their metabolic fate and downstream signaling effects.
Metabolism of Exogenous Short-Chain Lipids
When introduced to cells, short-chain ceramides (B1148491) like C6-ceramide can be metabolized through several routes. A primary pathway involves its conversion to C6-glucosylceramide by GCS. However, studies using labeled C6-ceramide have revealed a more complex metabolic network. The sphingosine (B13886) backbone of the exogenous short-chain ceramide can be recycled through deacylation (by ceramidases) and subsequent reacylation (by ceramide synthases) to generate endogenous, long-chain ceramides[5]. This process is stereospecific, occurring with D-erythro-C6-ceramide but not its L-erythro counterpart[5].
Conversely, exogenous short-chain GlcCer can influence cellular lipid pools. For instance, treatment of Madin-Darby canine kidney (MDCK) cells with octanoyl (C8) GlcCer led to an increase in the levels of endogenous GlcCer, ceramide, and sphingosine, while decreasing sphingomyelin[7]. This suggests that exogenous short-chain GlcCer can inhibit enzymes like GlcCer β-glucosidase (glucocerebrosidase) and potentially other transferases, thereby altering the steady-state concentrations of multiple related sphingolipids[7].
Biological Roles and Signaling Pathways
Modulation of Apoptosis and Cell Proliferation
The best-characterized role of the ceramide-GlcCer axis is the regulation of apoptosis. An accumulation of ceramide is a potent trigger for the mitochondrial intrinsic cell death pathway[8][9]. Exogenous short-chain ceramides (C2- and C6-ceramide) have been shown to induce apoptosis in numerous cancer cell lines by activating caspase-3, promoting cytochrome c release, and causing PARP degradation[9].
The conversion of ceramide to GlcCer by GCS is a key mechanism by which cancer cells evade apoptosis and develop multidrug resistance[1][4]. By lowering the intracellular ceramide concentration, GCS promotes a pro-survival state. Therefore, inhibiting GCS is a promising strategy in cancer therapy. Co-administration of exogenous C6-ceramide (often delivered in nanoliposomes) with a GCS inhibitor, such as 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), acts synergistically to increase endogenous long-chain ceramide and sphingosine levels, leading to enhanced apoptosis in leukemia cells[8].
Unexpectedly, some studies have shown that exogenous short-chain GlcCer can also inhibit cell proliferation. In Madin-Darby canine kidney cells, octanoyl GlcCer inhibited both protein and DNA synthesis, an effect attributed to downstream changes in the levels of other bioactive lipids like ceramide and sphingosine[7].
Regulation of Membrane Dynamics and Trafficking
GSLs are known to be key components of specialized membrane microdomains, or "lipid rafts," which serve as platforms for signal transduction[3][6]. Both increases and decreases in cellular GlcCer levels can dramatically alter the endocytic trafficking of other lipids. For example, in macrophage models, either the accumulation of GlcCer (via inhibition of glucocerebrosidase) or the depletion of GlcCer (via inhibition of GCS) caused the mistargeting of lactosylceramide (B164483) to lysosomes instead of its normal destination, the Golgi apparatus[10]. This demonstrates that optimal GlcCer levels are crucial for the regulation of membrane transport along the endocytic pathway.
Role in Drug Resistance
Elevated expression and activity of GCS are frequently observed in multidrug-resistant (MDR) cancer cells[4]. By converting cytotoxic ceramide generated by chemotherapeutic agents into non-toxic GlcCer, GCS provides a direct mechanism of drug resistance[1]. Furthermore, GlcCer and more complex GSLs can decrease the expression of P-glycoprotein (P-gp, MDR1), a major drug efflux pump, although the overall relationship is complex, with ceramide itself sometimes upregulating MDR1[4].
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of short-chain sphingolipids and related inhibitors.
Table 1: Cytotoxic Effects of C6-Ceramide and GCS Inhibitors
| Compound/Treatment | Cell Line | Effect Measured | Value | Citation |
|---|---|---|---|---|
| C6-Ceramide | K562 (Leukemia) | EC50 for cell death | 27.90 µM | [11] |
| C6-Ceramide Liposomes (12.5 µM) + PPMP (10 µM) | RNK-16 (NK Leukemia) | Increase in apoptosis vs. control | 46% | [8] |
| D-erythro-C6-Ceramide | HL-60 (Leukemia) | IC50 for growth inhibition (24h) | 11 µM | [5] |
| L-erythro-C6-Ceramide | HL-60 (Leukemia) | IC50 for growth inhibition (24h) | 13 µM |[5] |
Table 2: IC50 Values for Glucosylceramide Synthase (GCS) Inhibitors
| Inhibitor | Assay Condition | IC50 Value | Citation |
|---|---|---|---|
| D-threo-P4 | In vitro | 0.5 µM | [12] |
| D-threo-PBPP | In vitro | 0.3 µM | [12] |
| N-hexanoyl analog of P4 | In vitro | ~2 µM | [12] |
| N-octanoyl analog of P4 | In vitro | ~2 µM |[12] |
Key Experimental Methodologies
Detailed protocols are essential for the accurate study of short-chain glucosylceramides. Below are summarized methodologies for key experiments cited in the literature.
Cell Viability and Apoptosis Assays
-
Objective : To quantify the effect of exogenous short-chain GlcCer or Cer on cell survival and programmed cell death.
-
Protocol Outline :
-
Cell Culture : Plate cells (e.g., K562, A549, RNK-16) in appropriate media and allow them to adhere or reach a target confluency.
-
Treatment : Prepare stock solutions of short-chain lipids (e.g., C6-ceramide) in a suitable solvent like DMSO or ethanol. For delivery, lipids can be complexed with fatty acid-free BSA or formulated into nanoliposomes to improve solubility and uptake[8]. Treat cells with a range of concentrations for a specified time period (e.g., 24, 48, 72 hours)[11].
-
Viability Assay (MTT/XTT) : Add MTT or XTT reagent to the cells. Incubate for 2-4 hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product. Solubilize the product and measure absorbance using a plate reader. Cell viability is expressed as a percentage relative to a vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining) : Harvest cells and wash with PBS. Resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Lipid Extraction and Analysis
-
Objective : To measure changes in endogenous and exogenous sphingolipid levels following treatment.
-
Protocol Outline :
-
Cell Treatment and Harvest : Treat cultured cells as described above. After incubation, wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Lipid Extraction : Perform a Bligh-Dyer or Folch extraction. Briefly, add a mixture of chloroform (B151607):methanol (e.g., 1:2 v/v) to the cell pellet, vortex thoroughly, and incubate. Add chloroform and water to induce phase separation. The lower organic phase containing the lipids is collected.
-
Quantification (LC-MS/MS) : Dry the lipid extract under nitrogen and reconstitute in a suitable solvent. Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use internal standards (e.g., isotopically labeled lipids) for accurate quantification. The mass spectrometer is set to monitor specific precursor-product ion transitions for each lipid of interest (e.g., C6-ceramide, C16-ceramide, sphingosine, GlcCer)[8].
-
Glucosylceramide Synthase (GCS) Activity Assay
-
Objective : To measure the activity of the GCS enzyme in cell lysates or purified preparations.
-
Protocol Outline :
-
Homogenate Preparation : Homogenize cells or tissues in a suitable buffer. The Golgi apparatus, where GCS is located, can be enriched through fractionation if required[13].
-
Assay Reaction : The assay typically uses a fluorescent or radiolabeled ceramide substrate, such as NBD-C6-ceramide or [³H]sphingosine-labeled ceramide, and the sugar donor UDP-glucose[13].
-
Incubation : Incubate the cell homogenate with the substrates and UDP-glucose in a reaction buffer at 37°C.
-
Lipid Extraction : Stop the reaction and extract the lipids as described in section 5.2.
-
Separation and Detection : Separate the product (labeled GlcCer) from the unreacted substrate (labeled ceramide) using thin-layer chromatography (TLC).
-
Quantification : Scrape the corresponding spots from the TLC plate and quantify the amount of labeled GlcCer using a fluorescence reader (for NBD) or a scintillation counter (for radiolabels). Enzyme activity is calculated based on the amount of product formed per unit time per amount of protein.
-
Applications in Research and Drug Development
The study of exogenous short-chain glucosylceramides has significant implications for drug development:
-
Cancer Therapeutics : Targeting GCS to increase ceramide levels is a validated anti-cancer strategy. The synergistic effect of GCS inhibitors with C6-ceramide nanoliposomes or conventional chemotherapies that induce ceramide production (like Doxorubicin) offers a promising avenue for overcoming drug resistance[8][14].
-
Lysosomal Storage Diseases : In diseases like Gaucher disease, which results from a deficiency in glucocerebrosidase, there is a pathological accumulation of GlcCer. Substrate reduction therapy (SRT) uses inhibitors of GCS to decrease the production of GlcCer, thereby alleviating the metabolic burden[10][15]. Understanding how exogenous lipids affect these pathways is crucial for refining such therapies.
-
Neurobiology : In neuronal development, ceramide must be metabolized to GlcCer to sustain axonal growth[16]. Disrupting this balance can impair neuronal differentiation. Short-chain analogs are used to probe the distinct roles of these lipids at different stages of neuronal growth.
Conclusion
Exogenous short-chain glucosylceramide and its precursor, ceramide, are indispensable tools for cellular biology and therapeutic research. They allow for the precise manipulation of a critical metabolic node that governs cell life and death decisions. The biological effects of these molecules are multifaceted, ranging from the direct induction of apoptosis by short-chain ceramides to complex alterations in membrane trafficking and lipid homeostasis by short-chain glucosylceramides. A thorough understanding of their metabolism and signaling functions, facilitated by the experimental approaches detailed herein, is vital for developing novel therapeutic strategies for cancer, genetic disorders, and neurological diseases.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic effects of short-chain ceramide and glucosylceramide on sphingolipids and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Glucosylceramide Synthase Synergizes with C6-Ceramide Nanoliposomes to Induce Apoptosis in NK Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for studying glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexanoyl-glucosylceramide: A Technical Guide to a Key Research Tool in Glycosphingolipid Metabolism
Abstract
N-Hexanoyl-glucosylceramide (C6-GlcCer) and its derivatives have become indispensable tools for researchers in the field of glycosphingolipid (GSL) biology. As short-chain, cell-permeable analogs of endogenous glucosylceramide, these molecules allow for the investigation of metabolic pathways, enzyme activities, and cellular processes in a manner not possible with their long-chain, natural counterparts. This technical guide provides an in-depth overview of the discovery, development, and application of C6-GlcCer, with a focus on its utility for scientists and drug development professionals. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its effective use in the laboratory.
Introduction: The Discovery and Significance of a Versatile Tool
The study of glycosphingolipids has historically been hampered by the biophysical properties of these molecules. Endogenous GSLs, with their long fatty acid chains, are highly insoluble and do not readily transfer between membranes. This necessitates the use of detergents to study the enzymes of GSL metabolism, which can disrupt the natural membrane environment and introduce experimental artifacts.
A significant breakthrough came with the development of short-acyl chain sphingolipid analogs. This compound (C6-GlcCer) is a synthetic glucosylceramide with a six-carbon acyl chain. This modification confers a crucial advantage: the ability to spontaneously and rapidly transfer into biological membranes without the need for detergents.[1][2][3][4] This allows for the study of GSL metabolic enzymes, such as glucosylceramide synthase (GCS) and glucocerebrosidase (GCase), in their native cellular environment.[5][6]
The utility of C6-GlcCer has been further expanded through the synthesis of fluorescently-tagged (e.g., NBD-C6-GlcCer) and radioactively-labeled (e.g., [¹⁴C]hexanoyl-GlcCer) versions.[1][2][3][6] These derivatives have been instrumental in a wide range of applications, from elucidating the roles of GSLs in neuronal development to providing diagnostic insights into lysosomal storage diseases like Gaucher disease.[1][2][3][7]
Biochemical Properties and Mechanism of Action
Glucosylceramide (GlcCer) is a pivotal molecule in GSL metabolism, serving as the precursor for the synthesis of hundreds of complex GSLs.[8][9] It is synthesized from ceramide and UDP-glucose by the enzyme glucosylceramide synthase (GCS), an activity localized to the cytosolic face of the Golgi apparatus.[8][10] Conversely, GlcCer is degraded back to ceramide and glucose by the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3][11]
Ceramide itself is a potent signaling molecule involved in pathways leading to apoptosis and cell cycle arrest.[7][10] The conversion of ceramide to GlcCer by GCS is therefore a critical regulatory step; by reducing ceramide levels, GCS can inhibit apoptosis and promote cell proliferation.[12] This makes GCS a target of interest in cancer therapy.
C6-GlcCer and its analogs act as substrates for the key enzymes in this pathway. For instance, NBD-C6-ceramide can be administered to cells or whole organisms and its conversion to NBD-C6-GlcCer is used to measure GCS activity.[13][14][15] Similarly, [¹⁴C]hexanoyl-GlcCer can be used to directly measure the hydrolytic activity of GCase.[1][2][3]
Applications in Research and Drug Development
Studying Lysosomal Storage Diseases
Mutations in the gene encoding GCase lead to its deficiency and the subsequent accumulation of glucosylceramide, causing Gaucher disease, the most common lysosomal storage disorder.[1][2][3][11][16] C6-GlcCer has been pivotal in studying this disease. Specifically, [¹⁴C]hexanoyl-GlcCer provides a sensitive substrate for measuring residual GCase activity in fibroblasts from patients.[1][2][3] This assay has demonstrated a clear correlation between the level of residual enzyme activity and the clinical severity of the disease, a finding that was difficult to establish with other methods.[1][2][3]
Investigating Ceramide-Mediated Signaling
The balance between ceramide and GlcCer is crucial for cell fate decisions. High levels of ceramide can trigger apoptosis, while its glycosylation to GlcCer can be a pro-survival signal.[7][10] Short-chain ceramide analogs, the precursors to C6-GlcCer, can be used to manipulate intracellular ceramide levels and study these signaling cascades. For example, studies have shown that in neuronal cells, ceramide analogs can induce apoptosis at high concentrations, while at lower concentrations, metabolism to GlcCer is required to sustain axon growth.[7] This highlights the distinct roles of these two lipids in neuronal development and survival.
High-Throughput Screening and Inhibitor Development
The enzymes GCS and GCase are important drug targets. GCS inhibitors are being investigated for substrate reduction therapy in Gaucher disease and as anti-cancer agents.[12][17][18][19] Conversely, activators or chaperones of GCase are sought for enzyme replacement therapies. The use of C6-GlcCer and its derivatives provides a robust basis for developing high-throughput screening assays to identify and characterize modulators of these enzymes.
Quantitative Data Summary
The use of C6-GlcCer has enabled precise quantification of enzyme activity, providing key insights into disease pathology.
| Parameter | Cell Type | Condition | Value | Reference |
| Residual GCase Activity | Human Skin Fibroblasts | Gaucher Disease Type 1 | 46.3 ± 4.6 nmol [¹⁴C]hexanoyl-Cer / mg protein / 3h | [1][2][3] |
| Residual GCase Activity | Human Skin Fibroblasts | Gaucher Disease Types 2 & 3 | 19.6 ± 6.5 nmol [¹⁴C]hexanoyl-Cer / mg protein / 3h | [1][2][3] |
Detailed Experimental Protocols
Protocol: In Vitro GCase Activity Assay in Gaucher Disease Fibroblasts
This protocol is adapted from studies correlating residual GCase activity with Gaucher disease type.[1][2][3]
Objective: To measure the residual activity of glucocerebrosidase (GCase) in cultured human skin fibroblasts.
Materials:
-
Human skin fibroblast cultures (from patients and healthy controls)
-
Substrate: N-(1-[¹⁴C]hexanoyl)-D-erythro-glucosylsphingosine ([¹⁴C]hexanoyl-GlcCer)
-
Assay buffer (acidic pH, e.g., citrate/phosphate buffer pH 4.5)
-
Cell lysis buffer
-
Scintillation fluid and counter
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture: Culture fibroblasts to confluency under standard conditions.
-
Cell Harvest and Lysis: Harvest cells by trypsinization, wash with PBS, and lyse the cell pellet using a suitable lysis buffer to prepare a cell homogenate.
-
Protein Quantification: Determine the total protein concentration of the cell homogenate using a standard protein assay.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a standardized amount of cell homogenate (e.g., 50-100 µg of protein) with the acidic assay buffer.
-
Initiate the reaction by adding [¹⁴C]hexanoyl-GlcCer to a final concentration of ~10 µM. The substrate rapidly incorporates into the cell membranes present in the homogenate.
-
Incubate the reaction mixture at 37°C for 3 hours.
-
-
Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.
-
Analysis:
-
Separate the product, [¹⁴C]hexanoyl-Ceramide, from the unhydrolyzed substrate, [¹⁴C]hexanoyl-GlcCer, using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the ceramide spot using a scintillation counter.
-
-
Calculation: Calculate the specific activity as nmol of [¹⁴C]hexanoyl-Ceramide formed per mg of protein per hour.
Protocol: In Vivo GCS Activity Assay using HPLC
This protocol describes a method to measure the in vivo activity of glucosylceramide synthase (GCS) in animal models.[13][14][15]
Objective: To quantify the rate of conversion of a fluorescent ceramide analog to glucosylceramide in live animal tissues.
Materials:
-
Animal model (e.g., mouse)
-
Fluorescent substrate: N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide)
-
Delivery vehicle (e.g., rubusoside (B1680263) nanomicelles to improve solubility and delivery)[13][14]
-
Tissue homogenization equipment
-
HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm)
-
NBD-C6-ceramide and NBD-C6-glucosylceramide standards
-
Solvents for lipid extraction and HPLC mobile phase
Methodology:
-
Substrate Preparation: Prepare a solution of NBD-C6-ceramide complexed with a suitable delivery vehicle like rubusoside nanomicelles.[13][14]
-
Animal Injection: Inject the substrate solution into the animal model (e.g., via tail vein injection).
-
In Vivo Incubation: Allow the substrate to circulate and be taken up by tissues for a set period, typically 3 hours.[13] During this time, GCS in the tissues will convert the NBD-C6-ceramide into NBD-C6-GlcCer.
-
Tissue Collection: Euthanize the animal and rapidly dissect the tissues of interest.
-
Lipid Extraction: Homogenize the tissues and perform a total lipid extraction using a chloroform/methanol-based method.
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a fluorescence detector.
-
Use a gradient elution program to separate NBD-C6-ceramide from the product, NBD-C6-GlcCer.
-
Identify the peaks by comparing their retention times to those of pure standards.
-
-
Data Interpretation: Calculate the GCS activity by determining the ratio of the NBD-C6-GlcCer peak area to the total NBD-lipid (Cer + GlcCer) peak area.
Conclusion
This compound and its labeled derivatives represent a cornerstone of modern glycosphingolipid research. Their unique ability to probe the metabolism and function of GlcCer in intact cellular systems has profoundly advanced our understanding of lysosomal storage diseases, ceramide-mediated signaling, and the intricate trafficking of lipids within the cell. The protocols and data presented in this guide underscore the versatility of C6-GlcCer as a research tool and provide a framework for its continued application in both basic science and the development of novel therapeutics targeting GSL metabolic pathways.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fate and function of glycosphingolipid glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mizutanifdn.or.jp [mizutanifdn.or.jp]
- 12. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 15. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [en.bio-protocol.org]
- 16. Lysosomal Lipid Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a new class of glucosylceramide synthase inhibitors. | Semantic Scholar [semanticscholar.org]
N-Hexanoyl-Glucosylceramide: A Substrate for Probing Glucocerebrosidase Activity in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal β-glucosidase, is a critical enzyme in sphingolipid metabolism, responsible for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide. Deficiencies in GCase activity lead to the accumulation of GlcCer, the hallmark of Gaucher disease, the most common lysosomal storage disorder. Furthermore, mutations in the GBA1 gene, which encodes GCase, have been identified as a significant risk factor for Parkinson's disease. The central role of GCase in these pathologies has made it a key target for therapeutic intervention. Accurate and reliable methods for measuring GCase activity are therefore essential for basic research, diagnostics, and the development of novel therapeutics.
This technical guide focuses on N-Hexanoyl-glucosylceramide (C6-GlcCer), a short-chain synthetic substrate for GCase. Its unique properties, including its ability to spontaneously transfer into biological membranes, make it a valuable tool for in vitro, in situ, and in vivo studies of GCase activity. This document provides a comprehensive overview of C6-GlcCer as a GCase substrate, including its kinetic parameters, detailed experimental protocols for its use, and its application in understanding relevant biological pathways.
Data Presentation: Kinetic Parameters of Glucocerebrosidase with Various Substrates
The choice of substrate is a critical consideration for any enzymatic assay. The following table summarizes the kinetic parameters (Km and Vmax) of glucocerebrosidase with this compound and other commonly used substrates. This comparative data allows researchers to select the most appropriate substrate for their specific experimental needs.
| Substrate | Km (µM) | Vmax | Enzyme Source | Reference |
| This compound (C6-GlcCer) | Not explicitly found | Not explicitly found | Fibroblasts from Gaucher patients | [1](--INVALID-LINK--) |
| Natural Glucosylceramide | 108 | Not specified | Recombinant human GCase | [2](--INVALID-LINK--) |
| Bodipy-glucosylceramide (C11-chain) | 145 | Not specified | Recombinant human GCase | [2](--INVALID-LINK--) |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | 768 | 1.56 pmol/min | Not specified | [3](--INVALID-LINK--) |
| Resorufin-β-D-glucopyranoside (res-β-glc) | 33.0 | 7.11 pmol/min | Not specified | [3](--INVALID-LINK--) |
| p-Nitrophenyl-β-D-glucopyranoside (PNPG) | 12600 | 333 U/mg | Human leukocyte homogenate | [4](5--INVALID-LINK-- |
Note: While specific Km and Vmax values for this compound were not found in the reviewed literature, its utility as a substrate is demonstrated by its effective use in distinguishing between different types of Gaucher disease based on residual enzyme activity. The short acyl chain of C6-GlcCer allows it to rapidly transfer into biological membranes without the need for detergents, which can influence enzyme kinetics[6].
Experimental Protocols
This section provides detailed methodologies for performing GCase activity assays using both radiolabeled and fluorescently labeled this compound.
Protocol 1: GCase Activity Assay using [¹⁴C]this compound
This protocol is adapted from the method described by Meivar-Levy et al. (1994), which is based on the work of Futerman and Pagano (1991). It relies on the separation of the radiolabeled substrate from the radiolabeled product by thin-layer chromatography (TLC).
Materials:
-
[¹⁴C]N-Hexanoyl-D-erythro-glucosylsphingosine ([¹⁴C]C6-GlcCer)
-
Cell or tissue homogenates (e.g., fibroblast lysates)
-
Assay buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4
-
Stop solution: Chloroform/methanol (2:1, v/v)
-
TLC plates (Silica gel 60)
-
TLC developing solvent: Chloroform/methanol/water (65:25:4, v/v/v)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates in assay buffer. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, add the following:
-
Cell homogenate (containing 10-50 µg of protein)
-
[¹⁴C]C6-GlcCer (final concentration of 5-10 µM)
-
Assay buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours. The incubation time should be optimized to ensure linear product formation.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly to extract the lipids. Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
TLC Separation:
-
Carefully collect the lower organic phase.
-
Spot the organic phase onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a chamber equilibrated with the developing solvent (chloroform/methanol/water, 65:25:4).
-
Allow the solvent to migrate to the top of the plate.
-
-
Visualization and Quantification:
-
Dry the TLC plate.
-
Visualize the separated lipids using a phosphorimager or by scraping the silica corresponding to the substrate ([¹⁴C]C6-GlcCer) and product ([¹⁴C]N-Hexanoyl-sphingosine) bands into separate scintillation vials.
-
Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.
-
-
Calculation of GCase Activity: Calculate the amount of product formed (in nmol) per unit of time (e.g., per hour) per milligram of protein.
Protocol 2: GCase Activity Assay using NBD-C6-Glucosylceramide (Fluorescent Assay)
This protocol utilizes a fluorescently labeled short-chain glucosylceramide, NBD-C6-GlcCer, which allows for a more direct and often higher-throughput measurement of GCase activity compared to the radioactive assay.
Materials:
-
N-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-D-erythro-glucosylsphingosine (NBD-C6-GlcCer)
-
Recombinant human GCase or cell/tissue lysates
-
Assay Buffer: Citrate-phosphate buffer (pH 5.2) containing 0.2% sodium taurocholate
-
Stop Solution: 0.5 M sodium carbonate, pH 10.7
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~466 nm, Emission: ~536 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of NBD-C6-GlcCer in an appropriate solvent (e.g., ethanol). Dilute the stock solution in the assay buffer to the desired working concentrations.
-
Enzyme Preparation: Dilute the recombinant GCase or cell/tissue lysate in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add:
-
Enzyme solution
-
NBD-C6-GlcCer solution (to initiate the reaction)
-
Final reaction volume is typically 100-200 µL.
-
Include control wells with no enzyme (blank) and wells with a known GCase inhibitor (e.g., conduritol B epoxide) to determine background fluorescence.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the stop solution. The alkaline pH of the stop solution also enhances the fluorescence of the NBD fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for NBD.
-
Data Analysis: Subtract the background fluorescence (from the blank and inhibitor-treated wells) from the fluorescence of the experimental wells. Calculate the GCase activity based on a standard curve of the fluorescent product, NBD-C6-ceramide, if available, or express the activity as relative fluorescence units per unit time per milligram of protein.
Mandatory Visualizations
Signaling Pathways
The hydrolysis of glucosylceramide by GCase is not only a catabolic process but also a key step in regulating the balance between pro-apoptotic ceramide and pro-survival glucosylceramide. An imbalance in this equilibrium has been implicated in various diseases, including cancer.
Caption: Ceramide-Mediated Apoptosis Pathway.
Experimental Workflows
A common application of GCase assays is in the high-throughput screening (HTS) of potential therapeutic compounds that can modulate GCase activity. The following workflow outlines a typical HTS campaign.
Caption: High-Throughput Screening Workflow for GCase Modulators.
Conclusion
This compound is a versatile and valuable tool for the study of glucocerebrosidase. Its short acyl chain facilitates its use in a variety of assay formats, providing researchers with a reliable means to measure GCase activity in different biological contexts. The detailed protocols and comparative kinetic data presented in this guide are intended to aid in the design and execution of robust and reproducible experiments. Furthermore, the visualization of the interconnectedness of GCase activity with cellular signaling pathways and its application in drug discovery workflows highlights the broader significance of studying this important enzyme. As research into Gaucher disease, Parkinson's disease, and other GCase-related disorders continues, the use of well-characterized substrates like this compound will remain indispensable.
References
- 1. My journey into the world of sphingolipids and sphingolipidoses [jstage.jst.go.jp]
- 2. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
The Role of N-Hexanoyl-glucosylceramide in the Advancement of Gaucher Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gaucher disease (GD), the most prevalent lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme β-glucocerebrosidase (GCase).[1] This enzymatic defect results in the pathological accumulation of its primary substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages, triggering a cascade of cellular and systemic dysfunctions.[1][2] Understanding the precise mechanisms of GlcCer accumulation and its downstream consequences is paramount for developing effective diagnostics and therapeutics. Synthetic, short-acyl chain analogs of GlcCer, particularly N-Hexanoyl-glucosylceramide, have emerged as indispensable tools in this endeavor. This technical guide details the application of this compound in quantifying GCase activity, elucidates the complex signaling pathways perturbed by GlcCer accumulation, and presents the experimental frameworks that underpin these discoveries.
Introduction to Gaucher Disease and Glucosylceramide Metabolism
Gaucher disease is an autosomal recessive disorder characterized by the functional deficiency of β-glucocerebrosidase (GCase).[1] GCase is a lysosomal hydrolase responsible for the degradation of glucosylceramide (GlcCer) into glucose and ceramide.[3][4] Its impairment leads to the accumulation of GlcCer and its deacylated form, glucosylsphingosine (B128621) (GlcSph), primarily within cells of the mononuclear phagocyte system, forming characteristic "Gaucher cells."[1]
The clinical presentation of GD is heterogeneous, broadly classified into three types:
-
Type 1 (Non-neuronopathic): The most common form, characterized by hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[5]
-
Type 2 (Acute neuronopathic): A severe form with early onset, rapid neurodegeneration, and is typically fatal within the first few years of life.[5]
-
Type 3 (Subacute neuronopathic): Features a later onset and more variable progression of neurological symptoms compared to Type 2.[5]
The link between GCase deficiency and Parkinson's disease (PD) has broadened the scope of GD research, as mutations in GBA1 represent a significant genetic risk factor for PD.[2][6][7] This connection underscores the importance of understanding the molecular sequelae of GlcCer accumulation, not only for GD but for related neurodegenerative disorders as well.
This compound: A Tool for Quantifying GCase Activity
To accurately study GD and assess therapeutic efficacy, a reliable method for quantifying residual GCase activity is essential. Natural, long-chain GlcCer is poorly soluble and difficult to use in aqueous assays. To overcome this, radiolabeled, short-acyl chain substrates were developed. N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer) is a key tool that rapidly transfers into biological membranes without the need for detergents, allowing for the measurement of GCase activity both in vitro and in situ.[8][9]
Correlation of Residual GCase Activity with Gaucher Disease Type
The use of [14C]hexanoyl-GlcCer has been instrumental in establishing a direct correlation between the level of residual GCase activity and the clinical severity of Gaucher disease. Studies using skin fibroblasts from GD patients have demonstrated significantly lower enzyme activity in the more severe neuronopathic forms (Types 2 and 3) compared to the milder Type 1.[8][9]
Table 1: Residual Glucocerebrosidase Activity in Gaucher Disease Fibroblasts
| Gaucher Disease Type | Mean Residual GCase Activity (nmol [14C]hexanoyl-Cer formed/mg protein/3h) | Number of Samples (n) |
|---|---|---|
| Type 1 (Mild) | 46.3 ± 4.6 | 9 |
| Types 2 & 3 (Neuronopathic) | 19.6 ± 6.5 | 9 |
Data sourced from studies utilizing [14C]hexanoyl-GlcCer as a substrate.[8][9]
Experimental Protocol: In Vitro GCase Activity Assay
The following protocol provides a generalized methodology for measuring GCase activity in cultured human skin fibroblasts using [14C]hexanoyl-GlcCer.
1. Cell Culture and Homogenization:
- Culture human skin fibroblasts to confluency under standard conditions.
- Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and centrifuge.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonication on ice.
- Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
2. Enzyme Reaction:
- Prepare the reaction mixture containing:
- Cell homogenate (adjusted to a specific protein concentration, e.g., 50-100 µg).
- Assay buffer (e.g., 0.2 M citrate/phosphate buffer, pH 4.5, to mimic lysosomal pH).
- [14C]hexanoyl-GlcCer substrate (typically in the low micromolar range).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours).
3. Lipid Extraction:
- Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to the reaction tube.
- Perform a Bligh-Dyer lipid extraction to separate the lipid phase from the aqueous phase.[8]
- Collect the lower organic phase containing the lipids.
4. Product Separation and Quantification:
- Evaporate the organic solvent under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of chloroform/methanol.
- Spot the extract onto a thin-layer chromatography (TLC) plate.
- Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v) to separate the product, [14C]hexanoyl-Ceramide, from the unreacted substrate, [14C]hexanoyl-GlcCer.
- Visualize the separated lipids using autoradiography or a phosphorimager.
- Scrape the spots corresponding to the product and substrate into scintillation vials.
- Quantify the radioactivity using liquid scintillation counting.
5. Calculation of Enzyme Activity:
- Calculate the percentage of substrate converted to product.
- Express the GCase activity as nmol of product formed per milligram of protein per hour.
Visualization of Experimental Workflow
Caption: Workflow for in vitro GCase activity assay.
Pathophysiological Consequences of Glucosylceramide Accumulation
The study of GlcCer metabolism has revealed that its accumulation is not a passive event but an active trigger of multiple pathological signaling cascades.
Inflammation and Complement System Activation
Chronic inflammation is a key feature of Gaucher disease.[10] Research indicates that GlcCer accumulation can drive an autoimmune response, leading to the formation of GC-specific IgG autoantibodies. These autoantibodies trigger the classical complement pathway, culminating in the generation of the potent anaphylatoxin C5a. C5a, by binding to its receptor C5aR1 on immune cells, perpetuates a vicious cycle of inflammation, immune cell recruitment, and further GlcCer accumulation.[11] This pathway highlights the central role of the complement system in driving GD pathology.
Caption: GlcCer-driven inflammatory signaling cascade.
Lysosomal Dysfunction and the Link to Parkinson's Disease
The accumulation of GlcCer within the lysosome has profound consequences for cellular protein homeostasis, directly implicating it in the pathogenesis of Parkinson's disease.[2] GlcCer can self-assemble into amyloid-like fibrils that may directly interact with and stabilize α-synuclein, the primary component of Lewy bodies in PD.[6] This interaction promotes the formation of toxic α-synuclein oligomers and aggregates.[12] The resulting lysosomal dysfunction impairs the autophagic clearance of these protein aggregates, creating a bidirectional, pathogenic loop where GCase deficiency promotes α-synuclein pathology, and α-synuclein aggregates may, in turn, further inhibit GCase activity.
Caption: Pathogenic loop between GCase, GlcCer, and α-synuclein.
Disruption of Cellular Organelle Homeostasis
Beyond direct inflammatory and protein aggregation pathways, GlcCer accumulation disrupts the function of multiple organelles, leading to widespread cellular stress.
-
Endolysosomal pH: The buildup of GlcCer can lead to an increase in the pH of endolysosomes. This alkalization impairs the activity of other pH-dependent lysosomal hydrolases, further compromising the organelle's degradative capacity.[13]
-
ER Stress and Unfolded Protein Response (UPR): Many GBA1 mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER). This leads to ER retention and degradation via the ER-associated degradation (ERAD) pathway, reducing the amount of functional enzyme trafficked to the lysosome. The accumulation of misfolded protein in the ER triggers the unfolded protein response (UPR), a state of cellular stress that can ultimately lead to apoptosis.[1][14]
-
Mitochondrial Dysfunction: There is growing evidence that mitophagy, the selective degradation of damaged mitochondria, is altered in neuronopathic GD. This results in the accumulation of dysfunctional mitochondria, leading to increased reactive oxygen species (ROS) production and deficits in ATP generation.[1]
Therapeutic Strategies Targeting the Glucosylceramide Pathway
The central role of GlcCer in GD pathology makes its metabolic pathway a prime target for therapeutic intervention. Assays using substrates like this compound are critical for evaluating the biochemical efficacy of these approaches.
-
Enzyme Replacement Therapy (ERT): Involves the intravenous infusion of a recombinant GCase enzyme that is taken up by macrophages to clear accumulated GlcCer.[3]
-
Substrate Reduction Therapy (SRT): Utilizes small molecule inhibitors of glucosylceramide synthase (GCS), the enzyme that synthesizes GlcCer. By reducing the rate of GlcCer synthesis, SRT aims to balance the substrate load with the residual degradative capacity of the deficient GCase.[2][15]
Caption: Points of therapeutic intervention in GlcCer metabolism.
Conclusion
This compound and related synthetic substrates have proven to be more than just biochemical reagents; they are foundational tools that have enabled a deeper understanding of Gaucher disease. By allowing for the precise quantification of enzyme activity, these molecules helped establish a clear genotype-phenotype correlation. Furthermore, the broader investigation into the pathological consequences of glucosylceramide accumulation has uncovered intricate signaling networks that drive inflammation, neurodegeneration, and systemic disease. This knowledge continues to guide the development and refinement of targeted therapies, offering hope for patients with Gaucher disease and insights into more common neurodegenerative disorders like Parkinson's disease. The continued study of GlcCer metabolism remains a critical frontier in lysosomal storage disease research.
References
- 1. Neuronopathic Gaucher disease: Beyond lysosomal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal accumulation of glucosylceramide in a mouse model of neuronopathic Gaucher disease leads to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarker combination is necessary for the assessment of Gaucher disease? - Giraldo - Annals of Translational Medicine [atm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Role of Glucosylceramide in Alpha-synuclein-induced Toxicity | Parkinson's Disease [michaeljfox.org]
- 13. Glucosylceramide modulates endolysosomal pH in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models for the Study of Gaucher Disease | MDPI [mdpi.com]
- 15. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of N-Hexanoyl-glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of N-Hexanoyl-glucosylceramide (C6-GlcCer), a short-chain analog of glucosylceramide. This document details the experimental protocols used to study its cellular fate, summarizes key quantitative data, and visualizes the intricate signaling pathways it influences.
Cellular Uptake and Metabolism of this compound
This compound is a valuable tool for studying the metabolism of glycosphingolipids (GSLs) due to its cell-permeable nature. Once inside the cell, it serves as a substrate for enzymes involved in the GSL metabolic pathway. The primary metabolic conversion is its hydrolysis by glucocerebrosidase (GBA) back to N-hexanoyl-ceramide (C6-Cer) and glucose. Alternatively, it can be further glycosylated to form more complex GSLs. The balance of these metabolic pathways plays a crucial role in determining cell fate, including proliferation, apoptosis, and drug resistance.
Quantitative Data on Uptake and Metabolism
The following tables summarize quantitative data from studies on the uptake and metabolism of short-chain ceramide and glucosylceramide analogs.
Table 1: Cellular Uptake and Conversion of [1-14C]C6-ceramide to Glucosylceramide in Human Breast Cancer Cell Lines
| Cell Line | % Uptake of [1-14C]C6-ceramide | % Conversion to Short-Chain Glucosylceramide |
| MDA-MB-231 | 31% | 82% |
| MDA-MB-435 | 17% | 58% |
| MCF-7 | 21% | 62% |
| T47D | 13% | 58% |
Data from a study where cells were exposed to 5 µg/ml [1-(14)C]C6-ceramide.
Table 2: Residual Glucocerebrosidase (GBA) Activity in Gaucher Disease Fibroblasts using [14C]Hexanoyl-GlcCer
| Gaucher Disease Type | Mean Residual GBA Activity (nmol of [14C]hexanoyl-Cer formed/mg protein) |
| Type 1 | 46.3 ± 4.6 |
| Type 2 and 3 | 19.6 ± 6.5 |
In vitro assay performed for 3 hours.
Experimental Protocols
Cellular Uptake and Metabolism Assay using Fluorescent NBD-C6-Ceramide
This protocol is adapted from methods used to study the in vivo activity of glucosylceramide synthase (GCS) and can be used to assess the cellular uptake and metabolic conversion of a fluorescent analog of C6-GlcCer.
Materials:
-
N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide)
-
Cultured cells of interest
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
Bovine serum albumin (BSA)
-
Thin-layer chromatography (TLC) plates
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system or spectrophotometer
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1, v/v)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to a desired confluency (e.g., 5 x 105 cells/well) in complete medium.
-
Substrate Preparation: Prepare a stock solution of NBD-C6-ceramide in an appropriate solvent (e.g., ethanol). For cellular delivery, complex the NBD-C6-ceramide to BSA.
-
Cellular Incubation:
-
Wash the cells with serum-free medium.
-
Incubate the cells with NBD-C6-ceramide complexed to BSA in serum-free medium at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess uptake kinetics. A typical concentration is 2 µM NBD-C6-ceramide.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake.
-
Scrape the cells in PBS and pellet by centrifugation.
-
Extract total lipids from the cell pellet using a chloroform:methanol mixture.
-
-
TLC Analysis:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate NBD-C6-ceramide from its metabolites (e.g., NBD-C6-glucosylceramide).
-
Visualize the separated fluorescent lipids using a fluorescence imaging system.
-
-
Quantification:
-
Scrape the fluorescent spots from the TLC plate.
-
Elute the lipids from the silica (B1680970) gel.
-
Quantify the amount of NBD-C6-ceramide and its metabolites using a spectrophotometer or by densitometry of the TLC plate.
-
In Vitro Glucocerebrosidase (GBA) Activity Assay using Radiolabeled this compound
This protocol allows for the quantification of the hydrolysis of C6-GlcCer to C6-Cer.
Materials:
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer)
-
Cell lysates or purified GBA enzyme
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) or purified GBA with the assay buffer.
-
Substrate Addition: Add [14C]hexanoyl-GlcCer to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture. This will also serve to extract the lipids.
-
Phase Separation: Add water and centrifuge to separate the aqueous and organic phases. The product, [14C]hexanoyl-Cer, will be in the lower organic phase.
-
Quantification:
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the substrate.
-
Signaling Pathways and Visualizations
The metabolism of this compound is intricately linked to key signaling pathways that regulate cell survival and apoptosis. The balance between ceramide and glucosylceramide is a critical determinant of cellular fate.
Ceramide to Glucosylceramide Metabolic Pathway
The conversion of ceramide to glucosylceramide is a pivotal step in the biosynthesis of complex glycosphingolipids. This pathway is initiated by the enzyme glucosylceramide synthase (GCS).
Experimental Workflow for Lipid Uptake and Analysis
The following diagram illustrates a typical experimental workflow for studying the cellular uptake and metabolism of a fluorescently labeled lipid analog like NBD-C6-glucosylceramide.
The Dance of Molecules: An In-depth Technical Guide to N-Hexanoyl-glucosylceramide's Interaction with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-glucosylceramide (C6-GlcCer) is a short-chain synthetic analog of glucosylceramide (GlcCer), a crucial sphingolipid that serves as a key intermediate in the biosynthesis of complex glycosphingolipids.[1] These lipids are not merely structural components of cellular membranes but are also active participants in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[2][3] The interaction of GlcCer with the lipid bilayer can modulate membrane fluidity, promote the formation of specialized lipid domains (rafts), and influence the activity of membrane-associated proteins.[4][5][6] Understanding the biophysical behavior of C6-GlcCer within lipid membranes is paramount for elucidating the molecular mechanisms underlying these cellular events and for the rational design of therapeutic interventions targeting sphingolipid metabolism and signaling. This guide provides a comprehensive overview of the interaction of this compound with lipid membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Biophysical Effects of Glucosylceramide on Lipid Membranes
The introduction of GlcCer into a lipid bilayer significantly alters its biophysical properties. A primary effect is the increased order and packing of the lipid acyl chains, leading to the formation of highly ordered gel domains.[4][5][7] This is attributed to the ability of GlcCer to engage in extensive hydrogen bonding networks through its glucose headgroup and the amide and hydroxyl groups of the ceramide backbone.[4] The segregation of GlcCer into these domains can influence the lateral organization of the membrane, creating heterogeneity that is crucial for various cellular functions.
Quantitative Data on Glucosylceramide-Membrane Interactions
The following tables summarize quantitative data from studies on the interaction of glucosylceramides with model lipid membranes. It is important to note that much of the available data is for longer-chain GlcCer species (e.g., C16-GlcCer), which will exhibit more pronounced ordering effects than the shorter-chain this compound. However, the general trends are expected to be similar.
Table 1: Effect of C16-GlcCer on the Biophysical Properties of POPC Membranes
| Parameter | Condition | Value | Reference |
| Fluorescence Anisotropy (t-PnA) | 40 mol% POPC, increasing C16-GlcCer | Increase | [4] |
| Mean Fluorescence Lifetime (t-PnA) | 40 mol% POPC, increasing C16-GlcCer | Increase | [4] |
| Mean Vesicle Diameter | Binary POPC/C16-GlcCer mixtures | Increase with increasing C16-GlcCer | [4] |
Table 2: Influence of Anionic Lipids on Glucosylceramide Hydrolysis by β-glucocerebrosidase (GBA1)
| Anionic Lipid | Fold Stimulation of GlcCer Hydrolysis | Reference |
| Di-oleoyl-phosphatidic acid (DOPA) | ~203 | [8] |
| Bis(monoacylglycero)phosphate (BMP) | ~129 | [8] |
| Phosphatidylinositol (PI) | ~70 | [8] |
| Phosphatidylserine (PS) | ~7 | [8] |
Signaling Pathways Influenced by Glucosylceramide
Glucosylceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated.[9] Alterations in GlcCer concentration can impact downstream signaling events, including those involved in cell growth, apoptosis, and inflammation.[2][10] For instance, the conversion of the pro-apoptotic molecule ceramide to the pro-survival molecule GlcCer by glucosylceramide synthase (GCS) is a critical regulatory step.[9]
References
- 1. lipotype.com [lipotype.com]
- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide Reorganizes Cholesterol-Containing Domains in a Fluid Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of glucosylceramide on the biophysical properties of fluid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucosylceramide synthase maintains influenza virus entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorescent N-Hexanoyl-glucosylceramide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent N-Hexanoyl-glucosylceramide analogs. These powerful molecular probes are instrumental in elucidating the complex roles of glycosphingolipids in cellular processes and are valuable tools in the development of therapeutics for a range of diseases, including lysosomal storage disorders and cancer.
Introduction
Glucosylceramide (GlcCer) is a central molecule in sphingolipid metabolism, serving as a precursor for the synthesis of a vast array of complex glycosphingolipids. The enzymes that regulate its metabolism, primarily glucosylceramide synthase (GCS) and glucocerebrosidase (GBA), are critical nodes in cellular signaling pathways that govern processes such as cell proliferation, apoptosis, and differentiation.[1][2][3] Dysregulation of GlcCer metabolism is implicated in numerous pathologies, making the study of its dynamics a key area of research.
Fluorescently labeled analogs of this compound, particularly those bearing probes like nitrobenzoxadiazole (NBD), offer a non-radioactive and highly sensitive means to visualize and quantify the metabolism and intracellular trafficking of GlcCer in living cells and in vitro assays.[4][5] This guide details the synthesis of N-Hexanoyl-NBD-glucosylceramide, its characterization, and its application in studying the glucosylceramide pathway.
Synthesis of N-Hexanoyl-NBD-glucosylceramide
The synthesis of fluorescent this compound analogs is typically achieved through the N-acylation of glucosylsphingosine (B128621) (lyso-GlcCer) with a fluorescently labeled hexanoic acid derivative. A common and effective fluorescent tag is NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl). The general synthetic approach involves the covalent linkage of a fluorescent fatty acid to the amino group of glucosylsphingosine.[6]
Experimental Protocol: N-acylation of Glucosylsphingosine
This protocol describes the synthesis of N-Hexanoyl-NBD-glucosylceramide from glucosylsphingosine and NBD-hexanoic acid succinimidyl ester.
Materials:
-
Glucosylsphingosine
-
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, succinimidyl ester (NBD-X, SE)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform (B151607):methanol (B129727):water, 65:25:4, v/v/v)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
-
Solvents for HPLC (e.g., methanol, chloroform)
Procedure:
-
Dissolution of Reactants: Dissolve glucosylsphingosine in anhydrous DMF. In a separate vial, dissolve a 1.2 molar equivalent of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, succinimidyl ester in anhydrous DMF.
-
Reaction Setup: To the glucosylsphingosine solution, add 2.0 molar equivalents of triethylamine to act as a base.
-
Acylation Reaction: Slowly add the NBD-hexanoic acid succinimidyl ester solution to the glucosylsphingosine solution with continuous stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture on a silica (B1680970) gel TLC plate and develop it using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4). Visualize the spots under UV light. The formation of the product will be indicated by a new fluorescent spot with a different retention factor (Rf) compared to the starting materials.
-
Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a small amount of water.
-
Purification:
-
Solvent Evaporation: Remove the DMF under reduced pressure.
-
Silica Gel Chromatography: Purify the crude product using silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate the desired product from unreacted starting materials and byproducts.
-
TLC Analysis of Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain the N-Hexanoyl-NBD-glucosylceramide.
-
-
Characterization:
-
HPLC Analysis: Confirm the purity of the final product by HPLC with fluorescence detection. The excitation and emission wavelengths for the NBD fluorophore are typically around 460 nm and 540 nm, respectively.
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm its identity.
-
NMR Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the chemical structure.
-
Data Presentation
Quantitative data for the synthesis and characterization of N-Hexanoyl-NBD-glucosylceramide are summarized below. It is important to note that reaction yields can vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Molecular Formula | C36H59N5O11 | [7] |
| Molecular Weight | 737.88 g/mol | [7] |
| Purity (Commercial) | ≥98% | [7] |
| Fluorescence Excitation | ~460 nm | [5] |
| Fluorescence Emission | ~540 nm | [5] |
| Quantification Range (TLC) | 2.5 - 50 pmol | [4] |
| Storage Conditions | -20°C | [7] |
Signaling Pathways and Experimental Workflows
Fluorescent this compound analogs are invaluable for studying the intricate pathways of sphingolipid metabolism. The following diagrams illustrate the core metabolic pathway and a typical experimental workflow for analyzing enzyme activity.
Glucosylceramide Metabolism Pathway
This diagram illustrates the central role of glucosylceramide in sphingolipid metabolism, highlighting the key enzymes glucosylceramide synthase (GCS) and glucocerebrosidase (GBA).
Caption: Core pathway of glucosylceramide metabolism.
Experimental Workflow: GCS Activity Assay
This diagram outlines a typical workflow for measuring the activity of glucosylceramide synthase (GCS) using a fluorescent ceramide analog.
Caption: Workflow for GCS activity assay using a fluorescent probe.
Conclusion
Fluorescent this compound analogs are indispensable tools for researchers in the fields of sphingolipid biology, drug discovery, and molecular medicine. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and utilization of these probes to investigate the intricate roles of glucosylceramide in health and disease. The continued development and application of such chemical tools will undoubtedly lead to new insights and therapeutic strategies targeting the complex network of sphingolipid metabolism.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide" by Kartik R. Roy, Sachin K. Khiste et al. [repository.lsu.edu]
- 6. Synthesis of a fluorescent derivative of glucosyl ceramide for the sensitive determination of glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Unveiling Cellular Dynamics: A Technical Guide to the Radiolabeling of N-Hexanoyl-glucosylceramide with Carbon-14
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and application of Carbon-14 labeled N-Hexanoyl-glucosylceramide ([14C]GlcCer). This powerful research tool is instrumental in elucidating the metabolic fate and signaling roles of glucosylceramides in various physiological and pathological processes. The inclusion of detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways aims to equip researchers with the necessary knowledge to effectively utilize this radiolabeled probe in their studies.
Introduction to Carbon-14 Radiolabeling and Glucosylceramide Biology
Carbon-14 (¹⁴C) is a widely utilized radioisotope in biomedical research due to its long half-life (5,730 years) and the fact that its incorporation into a molecule does not significantly alter its chemical or biological properties.[1] This makes ¹⁴C an ideal tracer for tracking the absorption, distribution, metabolism, and excretion (ADME) of molecules within biological systems.[2] The low-energy beta emissions from ¹⁴C can be readily detected and quantified, providing sensitive and precise measurements.[1]
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving as a key intermediate in the synthesis of more complex glycosphingolipids and as a bioactive molecule in its own right.[3][4] It is composed of a ceramide backbone (a sphingosine (B13886) linked to a fatty acid) and a glucose molecule.[3] this compound is a short-chain analog of natural GlcCer that readily transfers into biological membranes, making it an excellent substrate for studying the enzymes involved in sphingolipid metabolism.[5][6] The radiolabeling of the N-hexanoyl moiety with ¹⁴C allows for the direct tracking of its metabolic conversion to other sphingolipids.
Synthesis of [¹⁴C]this compound
The synthesis of N-(1-[¹⁴C]hexanoyl)-D-erythro-glucosylsphingosine is a two-step process that involves the preparation of [1-¹⁴C]hexanoic acid followed by its coupling to D-erythro-glucosylsphingosine.
Experimental Protocol: Synthesis of [1-¹⁴C]Hexanoic Acid
This protocol is adapted from methods for the synthesis of ¹⁴C-labeled carboxylic acids via a Grignard reaction.[7]
Materials:
-
n-Pentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
[¹⁴C]Carbon dioxide (from Ba[¹⁴C]O₃ and concentrated sulfuric acid)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for Grignard reactions (oven-dried)
-
High-vacuum line
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. n-Pentyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the pentylmagnesium bromide.
-
Carbonation with [¹⁴C]CO₂: The reaction flask is cooled in an ice bath and connected to a high-vacuum line. [¹⁴C]CO₂ is generated by the addition of concentrated sulfuric acid to Ba[¹⁴C]O₃ in a separate flask connected to the vacuum line and is then cryogenically transferred into the reaction flask containing the Grignard reagent. The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of dilute HCl with cooling. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield crude [1-¹⁴C]hexanoic acid. Further purification can be achieved by distillation or column chromatography.
Experimental Protocol: Coupling of [1-¹⁴C]Hexanoic Acid to D-erythro-Glucosylsphingosine
This protocol is based on standard carbodiimide-mediated amide bond formation.
Materials:
-
[1-¹⁴C]Hexanoic acid (from the previous step)
-
D-erythro-Glucosylsphingosine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, D-erythro-glucosylsphingosine is dissolved in anhydrous DCM. To this solution, [1-¹⁴C]hexanoic acid, EDC, and a catalytic amount of DMAP are added.
-
Reaction: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification and Analysis of [¹⁴C]this compound
Purification of the radiolabeled product is crucial to remove unreacted starting materials and byproducts. A combination of chromatographic techniques is typically employed.
Experimental Protocol: Purification by Column Chromatography and TLC
Materials:
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60)
-
Solvent systems (e.g., chloroform (B151607)/methanol/water mixtures)
-
Phosphomolybdic acid or other suitable staining reagent
-
Scintillation counter or autoradiography equipment
Procedure:
-
Column Chromatography: The crude product is loaded onto a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform to chloroform/methanol). Fractions are collected and analyzed by TLC.
-
Thin-Layer Chromatography (TLC): Aliquots of the column fractions are spotted on a TLC plate and developed in a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v). The spots are visualized using a staining reagent (for non-radioactive standards) and by autoradiography or by scraping the silica and counting in a scintillation counter to identify the fractions containing the radiolabeled product.
-
Pooling and Concentration: Fractions containing the pure [¹⁴C]this compound are pooled, and the solvent is removed under reduced pressure.
Analytical Characterization
The purity and identity of the final product should be confirmed by analytical techniques.
| Parameter | Method | Expected Outcome |
| Radiochemical Purity | Radio-TLC or Radio-HPLC | A single major radioactive peak corresponding to the product. |
| Chemical Purity | HPLC, Mass Spectrometry (MS) | Confirmation of the correct molecular weight and fragmentation pattern. |
| Specific Activity | Liquid Scintillation Counting and Mass Determination | The amount of radioactivity per unit mass (e.g., mCi/mmol). |
Applications in Research
[¹⁴C]this compound is a valuable tool for:
-
Enzyme Assays: Measuring the activity of glucocerebrosidase, the enzyme deficient in Gaucher disease.[5][6]
-
Metabolic Studies: Tracing the conversion of glucosylceramide to other complex glycosphingolipids.
-
Cellular Trafficking: Investigating the intracellular transport and localization of glucosylceramides.
-
Drug Discovery: Screening for inhibitors of enzymes involved in sphingolipid metabolism.
Glucosylceramide in Cellular Signaling
Glucosylceramide is not merely a structural component of membranes but also a critical signaling molecule. It is positioned at a crucial metabolic junction, balancing the levels of pro-apoptotic ceramide and pro-survival complex glycosphingolipids. The synthesis of GlcCer from ceramide is catalyzed by glucosylceramide synthase (GCS).[3]
An imbalance in the ceramide/glucosylceramide ratio can significantly impact cell fate. Increased ceramide levels are often associated with the induction of apoptosis, while the conversion of ceramide to glucosylceramide by GCS can promote cell survival and proliferation. This "ceramide-GlcCer switch" is a key regulatory point in many cellular processes.[4]
Glucosylceramide and its downstream metabolites are involved in modulating several key signaling pathways:
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Upregulation of GCS and GlcCer levels has been shown to activate the PI3K/Akt pathway, promoting cell growth and inhibiting apoptosis.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular responses, including proliferation, differentiation, and stress responses. GlcCer metabolism can influence the activity of different branches of the MAPK pathway.[4]
-
Wnt/β-catenin Pathway: This pathway plays a critical role in development and disease, including cancer. Glucosylceramide has been implicated in the activation of the Wnt/β-catenin signaling cascade.[4]
-
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation and immune responses. GlcCer can modulate NF-κB activity, thereby influencing inflammatory processes.[4]
Signaling Pathway Diagrams
Caption: The Ceramide/Glucosylceramide Rheostat.
Caption: Experimental workflow for the synthesis and application of [14C]GlcCer.
Conclusion
The radiolabeling of this compound with Carbon-14 provides a robust and sensitive tool for investigating the intricate roles of glucosylceramides in cellular metabolism and signaling. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the adoption of this technique by researchers in academia and industry, ultimately advancing our understanding of sphingolipid biology and its implications for human health and disease.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes [mdpi.com]
- 7. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Stability of N-Hexanoyl-glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-glucosylceramide is a short-chain glycosphingolipid that plays a significant role in various cellular processes. As a key intermediate in sphingolipid metabolism, its stability is of paramount importance for its biological function and for its use as a research tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, including its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and executing robust stability studies.
Physicochemical Properties
This compound is an amphipathic molecule consisting of a glucose head group, a sphingoid base, and a C6 acyl chain. These structural features influence its solubility, aggregation behavior, and susceptibility to degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₅NO₈ | N/A |
| Molecular Weight | 557.77 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol (B145695), chloroform, and DMSO. Sparingly soluble in water. | N/A |
| Melting Point | Not explicitly found in searches. | N/A |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding the degradation pathways is crucial for developing stable formulations and for identifying potential impurities.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, leading to the cleavage of the glycosidic bond or the amide linkage.
-
Acidic Hydrolysis: Under acidic conditions, the glycosidic bond between glucose and ceramide is susceptible to cleavage, yielding glucose and N-hexanoyl-sphingosine (ceramide). Further hydrolysis of the amide bond can occur under more stringent acidic conditions, releasing hexanoic acid and the sphingoid base.
-
Alkaline Hydrolysis: In alkaline conditions, the amide linkage is more susceptible to hydrolysis, resulting in the formation of glucosylsphingosine (B128621) and hexanoate. The glycosidic bond is generally more stable under basic conditions.
Oxidative Degradation
The sphingoid base of this compound contains a double bond, which is a potential site for oxidation. Oxidative stress, for instance from hydrogen peroxide (H2O2), can lead to the formation of various oxidation products, including hydroperoxides and aldehydes.[1] Such degradation can alter the biological activity of the molecule.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of sphingolipids.[2] The energy from light can lead to the formation of reactive species that can attack the double bond in the sphingoid base or other parts of the molecule. Photostability testing is therefore essential, following guidelines such as ICH Q1B.[2][3][4][5][6]
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Thermal stress can promote hydrolysis and oxidation reactions, as well as potentially causing other forms of degradation. The specific degradation products and kinetics will depend on the temperature and duration of exposure.
Table 2: Summary of Potential Degradation Pathways and Products
| Stress Condition | Primary Degradation Pathway | Major Degradation Products |
| Acidic pH | Hydrolysis of glycosidic bond | Glucose, N-Hexanoyl-sphingosine |
| Alkaline pH | Hydrolysis of amide bond | Glucosylsphingosine, Hexanoate |
| Oxidation (e.g., H₂O₂) | Oxidation of the sphingoid base double bond | Hydroperoxides, Aldehydes |
| Light (UV) | Photochemical reactions at the double bond | Various photo-oxidation products |
| Heat | Accelerated hydrolysis and oxidation | Mixture of hydrolytic and oxidative products |
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the molecule to generate potential degradation products and to develop and validate stability-indicating analytical methods.[7][8][9][10]
3.1.1. Acid and Base Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and neutralize the solution (for acid hydrolysis, use NaOH; for base hydrolysis, use HCl).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
3.1.2. Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Addition of Oxidizing Agent: Add a solution of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples at various time points using a validated HPLC method.
3.1.3. Photostability Testing (as per ICH Q1B)
-
Sample Preparation: Place the solid this compound and its solution in chemically inert, transparent containers. Prepare a dark control stored under the same conditions but protected from light.
-
Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][3][4]
-
Analysis: After the exposure period, compare the samples to the dark control for any changes in physical properties and for the formation of degradation products by HPLC.
3.1.4. Thermal Degradation
-
Sample Preparation: Place the solid this compound in a controlled temperature chamber.
-
Incubation: Expose the sample to a high temperature (e.g., 80°C) for a defined period.
-
Analysis: Analyze the sample at various time points for degradation products using HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products.[11][12][13][14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Biological Relevance
This compound is a biologically active molecule involved in several cellular signaling pathways. Its degradation can impact these biological functions.
Role in Apoptosis
Ceramides (B1148491) are well-known mediators of apoptosis (programmed cell death).[15] Glucosylceramide synthase (GCS) converts ceramide to glucosylceramide, thereby reducing the cellular levels of pro-apoptotic ceramide.[15][16][17][18] Inhibition of GCS can lead to an accumulation of ceramide and induce apoptosis in cancer cells. This compound, as a substrate for glucocerebrosidase, can be hydrolyzed back to ceramide, thus potentially influencing the ceramide-mediated apoptotic pathway.[19][20]
Involvement in Insulin (B600854) Signaling
Both ceramides and glucosylceramides have been implicated in the regulation of insulin signaling.[21][22][23][24][25] Accumulation of certain glucosylceramides can contribute to insulin resistance. The metabolic balance between ceramide and glucosylceramide is therefore critical for maintaining normal insulin sensitivity.
Visualization of Pathways and Workflows
Chemical Degradation Pathways
Caption: Major chemical degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Ceramide-Glucosylceramide Apoptosis Signaling Pathway
Caption: The role of the ceramide/glucosylceramide balance in apoptosis regulation.
Summary and Recommendations
This compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. A thorough understanding of these degradation pathways is essential for its handling, storage, and application in research and drug development.
Recommendations:
-
Storage: Store this compound as a solid at -20°C, protected from light and moisture. For solutions, use a non-aqueous solvent like ethanol or DMSO, store at -20°C, and use promptly.
-
Formulation: For aqueous formulations, consider the use of buffers to maintain a neutral pH and the addition of antioxidants and light-protective agents.
-
Stability Testing: A comprehensive stability testing program, including forced degradation studies and long-term stability evaluation using a validated stability-indicating HPLC method, is crucial to ensure the quality and reliability of this compound.
This technical guide provides a framework for understanding and evaluating the stability of this compound. Further experimental studies are warranted to generate specific quantitative data on its degradation kinetics and to fully characterize its degradation products under various stress conditions.
References
- 1. H2O2 acts on cellular membranes to generate ceramide signaling and initiate apoptosis in tracheobronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. google.com [google.com]
- 4. ikev.org [ikev.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unipr.it [air.unipr.it]
- 17. An increase in glucosylceramide synthase induces Bcl-xL-mediated cell survival in vinorelbine-resistant lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceramides and Glucosylceramides Are Independent Antagonists of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Defect of insulin signal in peripheral tissues: Important role of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sphingolipid changes do not underlie fatty acid-evoked GLUT4 insulin resistance nor inflammation signals in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: N-Hexanoyl-glucosylceramide as a Precursor for Complex Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-glucosylceramide (C6-GlcCer) is a synthetically useful, short-chain analog of glucosylceramide, a pivotal molecule in sphingolipid metabolism. Due to its shorter acyl chain, C6-GlcCer exhibits increased water solubility and ease of delivery into cultured cells compared to its long-chain endogenous counterparts. These properties make it an invaluable tool for tracing the metabolic flux through the complex pathways of glycosphingolipid (GSL) synthesis. This guide provides a detailed overview of the role of glucosylceramide as the foundational precursor for the synthesis of complex sphingolipids, including gangliosides and globosides. It outlines the key enzymatic steps, associated signaling pathways, and detailed experimental protocols for tracking its metabolic fate.
The Central Role of Glucosylceramide in Sphingolipid Metabolism
Sphingolipid synthesis is a highly regulated process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. Ceramide, the central hub of sphingolipid metabolism, is synthesized in the ER and subsequently transported to the Golgi.[1][2] At the Golgi, ceramide is a substrate for two major classes of complex sphingolipids: sphingomyelin (B164518) and glycosphingolipids.
The synthesis of glucosylceramide (GlcCer) is the first and rate-limiting step in the formation of over 90% of mammalian glycosphingolipids.[3][4] This critical reaction is catalyzed by Glucosylceramide Synthase (GCS) , an enzyme located on the cytosolic face of the Golgi apparatus, which transfers a glucose molecule from UDP-glucose to ceramide.[5][6]
The balance between pro-apoptotic ceramide and anti-apoptotic GlcCer, often termed the "ceramide-glucosylceramide rheostat," is crucial for determining cell fate.[5][7] In many cancer models, overexpression of GCS leads to decreased intracellular ceramide levels and a corresponding increase in GlcCer and its downstream metabolites. This shift protects cancer cells from apoptosis and contributes significantly to multidrug resistance.[5][7][8]
Biosynthesis of Complex Glycosphingolipids from Glucosylceramide
Once synthesized, GlcCer serves as the fundamental building block for the elaboration of a vast array of complex GSLs. This diversification occurs within the lumen of the Golgi apparatus, where a series of specific glycosyltransferases sequentially add sugar moieties to the growing glycan chain. The primary branch point in this pathway is the conversion of GlcCer to lactosylceramide (B164483).
Lactosylceramide: The Gateway to Complexity
Lactosylceramide (LacCer) is formed by the action of Lactosylceramide Synthase (a β-1,4-galactosyltransferase) , which adds a galactose residue to GlcCer.[9][10] LacCer is a critical intermediate, serving as the common precursor for the four major series of glycosphingolipids, including gangliosides and globosides.[11] Beyond its structural role, LacCer itself is a bioactive molecule implicated in signaling pathways related to inflammation, cell proliferation, and angiogenesis.[9][12]
The Ganglioside Synthesis Pathway
Gangliosides are complex GSLs characterized by the presence of one or more sialic acid residues. They are particularly abundant in the nervous system and play vital roles in cell recognition, adhesion, and signal transduction.[13][14] The synthesis of all major gangliosides begins with LacCer.[15][16] The pathway proceeds in a stepwise manner, catalyzed by specific sialyltransferases and other glycosyltransferases.
The initial steps create the precursors for the different ganglioside series:
-
GM3 (a-series precursor): Formed by the addition of a sialic acid to LacCer by GM3 synthase (ST3Gal5).[13][17]
-
GD3 (b-series precursor): Formed by the addition of a second sialic acid to GM3 by GD3 synthase (ST8Sia1).[14][17]
-
GT3 (c-series precursor): Formed by the addition of a third sialic acid to GD3 by GT3 synthase (ST8SiaV).[14]
From these precursors, further elongation and glycosylation steps generate the complex gangliosides like GM1, GD1a, GD1b, and GT1b, which constitute up to 97% of the gangliosides in the human brain.[16]
The Globoside (B1172493) Synthesis Pathway
Globosides are neutral glycosphingolipids that are major components of red blood cell membranes and are also found in other tissues like the kidney.[11] The biosynthesis of globosides also starts from lactosylceramide. The pathway begins with the formation of a core tetrasaccharide, GalNAc-β-1,3-Gal-α-1,4-Gal-β-1,4-Glc-ceramide (Gb4 or globoside).[18] This process involves the sequential action of specific glycosyltransferases.[11][19]
Key Enzymes in the Glucosylceramide-Derived Sphingolipid Pathway
The synthesis of complex sphingolipids is orchestrated by a series of specific enzymes, primarily glycosyltransferases. Understanding the function and regulation of these enzymes is critical for drug development, particularly in oncology and lysosomal storage diseases.
| Enzyme | Gene Name(s) | Substrate(s) | Product(s) | Cellular Location |
| Glucosylceramide Synthase (GCS) | UGCG | Ceramide, UDP-Glucose | Glucosylceramide (GlcCer) | Cytosolic leaflet of Golgi |
| Lactosylceramide Synthase | B4GALT5, B4GALT6 | Glucosylceramide, UDP-Galactose | Lactosylceramide (LacCer) | Trans-Golgi lumen |
| GM3 Synthase | ST3GAL5 | Lactosylceramide, CMP-Sialic Acid | Ganglioside GM3 | Golgi Apparatus |
| GD3 Synthase | ST8SIA1 | Ganglioside GM3, CMP-Sialic Acid | Ganglioside GD3 | Golgi Apparatus |
| Globoside Synthase | B3GALNT1 | Globotriaosylceramide (Gb3) | Globoside (Gb4) | Golgi Apparatus |
| Glucocerebrosidase (GBA) | GBA | Glucosylceramide | Ceramide, Glucose | Lysosome |
Associated Signaling Pathways
The metabolic flux through the GSL synthesis pathway has profound implications for cellular signaling. Aberrant GSL expression, often initiated by the upregulation of GCS, is linked to cancer progression and chemoresistance.
-
cSrc/β-catenin Pathway: Globo-series GSLs, synthesized downstream of GlcCer, can upregulate the expression of the multidrug resistance gene MDR1 by activating cSrc signaling and promoting TCF4/β-catenin recruitment to the MDR1 gene promoter.[7]
-
PI3K/Akt and MAPK Pathways: Gangliosides are enriched in lipid rafts and can modulate the activity of receptor tyrosine kinases (RTKs).[17] This modulation can activate critical pro-survival and proliferative signaling cascades, including the PI3K/Akt and MAPK pathways.[3][13]
-
p53 Regulation: The inhibition of ceramide glycosylation by silencing GCS has been shown to restore wild-type p53 expression through effects on RNA splicing, thereby sensitizing cancer cells to apoptosis.[5][7]
Visualizations of Pathways and Workflows
Diagrams of Metabolic Pathways
Diagram of Experimental Workflow
Experimental Protocols
The following protocols provide a framework for studying the conversion of this compound into complex sphingolipids in a cell-based model.
Protocol: Metabolic Labeling of Sphingolipids
This protocol describes the use of a radiolabeled precursor to track GSL synthesis. N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine is a suitable commercially available tracer.[20][21]
Materials:
-
Cultured mammalian cells (e.g., B16 melanoma cells)[22]
-
Complete culture medium (e.g., MEM with 5% FBS)[22]
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]C6-GlcCer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 24-well) and culture overnight to allow for adherence and recovery. A typical density is 1 x 10^5 cells/well for a 24-well plate.[22]
-
Labeling: Prepare a working solution of [14C]C6-GlcCer in culture medium. Remove the old medium from the cells and add the medium containing the radioactive tracer (e.g., 0.5-1.0 µCi/well).[22]
-
Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator. The incubation time will depend on the metabolic rate of the cell line and the specific lipids of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated tracer.[22]
-
Lipid Extraction: Lyse the cells and perform a total lipid extraction. A common method is the addition of a single-phase solvent system like 2-propanol/hexane/water followed by sonication.[22] Alternatively, a two-phase Bligh & Dyer or Folch extraction can be used.
-
Analysis: The extracted lipids are then dried and reconstituted in a small volume of solvent for analysis by Thin-Layer Chromatography (TLC) or HPLC.
Protocol: Analysis of Labeled Sphingolipids by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the separation, identification, and quantification of individual sphingolipid species.[23][24][25]
Materials:
-
Dried lipid extract (from Protocol 6.1)
-
HPLC system with a suitable column (e.g., C18 reversed-phase or normal-phase silica)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Mobile phase solvents (e.g., methanol, acetonitrile, water with additives like formic acid and ammonium (B1175870) formate)[26]
-
Internal standards (optional, for absolute quantification)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase. Centrifuge to pellet any insoluble material.
-
Chromatographic Separation: Inject the sample onto the HPLC column.
-
Normal-phase HPLC separates lipids based on the polarity of their headgroups. This is effective for separating classes like GlcCer, LacCer, and more complex GSLs from each other.[25]
-
Reversed-phase HPLC separates lipids based on the length and saturation of their acyl chains.
-
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Data Acquisition: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each target sphingolipid are monitored, providing high specificity and sensitivity.[24] For example, fragmentation of most sphingolipids yields a characteristic sphingoid backbone fragment ion.[27]
-
Data Analysis: The resulting chromatograms are processed using specialized software. The peak area for each lipid species is integrated. The amount of radiolabel incorporation into downstream metabolites (e.g., LacCer, GM3) is calculated relative to the total radioactivity recovered, providing a measure of metabolic flux.
Conclusion
This compound is a powerful tool for elucidating the complex and highly regulated pathways of glycosphingolipid biosynthesis. As the central precursor for gangliosides and globosides, its metabolism is intricately linked to fundamental cellular processes, including cell survival, signaling, and proliferation. Understanding the enzymes that control its fate and the downstream signaling consequences is of paramount importance for developing novel therapeutic strategies targeting diseases ranging from cancer and neurodegenerative disorders to lysosomal storage diseases. The combination of metabolic labeling with advanced analytical techniques like HPLC-MS/MS provides researchers with the necessary tools to dissect these critical pathways.
References
- 1. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosylceramide Synthase, a Key Enzyme in Sphingolipid Metabolism, Regulates Expression of Genes Accounting for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globo-series glycosphingolipids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 14. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. globoside biosynthetic process | SGD [yeastgenome.org]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hexanoyl Chain in Glucosylceramide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain ceramide analogs, particularly those featuring a hexanoyl (C6) acyl chain, have become indispensable tools in the study of sphingolipid metabolism and signaling. Their enhanced cell permeability, compared to their long-chain counterparts, allows for the direct investigation of ceramide-mediated cellular processes. This technical guide delves into the critical functions of the hexanoyl chain in glucosylceramide analogs, focusing on its impact on enzyme inhibition, signaling pathway modulation, and its utility in experimental models of disease. We will explore the quantitative effects of these analogs, provide detailed experimental protocols for their use, and visualize the complex biological pathways they influence.
Introduction: The Significance of Short-Chain Ceramide Analogs
Ceramides (B1148491) are central bioactive lipids involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] Natural ceramides possess long acyl chains, which limit their solubility and cell permeability, making direct administration in cell-based assays challenging. To overcome this, synthetic short-chain ceramide analogs, such as N-hexanoyl-D-erythro-sphingosine (C6-ceramide), have been developed.[1] The hexanoyl chain, a six-carbon acyl group, significantly increases the water-solubility of the ceramide molecule, facilitating its passage across the plasma membrane.[1]
Once inside the cell, these analogs can mimic the actions of endogenous ceramides or serve as substrates for enzymes involved in sphingolipid metabolism, such as glucosylceramide synthase (GCS).[3][4] The conversion of ceramide to glucosylceramide by GCS is a critical step in the biosynthesis of complex glycosphingolipids and is also considered a key mechanism by which cancer cells evade ceramide-induced apoptosis.[5] Therefore, hexanoyl-glucosylceramide analogs and their precursors are vital for dissecting these pathways.
Quantitative Data on Hexanoyl Glucosylceramide Analogs
The following tables summarize the quantitative effects of various short-chain ceramide analogs, with a focus on those containing a hexanoyl group, on enzyme activity and cellular processes.
| Compound | Target Enzyme | IC50 Value | Cell Line/System | Reference |
| D-threo-1-phenyl-2-hexanoylamino-3-pyrrolidino-1-propanol (Hexanoyl Analog of P4) | Glucosylceramide Synthase (GCS) | ~2 µM | In vitro | [6][7] |
| D-threo-1-phenyl-2-octanoylamino-3-pyrrolidino-1-propanol (Octanoyl Analog of P4) | Glucosylceramide Synthase (GCS) | ~2 µM | In vitro | [6][7] |
| D-threo-1-phenyl-2-decanoylamino-3-pyrrolidino-1-propanol (Decanoyl Analog of P4) | Glucosylceramide Synthase (GCS) | ~2 µM | In vitro | [6][7] |
| D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4) | Glucosylceramide Synthase (GCS) | 0.5 µM | In vitro | [6][7] |
| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | Glucosylceramide Synthase (GCS) | 0.3 µM | In vitro | [6][7] |
Table 1: Inhibitory Concentration (IC50) of Short-Chain Acyl Analogs on Glucosylceramide Synthase. This table illustrates that while longer acyl chains (like in P4) can lead to more potent inhibition of GCS, the shorter hexanoyl, octanoyl, and decanoyl chains still exhibit significant inhibitory activity.[6][7] Interestingly, the hexanoyl analog showed only a slight inhibitory effect on cell growth, dissociating the depletion of glucosylceramide from general cytotoxicity.[6][7]
| Cell Line | Treatment | Concentration | Effect | Reference |
| Natural Killer (NK) Leukemia Cells | C6-ceramide nanoliposomes + 10 µM PPMP (GCS inhibitor) | 6.25 µM | 46% increase in apoptosis compared to control | [3] |
| RNK-16 Cells | C6-ceramide nanoliposomes + 5 µM PPMP | 12.5 µM | Significant increase in apoptosis (P<0.05) | [3] |
| RNK-16 Cells | C6-ceramide nanoliposomes + 10 µM PPMP | 12.5 µM | Significant increase in apoptosis (P<0.005) | [3] |
| RNK-16 Cells | C6-ceramide nanoliposomes + 15 µM PPMP | 12.5 µM | Significant increase in apoptosis (P<0.0005) | [3] |
Table 2: Synergistic Apoptotic Effects of C6-Ceramide and Glucosylceramide Synthase Inhibition. This data highlights the therapeutic potential of combining exogenous C6-ceramide with a GCS inhibitor. By preventing the glycosylation of C6-ceramide, its pro-apoptotic effects are enhanced.
Key Signaling Pathways Modulated by Hexanoyl Ceramide Analogs
The hexanoyl chain allows these ceramide analogs to readily enter cells and influence critical signaling cascades. A primary pathway involves the regulation of apoptosis.
Figure 1: Ceramide-Mediated Apoptosis Signaling. This diagram illustrates how both endogenous ceramide and exogenous C6-ceramide can induce apoptosis by activating stress-activated protein kinases like JNK and inhibiting pro-survival pathways such as PI3K/Akt.[8] Glucosylceramide synthase (GCS) acts as a key regulator by converting pro-apoptotic ceramide into anti-apoptotic glucosylceramide.
Detailed Experimental Protocols
The use of hexanoyl ceramide analogs in research necessitates standardized protocols to ensure reproducibility. Below are detailed methodologies for common assays.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of short-chain ceramide analogs.[8]
Materials:
-
N-hexanoyl-D-erythro-sphingosine (C6-ceramide)
-
Cell culture medium (appropriate for the cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare a stock solution of C6-ceramide in a suitable solvent like DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., serial dilutions from 1 µM to 100 µM). Remove the old medium and add 100 µL of the C6-ceramide-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Figure 2: MTT Assay Workflow. This diagram outlines the key steps in performing a cell viability assay to determine the cytotoxic effects of C6-ceramide.
In Situ Glucosylceramide Synthase (GCS) Activity Assay
This protocol utilizes a fluorescently labeled hexanoyl ceramide analog to measure GCS activity within intact cells.[9][10]
Materials:
-
NBD-C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine)
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fluorescence imaging system or spectrophotometer
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
NBD-C6-Ceramide Labeling: Incubate the cells with a low concentration of NBD-C6-ceramide (e.g., 0.5-5 µM) complexed to BSA for a defined period (e.g., 1-2 hours) at 37°C.
-
Lipid Extraction: After incubation, wash the cells with cold PBS and extract the lipids using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).
-
TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate NBD-C6-ceramide from its metabolic product, NBD-C6-glucosylceramide.
-
Quantification: Visualize the fluorescent spots under UV light. Scrape the spots corresponding to NBD-C6-ceramide and NBD-C6-glucosylceramide and quantify the fluorescence using a spectrophotometer or perform densitometry on the TLC plate image.
-
Calculation: GCS activity can be expressed as the ratio of fluorescent NBD-C6-glucosylceramide to the remaining NBD-C6-ceramide.
Conclusion
The hexanoyl chain is a key structural feature that imparts advantageous properties to glucosylceramide analogs, making them powerful research tools. Their enhanced cell permeability allows for the direct interrogation of ceramide-mediated signaling pathways and the enzymatic activities that regulate them. The ability to use these analogs to modulate apoptosis and cell proliferation has significant implications for cancer research and the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers aiming to unravel the complex roles of sphingolipids in health and disease. As our understanding of these pathways deepens, the utility of hexanoyl glucosylceramide analogs will undoubtedly continue to expand.
References
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of ceramide in coordinating cellular responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Glucosylceramide Synthase Synergizes with C6-Ceramide Nanoliposomes to Induce Apoptosis in NK Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Glucocerebrosidase (GCase) Activity Assay Using N-Hexanoyl-glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), also known as acid β-glucosidase, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficient GCase activity leads to the accumulation of glucosylceramide, the hallmark of Gaucher disease, the most common lysosomal storage disorder.[1] Furthermore, mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies. Consequently, the accurate in vitro measurement of GCase activity is crucial for disease diagnosis, understanding disease mechanisms, and the development of therapeutic interventions such as enzyme replacement therapies and small molecule chaperones.
This application note provides a detailed protocol and supporting information for an in vitro GCase activity assay using N-Hexanoyl-glucosylceramide as a substrate. This short-chain acyl derivative of the natural substrate offers favorable properties for in vitro assays. While radiolabeled N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine has been successfully used, this document will also describe a conceptual protocol for a non-radioactive alternative employing a fluorescently labeled substrate analog, NBD-C6-glucosylceramide, which can be adapted for this compound with appropriate detection methods.
Principle of the Assay
The GCase activity assay is based on the enzymatic hydrolysis of a glucosylceramide substrate by GCase present in a biological sample, typically a cell or tissue lysate. The enzyme cleaves the β-glucosidic linkage of this compound, releasing N-hexanoyl-ceramide and glucose. The rate of product formation is directly proportional to the GCase activity in the sample.
The reaction product, N-hexanoyl-ceramide, can be quantified using various analytical techniques. A common method involves the use of a radiolabeled substrate, where the radioactive product is separated from the substrate by thin-layer chromatography (TLC) and quantified by scintillation counting. Alternatively, a non-radioactive approach can be employed using a fluorescently-labeled substrate analog, where the fluorescent product is separated by high-performance liquid chromatography (HPLC) and quantified by a fluorescence detector. Mass spectrometry can also be utilized for the sensitive detection and quantification of the ceramide product.
Signaling Pathway
The enzymatic reaction catalyzed by glucocerebrosidase is a hydrolysis reaction that breaks down glucosylceramide.
Experimental Protocols
This section provides detailed methodologies for the GCase activity assay. A protocol using a fluorescently labeled substrate analog is described, which can be adapted for this compound.
Protocol 1: GCase Activity Assay using Fluorescent this compound Analog (NBD-C6-GlcCer)
This protocol is adapted from methods using fluorescently labeled short-chain glucosylceramide substrates and HPLC for product quantification.
Materials:
-
NBD-C6-glucosylceramide (fluorescent substrate)
-
Cell or tissue lysates
-
Phosphate-citrate buffer (50 mM, pH 5.0)
-
Sodium taurocholate
-
Triton X-100
-
Chloroform/methanol (2:1, v/v)
-
Isopropyl alcohol
-
n-hexane
-
HPLC system with a fluorescence detector and a normal-phase column
Procedure:
-
Preparation of Cell/Tissue Lysates:
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins (lysate).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 20 µL reaction, combine:
-
Cell lysate (containing a specified amount of protein, e.g., 10-50 µg)
-
0.6% Sodium taurocholate
-
0.25% Triton X-100
-
2.5 mM NBD-C6-GlcCer
-
Adjust the final volume to 20 µL with 50 mM phosphate-citrate buffer, pH 5.0.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours). The incubation time should be within the linear range of the assay.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 200 µL of chloroform/methanol (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for HPLC:
-
Dry the collected organic phase under a stream of nitrogen or in a SpeedVac concentrator.
-
Re-dissolve the dried lipid extract in 200 µL of the HPLC mobile phase (e.g., isopropyl alcohol/n-hexane/H₂O; 55:44:1, v/v/v).
-
-
Quantification by HPLC:
-
Inject the prepared sample onto a normal-phase HPLC column.
-
Elute the lipids with the appropriate mobile phase at a constant flow rate.
-
Detect the fluorescent substrate (NBD-C6-GlcCer) and product (NBD-C6-Cer) using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 470 nm, Em: 530 nm for NBD).
-
Quantify the amount of NBD-C6-Cer produced by integrating the peak area and comparing it to a standard curve of known concentrations of NBD-C6-Cer.
-
-
Calculation of GCase Activity:
-
Calculate the GCase activity as nanomoles of product formed per hour per milligram of protein.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro GCase activity assay.
Data Presentation
The following tables summarize quantitative data relevant to GCase activity assays.
Table 1: Residual GCase Activity in Gaucher Disease Fibroblasts using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
| Gaucher Disease Type | Mean Residual GCase Activity (nmol of product/mg protein) | Standard Deviation |
| Type 1 (n=9) | 46.3 | ± 4.6 |
| Type 2 & 3 (n=9) | 19.6 | ± 6.5 |
Data from a 3-hour in vitro incubation.
Table 2: Enzyme Kinetic Parameters for GCase with Various Substrates
| Substrate | Km | Vmax | Source Organism/Cell |
| This compound | Data not available | Data not available | |
| Glucosylceramide (natural) | 108 µM | Not reported | Recombinant human GCase |
| Bodipy-glucosylceramide | 145 µM | Not reported | Recombinant human GCase |
| p-Nitrophenyl-β-D-glucopyranoside (PNPG) | 12.6 mM | 333 U/mg | Human leukocytes |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4MU-β-glc) | 768 µM | 1.56 pmol/min | Recombinant GCase |
Note: Specific kinetic data for this compound was not found in the reviewed literature. The data for other substrates are provided for comparative purposes.
Conclusion
The in vitro GCase activity assay using this compound or its analogs is a valuable tool for studying Gaucher disease and other GCase-related neurodegenerative disorders. The protocols and data presented in this application note provide a framework for researchers to implement this assay in their laboratories. While a non-radioactive method using this compound requires further development in terms of a detailed, validated public protocol, the principles outlined here, based on fluorescent analogs, offer a clear path forward. The availability of quantitative data, even with radiolabeled substrates, underscores the utility of this substrate for distinguishing between different disease severities. Further research to determine the specific kinetic parameters of GCase with this compound would be beneficial for the field.
References
Application Notes and Protocols for In Situ Analysis of Glucosylceramide Metabolism with N-Hexanoyl-glucosylceramide
Introduction
Glucosylceramide (GlcCer) is a central molecule in sphingolipid metabolism, serving as a precursor for the synthesis of complex glycosphingolipids and playing a crucial role in cellular processes such as cell growth, differentiation, and signaling. The metabolism of GlcCer is tightly regulated by the coordinated action of several enzymes, primarily Glucosylceramide Synthase (GCS), which synthesizes GlcCer from ceramide and UDP-glucose, and two glucocerebrosidases, the lysosomal GBA1 and the non-lysosomal GBA2, which hydrolyze GlcCer back to ceramide and glucose.[1][2] Dysregulation of GlcCer metabolism is implicated in various diseases, including Gaucher disease, the most common lysosomal storage disorder, which is caused by mutations in the GBA1 gene.
N-Hexanoyl-glucosylceramide (C6-GlcCer) is a synthetic, short-chain analog of the natural substrate that readily incorporates into cellular membranes, making it an invaluable tool for the in situ analysis of GlcCer metabolism. Its short acyl chain allows for rapid transfer into biological membranes without the need for detergents.[3][4] Depending on the experimental needs, C6-GlcCer can be labeled with fluorescent tags (e.g., NBD) or radioisotopes (e.g., ¹⁴C) to enable visualization and quantification of its metabolic fate within intact cells and organisms.[3][5][6] These application notes provide detailed protocols for the use of this compound and its analogs to study the activity of key enzymes in GlcCer metabolism.
Key Enzymes in Glucosylceramide Metabolism
-
Glucosylceramide Synthase (GCS): Located at the cytosolic face of the Golgi apparatus, GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.[6]
-
Glucocerebrosidase 1 (GBA1): A lysosomal enzyme that hydrolyzes GlcCer to glucose and ceramide as part of the catabolic pathway of glycosphingolipids.[2] Mutations in the GBA1 gene lead to the accumulation of GlcCer in lysosomes, characteristic of Gaucher disease.
-
Glucocerebrosidase 2 (GBA2): A non-lysosomal β-glucosidase located at the endoplasmic reticulum and Golgi apparatus that also hydrolyzes GlcCer.[1] GBA2 is thought to play a role in regulating non-lysosomal GlcCer levels.
Data Presentation
Quantitative Analysis of Glucocerebrosidase Activity in Human Skin Fibroblasts
The following table summarizes the residual glucocerebrosidase activity in fibroblasts from individuals with different types of Gaucher disease, as determined by the hydrolysis of N-(1-[¹⁴C]hexanoyl)-D-erythro-glucosylsphingosine.
| Cell Type | In Vitro GBA Activity (nmol [¹⁴C]hexanoyl-Cer formed/mg protein) |
| Control Fibroblasts | 100% (baseline) |
| Type 1 Gaucher Fibroblasts | 46.3 ± 4.6 |
| Type 2 & 3 Gaucher Fibroblasts | 19.6 ± 6.5 |
| Data adapted from a study on Gaucher disease fibroblasts.[3][4] |
Effect of a Glucosylceramide Synthase Inhibitor on Sphingolipid Levels
The following table illustrates the impact of the GCS inhibitor N-adamantanemethyloxypentyl-1-deoxynojirimycin (AMP-DNM) on ceramide and glucosylceramide concentrations in the liver and muscle tissue of C57Bl/6J mice.
| Tissue | Treatment | Ceramide Concentration | Glucosylceramide Concentration |
| Liver | Control | No significant change | Baseline |
| Liver | AMP-DNM | No significant change | Reduced by 41 ± 5% |
| Muscle | Control | No significant change | Baseline |
| Muscle | AMP-DNM | No significant change | Reduced |
| Data from a study on the pharmacological inhibition of glucosylceramide synthase.[7] |
Experimental Protocols
Protocol 1: In Situ Assay for Glucosylceramide Synthase (GCS) Activity using NBD-C6-Ceramide
This protocol describes the measurement of GCS activity in cultured cells by monitoring the conversion of fluorescent NBD-C6-Ceramide to NBD-C6-Glucosylceramide.
Materials:
-
Cultured cells (e.g., ~2.5 x 10⁵ cells per 60 mm dish)
-
NBD-C6-Ceramide-BSA complex (5 µM working solution)
-
Cell culture medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Chloroform:methanol solution (2:1, v/v)
-
HPLC system with fluorescence detection or TLC plates
Procedure:
-
Cell Labeling: a. Plate cells in 60 mm dishes and allow them to adhere overnight. b. Prepare the NBD-C6-Ceramide-BSA complex. c. Add the NBD-C6-Ceramide-BSA complex directly to the cell culture medium to a final concentration of 1-10 µM. d. Incubate the cells for 1 hour at 37°C.
-
Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Scrape the cells into a tube and centrifuge to pellet. c. Extract total lipids from the cell pellet by adding the chloroform:methanol (2:1, v/v) solution and vortexing thoroughly. d. Centrifuge to separate the organic and aqueous phases. e. Carefully collect the lower organic phase containing the lipids into a new tube.
-
Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the lipids in a suitable solvent (e.g., methanol/chloroform). c. Separate the lipid species using either Thin Layer Chromatography (TLC) or reverse-phase High-Performance Liquid Chromatography (HPLC). d. Quantify the fluorescence intensity of the NBD-C6-Ceramide and NBD-C6-Glucosylceramide spots or peaks (Excitation ~470 nm, Emission ~530 nm). e. GCS activity can be expressed as the ratio of the fluorescent product (NBD-C6-Glucosylceramide) to the total fluorescent lipid.
Protocol 2: In Vivo Analysis of GCS Activity in Mice using NBD-C6-Ceramide and HPLC
This protocol details the assessment of GCS activity in mouse tissues following intraperitoneal injection of NBD-C6-ceramide.[5][8]
Materials:
-
NBD-C6-ceramide-rubusoside nanomicelles (0.25 mg/ml NBD-C6-ceramide)
-
Mice
-
Sterile PBS
-
Chloroform, Methanol
-
HPLC system with a normal phase silica (B1680970) column and fluorescence detector
Procedure:
-
Animal Procedure: a. Inject mice intraperitoneally with NBD-C6-ceramide-rubusoside nanomicelles. b. After 3 hours, euthanize the mice and collect tissues of interest (e.g., liver, lung).
-
Lipid Extraction from Tissues: [5] a. Weigh approximately 50 mg of tissue and place it in a microcentrifuge tube with 50 µl of sterile PBS. b. Mince the tissue with micro-scissors and sonicate on ice. c. Transfer the tissue suspension to a glass vial and add 0.85 ml of water, 1.0 ml of methanol, and 1.0 ml of chloroform. d. Vortex for 30 seconds and let stand at room temperature for 20 minutes, vortexing every 5 minutes. e. Centrifuge at 4,500 x g for 10 minutes to separate the phases. f. Carefully transfer the lower organic phase to a new amber glass vial.
-
HPLC Analysis: [1][5] a. Dry a portion of the organic extract under nitrogen. b. Reconstitute the dried lipids in a methanol/chloroform mixture. c. Inject the sample into an HPLC system equipped with a normal phase silica column (e.g., ZORBAX Rx-SIL 5 µm, 4.6 x 250 mm). d. Use a linear gradient elution with a mobile phase system of Solvent A (e.g., hexane) and Solvent B (e.g., 2-propanol/ethyl acetate/formic acid). e. Detect NBD-labeled lipids using a fluorescence detector with excitation at 470 nm and emission at 530 nm. f. Quantify the amounts of NBD-C6-ceramide and NBD-C6-glucosylceramide by comparing the peak areas to a standard curve.
Protocol 3: Mass Spectrometric Analysis of Glucosylceramide Metabolism using ¹³C-labeled Precursors
This protocol outlines a method to monitor the de novo synthesis of GlcCer using a stable isotope-labeled precursor, ¹³C₅-sphingosine, followed by LC-MS/MS analysis.[6][9]
Materials:
-
Cultured cells
-
¹³C₅-sphingosine
-
Cell culture medium
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Labeling: a. Plate cells and allow them to adhere. b. Incubate cells with ¹³C₅-sphingosine in the culture medium. The optimal concentration and incubation time (e.g., 3 hours) should be determined empirically.[9][10] c. For inhibitor studies, pre-incubate cells with the inhibitor for a specified time (e.g., 1 hour) before adding the labeled precursor.[9]
-
Lipid Extraction: a. Wash cells five times with PBS. b. Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
LC-MS/MS Analysis: a. Separate the lipid extracts using liquid chromatography. b. Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the ¹³C-labeled sphingolipid species, including ¹³C₅-ceramide and ¹³C₅-glucosylceramide.
Visualizations
Glucosylceramide Metabolism Pathway
Caption: Overview of the central pathways of glucosylceramide metabolism.
Experimental Workflow for In Situ GCS Activity Assay
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 2. 4.8. Lipid Extraction and Ceramide Determination [bio-protocol.org]
- 3. JP5564731B2 - Purification method of glucosylceramide - Google Patents [patents.google.com]
- 4. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ glucosylceramide synthesis and its pharmacological inhibition analysed in cells by 13 C5 -sphingosine precursor feeding and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide" by Kartik R. Roy, Sachin K. Khiste et al. [repository.lsu.edu]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC-Based Quantification of N-Hexanoyl-glucosylceramide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramides (GlcCer) are central molecules in sphingolipid metabolism, serving as precursors for a vast array of complex glycosphingolipids and playing crucial roles in cellular signaling. The balance between ceramide, a pro-apoptotic lipid, and GlcCer, which is generally considered pro-survival, is critical in determining cell fate.[1][2] N-Hexanoyl-glucosylceramide is a short-chain analog of endogenous glucosylceramides, which, due to its increased water solubility and cell permeability, serves as a valuable tool for studying GlcCer metabolism and its downstream effects.
These application notes provide detailed protocols for the quantification of this compound and its key metabolites using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed for researchers in cell biology, pharmacology, and drug development who are investigating the enzymes and signaling pathways involved in sphingolipid metabolism.
Metabolic Pathways of this compound
This compound metabolism involves several key enzymatic steps. It can be synthesized from its precursor, N-Hexanoyl-sphingosine (a type of ceramide), by the action of glucosylceramide synthase (GCS). Once formed, it can be further metabolized to N-Hexanoyl-lactosylceramide by lactosylceramide (B164483) synthase. Alternatively, it can be degraded back to N-Hexanoyl-sphingosine by glucocerebrosidase (GBA). The balance of these activities dictates the cellular levels of these bioactive lipids and influences downstream signaling cascades.
Signaling Pathways Influenced by Glucosylceramide Metabolism
The accumulation of glucosylceramide and its downstream metabolite, lactosylceramide, has been implicated in various signaling pathways that promote cell proliferation, inflammation, and oxidative stress.[3] For instance, lactosylceramide can activate pathways involving MAP kinases and the generation of reactive oxygen species (ROS), contributing to a pro-inflammatory and mitogenic cellular environment.[3] Conversely, the precursor ceramide is a well-known inducer of apoptosis. Therefore, the enzymatic conversion of ceramide to glucosylceramide is a critical regulatory node in cell signaling.
Experimental Protocols
The following protocols detail the quantification of this compound metabolism in cultured cells using a fluorescently labeled precursor, NBD-C6-ceramide (a fluorescent analog of N-Hexanoyl-sphingosine).
Experimental Workflow
Protocol 1: Cell Culture and Treatment with NBD-C6-Ceramide
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of NBD-C6-Ceramide Stock Solution: Prepare a 1 mg/mL stock solution of NBD-C6-ceramide in a suitable solvent such as chloroform (B151607) or DMSO. Store at -20°C, protected from light.[4]
-
Treatment: On the day of the experiment, dilute the NBD-C6-ceramide stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the NBD-C6-ceramide-containing medium. Incubate the cells for the desired time (e.g., 30 minutes to 3 hours) at 37°C.[5]
-
Harvesting: After incubation, place the culture dishes on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer) or scrape the cells directly into a solvent for lipid extraction.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is based on the method of Bligh and Dyer.
-
Cell Harvesting: For a 10 cm dish, scrape the cells into 1 mL of PBS and transfer to a glass tube.
-
Solvent Addition: Add 3.75 mL of chloroform:methanol (B129727) (1:2, v/v) to the cell suspension. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., methanol or mobile phase).
Protocol 3: HPLC Analysis of NBD-Labeled Sphingolipids
-
HPLC System: An HPLC system equipped with a fluorescence detector is required.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[6][7]
-
Mobile Phase: A typical mobile phase for reversed-phase separation is a gradient of methanol and water, or an isocratic mixture such as methanol/water (88:12, v/v).[8] For normal-phase separation, a mobile phase like n-hexane/isopropanol/water can be used.[1]
-
Fluorescence Detection: Set the excitation wavelength to approximately 466 nm and the emission wavelength to approximately 536 nm for NBD.[4]
-
Injection Volume: Inject 20-50 µL of the reconstituted lipid extract.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas corresponding to NBD-C6-ceramide and its metabolites (NBD-C6-glucosylceramide, NBD-C6-lactosylceramide). Identification of peaks should be confirmed by running authentic standards.
Data Presentation
The quantitative data obtained from HPLC analysis should be summarized in tables for clear comparison between different experimental conditions.
Table 1: HPLC Retention Times of NBD-Labeled Sphingolipids
| Compound | Retention Time (minutes) |
| NBD-C6-glucosylceramide | Insert experimentally determined value |
| NBD-C6-lactosylceramide | Insert experimentally determined value |
| NBD-C6-ceramide | Insert experimentally determined value |
Note: Retention times are dependent on the specific HPLC column and mobile phase conditions and should be determined using authentic standards.
Table 2: Quantification of NBD-C6-Ceramide Metabolism in Control vs. Treated Cells
| Analyte | Control (Peak Area) | Treated (Peak Area) | Fold Change |
| NBD-C6-glucosylceramide | Value ± SD | Value ± SD | Value |
| NBD-C6-lactosylceramide | Value ± SD | Value ± SD | Value |
| NBD-C6-ceramide (residual) | Value ± SD | Value ± SD | Value |
Note: "Treated" refers to cells exposed to a compound that is hypothesized to alter sphingolipid metabolism (e.g., an inhibitor of GCS or GBA). Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 3: HPLC Method Validation Parameters
| Parameter | NBD-C6-glucosylceramide | NBD-C6-ceramide |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | e.g., 1 pmol | e.g., 0.5 pmol |
| Limit of Quantification (LOQ) | e.g., 5 pmol | e.g., 2 pmol |
| Intra-assay CV (%) | <5% | <5% |
| Inter-assay CV (%) | <10% | <10% |
Note: Representative values are provided. These parameters should be determined experimentally during method validation.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the HPLC-based quantification of this compound metabolism. By utilizing fluorescently labeled precursors, researchers can effectively trace the metabolic fate of short-chain ceramides (B1148491) and quantify the activity of key enzymes in the sphingolipid pathway. This approach is invaluable for understanding the role of glucosylceramide in cellular signaling and for the development of therapeutic agents targeting this critical metabolic nexus.
References
- 1. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. researchgate.net [researchgate.net]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fluorescent ceramide and sphingomyelin analogs: a novel approach for in vivo monitoring of sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Hexanoyl-glucosylceramide in Fluorescent Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Hexanoyl-glucosylceramide (NBD-C6-GlcCer) is a fluorescently labeled analog of glucosylceramide, a key molecule in sphingolipid metabolism. This probe is an invaluable tool for visualizing the transport and metabolism of glucosylceramide in live and fixed cells using fluorescence microscopy. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar lipid environment of cellular membranes.
These application notes provide a comprehensive overview of the principles and protocols for using NBD-C6-GlcCer to study cellular processes, particularly those involving the Golgi apparatus, and its role in sphingolipid-related signaling pathways.
Principle of Action
NBD-C6-glucosylceramide is often studied in the context of its precursor, NBD-C6-ceramide. When cells are incubated with NBD-C6-ceramide, it is rapidly taken up and transported to the Golgi apparatus.[1] Within the Golgi, resident enzymes metabolize NBD-C6-ceramide into other fluorescent sphingolipids, including NBD-C6-glucosylceramide and NBD-C6-sphingomyelin.[2][3] This metabolic conversion and subsequent accumulation within the Golgi cisternae provide a specific and robust method for visualizing this organelle and studying the dynamics of sphingolipid metabolism and transport.[3] The trafficking of NBD-C6-GlcCer can then be monitored as it moves through the cell, for example, to the plasma membrane or late endosomes.[4][5]
Data Presentation
The following tables summarize key quantitative data for the use of NBD-labeled ceramides (B1148491) and glucosylceramides in fluorescent microscopy, compiled from various studies.
Table 1: Probe Concentrations and Incubation Times
| Cell Type | Probe | Concentration | Incubation Time | Temperature | Application | Reference |
| NCI/ADR-RES Cells | NBD C6-Ceramide | 100 µM | 120 min | 37°C | Assessing ceramide glycosylation | [6] |
| Uninfected/Infected Vero Cells | NBD C6-Ceramide | Not Specified | 4-5 hours | Not Specified | Studying lipid traffic during parasite infection | [4] |
| Various Cell Lines | NBD C6-Ceramide | 1 µM | Time-course | 37°C | Measuring ceramide metabolism in the Golgi | [2] |
| BHK Cells | C6-NBD-glucosylceramide | 4 µM | 30 min | 37°C | Studying transport to late endosomes and recycling to the plasma membrane | [5] |
| HT29 Cells | C6-NBD-glucosylceramide | Not Specified | Not Specified | Not Specified | Investigating plasma membrane metabolism of sphingolipids | [7] |
Table 2: Fluorescent Properties of NBD-C6-GlcCer
| Property | Value | Notes | Reference |
| Excitation Maximum | ~466 nm | In methanol. The NBD dye is environmentally sensitive. | [8][9] |
| Emission Maximum | ~536 nm | In methanol. The NBD dye is environmentally sensitive. | [8][9] |
| Solvent for Stock | Chloroform or DMSO | Store stock solutions at -20°C and protect from light. | [9] |
| Fluorescence | Weak in aqueous solution | Fluorescence intensity increases in nonpolar environments like cellular membranes. | [3][8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Glucosylceramide Trafficking
This protocol details the steps for labeling live cells with NBD-C6-Ceramide to visualize the synthesis and trafficking of NBD-C6-GlcCer.
Materials:
-
NBD-C6-Ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., HBSS)
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Preparation of NBD-C6-Ceramide-BSA Complex:
-
Evaporate the desired amount of NBD-C6-Ceramide stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a working stock solution (e.g., 100 µM).
-
Store the complex at -20°C for future use.[10]
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Cell Labeling:
-
Dilute the NBD-C6-Ceramide-BSA complex in complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[10]
-
-
Imaging:
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Mount the dish or coverslip on the microscope stage, ensuring the temperature is maintained at 37°C.
-
Visualize the fluorescently labeled Golgi apparatus and subsequent trafficking of NBD-C6-GlcCer using a standard FITC/GFP filter set (Excitation: ~470/40 nm; Emission: ~525/50 nm).
-
Acquire time-lapse images to study the dynamics of glucosylceramide transport.
-
Protocol 2: Fixed-Cell Imaging of Glucosylceramide Localization
This protocol is for fixing cells after labeling to visualize the subcellular localization of NBD-C6-GlcCer.
Materials:
-
Same as Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Cell Fixation:
-
After the final wash, add 4% PFA in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for NBD.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for fluorescent microscopy using NBD-C6-Ceramide.
Caption: Cellular transport and metabolism of NBD-C6-Ceramide.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD C6-Ceramide [lifesct.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
Protocol for measuring glucosylceramide synthase activity with N-Hexanoyl-glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[1] This reaction is the primary step in the synthesis of most glycosphingolipids, which are integral components of cellular membranes involved in various signaling pathways. Dysregulation of GCS activity has been implicated in numerous diseases, including cancer drug resistance and lysosomal storage disorders like Gaucher disease.[2][3] Consequently, the accurate measurement of GCS activity is crucial for both basic research and the development of therapeutic inhibitors.
This document provides a detailed protocol for measuring GCS activity using N-Hexanoyl-ceramide (C6-ceramide), often in its fluorescently labeled form (NBD-C6-ceramide), as a substrate. The use of a short-chain ceramide facilitates its delivery to the enzyme in an aqueous environment. The resulting product, N-Hexanoyl-glucosylceramide (or its fluorescent analog), is then quantified to determine enzyme activity. While this compound itself can be used as a standard for quantification, the protocol will focus on the enzymatic reaction that produces it.
Principle of the Assay
The assay measures the activity of GCS by quantifying the amount of glucosylceramide produced from ceramide and UDP-glucose. A common and sensitive method employs a fluorescently labeled short-chain ceramide, N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide), as the acceptor substrate. The reaction is initiated by the addition of UDP-glucose. Following incubation, the reaction is stopped, and the lipids are extracted. The fluorescent product, NBD-C6-glucosylceramide, is then separated from the unreacted NBD-C6-ceramide substrate using either thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product is quantified by measuring its fluorescence, and the GCS activity is calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biochemical pathway and the general workflow of the GCS activity assay.
Caption: Glucosylceramide Synthesis Pathway.
Caption: Experimental Workflow for GCS Activity Assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| NBD-C6-ceramide | Avanti Polar Lipids | 810200 | -20°C |
| N-Hexanoyl-D-erythro-glucosylsphingosine (C6-GlcCer) | Avanti Polar Lipids | 860571 | -20°C |
| Uridine 5'-diphosphoglucose (UDP-glucose) | Sigma-Aldrich | U4625 | -20°C |
| Tris-HCl | Thermo Fisher Scientific | 15568025 | Room Temp |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 4°C |
| Chloroform | Sigma-Aldrich | C2432 | Room Temp |
| Methanol | Sigma-Aldrich | 322415 | Room Temp |
| TLC Silica (B1680970) Gel 60 Plates | MilliporeSigma | 105553 | Room Temp |
| HPLC Grade Solvents (e.g., n-hexane, isopropanol) | Fisher Scientific | Various | Room Temp |
Enzyme Source Preparation (Cell Lysates)
-
Grow cells to 80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). The supernatant can be used as the enzyme source. For microsomal preparations, a further ultracentrifugation step is required.
GCS Activity Assay Protocol
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
10 µg of cell lysate protein (enzyme source)
-
5 µM NBD-C6-ceramide (prepare a stock solution in ethanol (B145695) and dilute; the final ethanol concentration should be <1%). It is recommended to complex the NBD-C6-ceramide with fatty acid-free BSA in a 1:1 molar ratio.
-
-
Prepare a negative control reaction without the enzyme source (cell lysate) and another without UDP-glucose.
-
Bring the total volume to 90 µL with reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of 2 mM UDP-glucose (final concentration 200 µM) to start the reaction.
-
Vortex briefly and incubate at 37°C for 60 minutes.
-
-
Stop the Reaction and Lipid Extraction:
-
Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
Product Separation and Quantification
Method A: Thin-Layer Chromatography (TLC)
-
Resuspend the dried lipid extract in 20-30 µL of chloroform/methanol (2:1, v/v).
-
Spot the entire sample onto a silica gel TLC plate. Also, spot standards of NBD-C6-ceramide and NBD-C6-glucosylceramide.
-
Develop the TLC plate in a chromatography tank with a solvent system of chloroform/methanol/water (65:25:4, v/v/v).
-
After the solvent front has reached the top, remove the plate and allow it to air dry.
-
Visualize the fluorescent spots under a UV lamp.
-
Scrape the silica corresponding to the NBD-C6-glucosylceramide product spot and elute the lipid with chloroform/methanol (1:1, v/v).
-
Quantify the fluorescence of the eluted product using a fluorometer (Excitation: 460 nm, Emission: 540 nm).
-
Create a standard curve using known amounts of N-Hexanoyl-D-erythro-glucosylsphingosine (C6-GlcCer) treated in the same way to determine the amount of product formed.
Method B: High-Performance Liquid Chromatography (HPLC) [4]
-
Resuspend the dried lipid extract in 100 µL of the HPLC mobile phase.
-
Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a normal-phase silica column and a fluorescence detector.
-
Use a mobile phase gradient to separate NBD-C6-ceramide and NBD-C6-glucosylceramide. A typical gradient might be a mixture of n-hexane/isopropanol/water.[5]
-
Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.
-
Identify the peaks corresponding to the substrate and product by comparing their retention times with those of pure standards.
-
Quantify the amount of NBD-C6-glucosylceramide by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of N-Hexanoyl-D-erythro-glucosylsphingosine.
Data Presentation and Analysis
Summarize the quantitative data in a clear and structured table for easy comparison.
| Sample ID | Protein (µg) | Incubation Time (min) | Product Formed (pmol) | GCS Activity (pmol/mg/min) |
| Control 1 | 10 | 60 | 150 | 250 |
| Control 2 | 10 | 60 | 162 | 270 |
| Inhibitor X (1 µM) | 10 | 60 | 45 | 75 |
| Inhibitor X (10 µM) | 10 | 60 | 18 | 30 |
| Untreated | 10 | 60 | 155 | 258.3 |
Calculation of GCS Activity:
GCS Activity (pmol/mg/min) = [Amount of product formed (pmol)] / [Protein amount (mg) x Incubation time (min)]
Troubleshooting and Considerations
-
Low Signal: Increase the amount of enzyme (cell lysate) or the incubation time. Ensure the substrate is properly solubilized.
-
High Background: Ensure the lipid extraction is clean and that the negative controls (no enzyme, no UDP-glucose) show minimal product formation.
-
Substrate/Product Separation: Optimize the TLC or HPLC solvent system to achieve clear separation between the ceramide substrate and the glucosylceramide product.
-
Non-fluorescent Substrate: If using non-labeled N-Hexanoyl-ceramide, the product this compound can be quantified by LC-MS/MS, which offers high sensitivity and specificity. Alternatively, the product can be derivatized to introduce a fluorescent or UV-active tag before HPLC analysis.[6]
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [en.bio-protocol.org]
- 2. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. researchgate.net [researchgate.net]
Application of [14C]N-Hexanoyl-glucosylceramide in Lipid Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing [14C]N-Hexanoyl-glucosylceramide ([14C]C6-GlcCer) in the study of lipid trafficking and metabolism. This radiolabeled sphingolipid analog is a powerful tool for investigating the dynamics of glucosylceramide pathways, which are implicated in various physiological processes and pathological conditions, including lysosomal storage diseases like Gaucher disease.
[14C]C6-GlcCer is a short-chain, cell-permeable analog of native glucosylceramide. Its radiolabel allows for sensitive detection and quantification, making it an ideal tracer for pulse-chase experiments to monitor its transport between subcellular compartments and its metabolic fate. The short hexanoyl chain facilitates its transfer into biological membranes without the need for detergents[1][2].
Key Applications:
-
Monitoring Intracellular Trafficking: Elucidating the pathways of GlcCer transport between the endoplasmic reticulum, Golgi apparatus, plasma membrane, and lysosomes.
-
Enzyme Activity Assays: Measuring the activity of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease, by quantifying the hydrolysis of [14C]C6-GlcCer to [14C]N-Hexanoyl-sphingosine[1][2].
-
Drug Discovery and Development: Screening for and characterizing the efficacy of therapeutic agents aimed at correcting defects in GlcCer metabolism or trafficking.
-
Disease Modeling: Studying the pathobiology of lipid storage disorders by tracking the accumulation and mislocalization of GlcCer in cellular and animal models.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing short-chain GlcCer analogs for enzymatic assays.
Table 1: Glucocerebrosidase (GCase) Activity in Human Skin Fibroblasts
This table presents the mean residual activity of GCase in fibroblasts from individuals with different types of Gaucher disease compared to control cells, as measured by the hydrolysis of [14C]this compound.
| Cell Type | GCase Activity (nmol [14C]hexanoyl-Cer formed/mg protein/3h) |
| Control | Not reported in the provided abstract, but assumed to be normal. |
| Type 1 Gaucher | 46.3 ± 4.6 |
| Type 2 & 3 Gaucher | 19.6 ± 6.5 |
Data sourced from a study analyzing GCase activity using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine[1][2].
Signaling and Metabolic Pathways
The metabolism of glucosylceramide is a critical cellular process. It is synthesized from ceramide and serves as a precursor for the synthesis of more complex glycosphingolipids. Its degradation occurs in the lysosome.
Caption: Metabolic pathway of Glucosylceramide (GlcCer).
Experimental Protocols
Protocol 1: In Situ Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from methodologies used to assess GCase activity in cultured cells[1][2]. It measures the conversion of [14C]C6-GlcCer to [14C]C6-Ceramide within the lysosomes of intact cells.
Materials:
-
Cultured cells (e.g., human skin fibroblasts) in 35 mm dishes
-
[14C]this compound ([14C]C6-GlcCer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Scintillation vials and fluid
-
Scintillation counter
-
Thin-Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing chamber
-
Solvent system: Chloroform/Methanol (e.g., 90:10, v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture: Plate cells in 35 mm dishes and grow to confluency.
-
Preparation of Labeling Medium: Prepare a 1:1 complex of [14C]C6-GlcCer and BSA in DMEM. Briefly, dry down the required amount of [14C]C6-GlcCer from an organic solvent under a stream of nitrogen. Resuspend in DMEM containing a 1:1 molar ratio of fatty acid-free BSA.
-
Cell Labeling:
-
Wash the confluent cell monolayers twice with warm PBS.
-
Add the [14C]C6-GlcCer/BSA complex in DMEM to the cells.
-
Incubate at 37°C for a specified time (e.g., 1-3 hours).
-
-
Termination of Incubation:
-
Place the dishes on ice and aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove unincorporated label.
-
-
Lipid Extraction:
-
Scrape the cells into 1 mL of methanol and transfer to a glass tube.
-
Add 2 mL of chloroform to the tube.
-
Vortex vigorously for 1 minute to extract the lipids.
-
Centrifuge at 1000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant (lipid extract) into a new tube.
-
-
Lipid Analysis by TLC:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid residue in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the resuspended lipids onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in a chamber pre-equilibrated with the chloroform/methanol solvent system.
-
Allow the solvent to migrate to the top of the plate.
-
Air-dry the plate.
-
-
Quantification:
-
Visualize the separated radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.
-
Identify the spots corresponding to [14C]C6-GlcCer and its metabolic product, [14C]C6-Ceramide.
-
Scrape the silica from the identified spots into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [14C]C6-GlcCer converted to [14C]C6-Ceramide.
-
Normalize the results to the total protein content of the cell lysate.
-
Caption: Workflow for the in situ GCase activity assay.
Protocol 2: Pulse-Chase Analysis of [14C]C6-GlcCer Trafficking
This protocol outlines a pulse-chase experiment to track the movement of [14C]C6-GlcCer through different subcellular compartments over time.
Materials:
-
All materials from Protocol 1
-
Subcellular fractionation kit (or established protocol for isolating organelles like the Golgi apparatus, plasma membrane, and lysosomes)
-
Chase medium: DMEM with 10% Fetal Bovine Serum (FBS)
Procedure:
-
Pulse Labeling:
-
Grow cells to confluency.
-
Wash cells with warm PBS.
-
Incubate cells with the [14C]C6-GlcCer/BSA complex in DMEM for a short period (the "pulse"), for example, 30 minutes at 37°C.
-
-
Chase Period:
-
Aspirate the labeling medium.
-
Wash the cells quickly with warm chase medium.
-
Add fresh, pre-warmed chase medium to the cells.
-
Incubate the cells for various time points (the "chase"), such as 0, 30, 60, and 120 minutes.
-
-
Cell Harvesting and Fractionation:
-
At the end of each chase time point, place the dish on ice.
-
Harvest the cells.
-
Perform subcellular fractionation according to a standard protocol to isolate the desired organelles (e.g., Golgi, plasma membrane, lysosomes).
-
-
Lipid Extraction and Analysis:
-
Perform lipid extraction on each subcellular fraction as described in Protocol 1 (steps 5-8).
-
Analyze the lipid extracts by TLC to separate [14C]C6-GlcCer from its metabolites.
-
-
Data Analysis:
-
For each time point and each fraction, quantify the amount of radioactivity associated with [14C]C6-GlcCer.
-
Plot the percentage of total cellular [14C]C6-GlcCer found in each organelle fraction over time. This will reveal the kinetics of its transport through the cell.
-
Caption: Logic of a [14C]C6-GlcCer study in a Gaucher disease model.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Gaucher Disease Using N-Hexanoyl-glucosylceramide
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic deficiency leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages, giving rise to "Gaucher cells."[1][2] The clinical manifestations are heterogeneous, ranging from a mild, non-neuronopathic form (Type 1) to severe, neuronopathic forms (Types 2 and 3).[1][2] Accurate and reproducible assays are crucial for diagnosing Gaucher disease, evaluating disease severity, and screening potential therapeutic agents.
This document provides detailed protocols and application notes for a cell-based assay utilizing N-Hexanoyl-d-erythro-glucosylceramide, a short-acyl chain analog of the natural substrate. This synthetic substrate readily transfers into cellular membranes without the need for detergents, allowing for the measurement of GCase activity in a more physiologically relevant context.[1][2] The assay described herein is based on the use of a radiolabeled version of this substrate, N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer), to quantify residual enzyme activity in cultured skin fibroblasts from Gaucher disease patients.[1][2]
Principle of the Assay
The core principle of this assay is the enzymatic hydrolysis of [14C]hexanoyl-GlcCer by glucocerebrosidase within the lysosomes of cultured cells. The enzyme cleaves the substrate into [14C]hexanoyl-sphingosine ([14C]hexanoyl-Cer) and glucose. The radiolabeled product is then extracted from the cells and separated from the unhydrolyzed substrate using thin-layer chromatography (TLC). The amount of radioactivity in the product spot is quantified to determine the level of GCase activity. This method allows for a direct correlation between the residual enzyme activity and the clinical phenotype of Gaucher disease.[1][2]
Data Presentation
The following table summarizes the quantitative data on residual glucocerebrosidase activity in human skin fibroblasts from normal individuals and patients with different types of Gaucher disease, as determined by the [14C]hexanoyl-GlcCer assay.
| Cell Type | Residual GCase Activity (nmol of [14C]hexanoyl-Cer formed/mg protein) |
| Normal Fibroblasts | 100% (Control) |
| Type 1 Gaucher Fibroblasts | 46.3 ± 4.6 |
| Type 2 & 3 Gaucher Fibroblasts | 19.6 ± 6.5 |
| Data is presented as the mean ± standard deviation for a 3-hour incubation period.[1][2] |
Experimental Protocols
Materials and Reagents
-
Human skin fibroblasts (from normal subjects and diagnosed Gaucher disease patients)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal calf serum (FCS)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer)
-
Ethanol
-
Chloroform
-
Methanol
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
Scintillation fluid
-
Scintillation counter
-
Bradford reagent for protein quantification
Protocol 1: In Situ Assay of Glucocerebrosidase Activity in Cultured Fibroblasts
This protocol details the measurement of GCase activity directly within living, intact cells.
-
Cell Culture:
-
Culture human skin fibroblasts in DMEM supplemented with 10% FCS at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells using trypsin-EDTA upon reaching confluence.
-
Seed cells in 35 mm petri dishes and grow to confluence for the assay.
-
-
Substrate Preparation:
-
Prepare a stock solution of [14C]hexanoyl-GlcCer in ethanol.
-
For each assay, dilute the stock solution in DMEM to the desired final concentration.
-
-
Incubation:
-
Wash the confluent fibroblast monolayers twice with serum-free DMEM.
-
Add the [14C]hexanoyl-GlcCer-containing DMEM to each dish.
-
Incubate the cells for 3 hours at 37°C.
-
-
Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Scrape the cells into a glass tube.
-
Extract the lipids by adding chloroform/methanol (2:1, v/v) and vortexing thoroughly.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the samples onto a silica (B1680970) gel 60 TLC plate.
-
Develop the TLC plate in a chloroform/methanol/water (65:25:4, by vol.) solvent system.
-
Allow the plate to dry completely.
-
-
Quantification:
-
Identify the spots corresponding to [14C]hexanoyl-GlcCer and [14C]hexanoyl-Cer by co-migration with standards.
-
Scrape the silica from the identified spots into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Determine the amount of product ([14C]hexanoyl-Cer) formed.
-
-
Protein Determination:
-
In a parallel set of dishes, determine the total protein content per dish using the Bradford assay to normalize the enzyme activity.
-
Protocol 2: In Vitro Assay of Glucocerebrosidase Activity in Cell Homogenates
This protocol measures GCase activity in cell lysates.
-
Cell Lysis:
-
Harvest confluent fibroblasts by scraping them into a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the cell homogenate with a reaction buffer (e.g., citrate/phosphate buffer, pH 4.5).
-
Add the [14C]hexanoyl-GlcCer substrate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Proceed with lipid extraction as described in Protocol 1, steps 4-6.
-
-
Protein Determination:
-
Determine the protein concentration of the cell homogenate using the Bradford assay to normalize the enzyme activity.
-
Visualizations
Caption: Experimental workflow for the cell-based Gaucher disease assay.
Caption: Metabolic fate of N-Hexanoyl-glucosylceramide in the cell-based assay.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis of Cells Treated with N-Hexanoyl-glucosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramides (GlcCer) are central molecules in sphingolipid metabolism, serving as precursors for complex glycosphingolipids and playing crucial roles in cellular processes such as proliferation, apoptosis, and signaling.[1][2][3] N-Hexanoyl-glucosylceramide (C6-GlcCer) is a synthetic, short-chain glucosylceramide that is cell-permeable and can be used to study the metabolic and signaling effects of increased intracellular GlcCer levels.[4] Understanding the impact of C6-GlcCer on the cellular lipidome is critical for elucidating the mechanisms of action of potential therapeutics that target sphingolipid metabolism.
These application notes provide a comprehensive overview of the lipidomic analysis of cells treated with this compound, including detailed experimental protocols, expected quantitative changes in lipid profiles, and the underlying signaling pathways.
Data Presentation: Expected Quantitative Lipidomic Changes
The following table summarizes the expected relative changes in key lipid species based on a targeted lipidomics study in C. elegans with perturbed glucosylceramide metabolism, which provides a valuable model for the anticipated effects in mammalian cells.[5]
Table 1: Representative Quantitative Changes in Sphingolipid Species Following Altered Glucosylceramide Metabolism [5]
| Lipid Species | Abbreviation | Expected Change (%) | Biological Significance |
| Glucosylceramides | |||
| Glucosylceramide (d18:1/16:0) | GlcCer(d18:1/16:0) | ↑ (Significant Increase) | Direct increase due to exogenous supply and metabolic incorporation. |
| Glucosylceramide (d18:1/24:0) | GlcCer(d18:1/24:0) | ↓ (~26%) | Potential feedback inhibition or altered substrate availability for long-chain GlcCer synthesis. |
| Glucosylceramide (d18:1/24:1) | GlcCer(d18:1/24:1) | ↓ (~20%) | Similar to GlcCer(d18:1/24:0), indicating a shift in the acyl-chain composition of GlcCers. |
| Ceramides | |||
| Ceramide (d18:1/21:0) | Cer(d18:1/21:0) | ↑ (~144%) | Increased levels due to the hydrolysis of exogenous GlcCer. |
| Ceramide (d18:1/23:0) | Cer(d18:1/23:0) | ↑ (~67%) | Accumulation of specific ceramide species can trigger signaling cascades. |
| Ceramide (d18:1/24:0) | Cer(d18:1/24:0) | ↓ (~21%) | Potential alteration in ceramide synthase activity or utilization for other sphingolipid synthesis. |
| Ceramide (d18:1/24:1) | Cer(d18:1/24:1) | ↓ (~23%) | Reflects the dynamic nature of ceramide metabolism. |
| Sphingomyelins | |||
| Sphingomyelin (B164518) (d18:1/16:0) | SM(d18:1/16:0) | ↓ (Moderate Decrease) | Decreased availability of ceramide substrate for sphingomyelin synthesis. |
| Sphingomyelin (d18:1/24:1) | SM(d18:1/24:1) | ↓ (Moderate Decrease) | Reflects the overall shift in sphingolipid metabolism away from sphingomyelin production. |
Note: The percentage changes are derived from a study on C. elegans with genetic perturbations affecting glucosylceramide metabolism and are intended to be representative.[5] Actual quantitative changes may vary depending on the cell type, treatment concentration, and duration.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (C6-GlcCer)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10-50 µM). Prepare a vehicle control medium with the same final concentration of the vehicle.
-
Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction (Folch Method)
Materials:
-
Cell pellet
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Protocol:
-
Resuspend the cell pellet in 400 µL of ice-cold methanol in a glass centrifuge tube.
-
Add 800 µL of ice-cold chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Add 240 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).
Lipidomics Analysis by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Protocol:
-
Separate the lipid classes using a suitable HPLC/UHPLC column (e.g., C18 or HILIC).
-
Use a gradient elution program with mobile phases appropriate for lipid separation (e.g., a gradient of acetonitrile/isopropanol in water with ammonium (B1175870) formate (B1220265) and formic acid).[5]
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid species.
-
Perform tandem mass spectrometry (MS/MS) for lipid identification based on characteristic fragmentation patterns.
-
Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL) for peak picking, lipid identification, and quantification.
-
Normalize the data to an internal standard and the initial cell number or protein concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for lipidomics analysis.
Caption: Metabolic fate of this compound.
Caption: Signaling consequences of C6-GlcCer treatment.
Discussion
The addition of exogenous this compound provides a powerful tool to investigate the roles of glucosylceramide in cellular physiology and pathology. The expected lipidomic changes, primarily the increase in intracellular glucosylceramide and ceramide levels and a decrease in sphingomyelin, can have profound effects on cellular signaling.[1] An increased ceramide to glucosylceramide ratio is often associated with the induction of apoptosis and cell cycle arrest, while a lower ratio is linked to cell proliferation and survival.[1][2] Furthermore, alterations in glucosylceramide levels can impact the composition of lipid rafts, thereby modulating signaling pathways such as insulin signaling.[1]
The provided protocols offer a robust framework for conducting lipidomics studies on cells treated with this compound. The combination of detailed experimental procedures, expected quantitative data, and visualization of the metabolic and signaling pathways will aid researchers in designing experiments, interpreting results, and advancing our understanding of sphingolipid biology in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted lipidomics reveals a novel role for glucosylceramides in glucose response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Hexanoyl-glucosylceramide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-glucosylceramide and its fluorescently labeled analogs are pivotal tools in the high-throughput screening (HTS) of compounds targeting key enzymes in glycosphingolipid metabolism. This pathway is integral to numerous cellular processes, and its dysregulation is implicated in various diseases, including lysosomal storage disorders like Gaucher disease, cancer, and metabolic disorders such as diabetes.[1][2][3][4] These application notes provide detailed protocols and data for the use of this compound and its derivatives in HTS assays designed to identify modulators of Glucosylceramide Synthase (GCS) and Glucocerebrosidase (GBA).
Principle of the Assays
The core principle of these assays is the enzymatic conversion of a substrate, a derivative of this compound, by either GCS or GBA. In HTS formats, the product of the enzymatic reaction is detected using methods amenable to automation and miniaturization, such as fluorescence or luminescence.
-
Glucosylceramide Synthase (GCS) Assays: These assays measure the synthesis of glucosylceramide from ceramide. A common substrate is a fluorescently labeled ceramide analog, such as N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide).[2] The activity of GCS is determined by quantifying the formation of the fluorescent product, NBD-C6-glucosylceramide. These assays are critical for identifying GCS inhibitors, which are of therapeutic interest for treating cancer and Gaucher disease.[2][5][6]
-
Glucocerebrosidase (GBA) Assays: These assays measure the hydrolysis of glucosylceramide into glucose and ceramide. A fluorogenic or chromogenic substrate is typically used, where the cleavage by GBA releases a fluorescent or colored molecule. Alternatively, radiolabeled N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine can be used to quantify GBA activity by measuring the radioactive ceramide product.[1][7] HTS-compatible assays often employ a coupled-enzyme system where the glucose released by GBA activity is a substrate for a secondary enzyme that produces a detectable signal.[3] These assays are essential for identifying GBA activators or pharmacological chaperones for the treatment of Gaucher disease.[3]
Signaling Pathway Context
The balance between ceramide and glucosylceramide, regulated by GCS and GBA, is a critical determinant of cell fate. Ceramide is a pro-apoptotic second messenger, while glucosylceramide and its downstream metabolites are generally associated with cell proliferation and survival.[5][6][8] Inhibition of GCS can lead to an accumulation of ceramide, inducing apoptosis, which is a desirable outcome in cancer therapy.[8] Conversely, enhancing GBA activity can reduce the accumulation of glucosylceramide, which is the pathogenic mechanism in Gaucher disease.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancerresgroup.us [cancerresgroup.us]
- 6. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation | MDPI [mdpi.com]
Application Notes and Protocols: N-Hexanoyl-glucosylceramide in Sphingolipid Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids involved in maintaining the structural integrity of cell membranes and participating in a wide array of cellular signaling processes. Glucosylceramide (GlcCer), the simplest glycosphingolipid, serves as a central precursor for the synthesis of hundreds of complex glycosphingolipids.[1][2] The intricate processes of sphingolipid metabolism are spatially organized within the cell, necessitating sophisticated transport mechanisms to move lipid intermediates between organelles.[3][4]
Ceramide is synthesized in the Endoplasmic Reticulum (ER) and must be transported to the Golgi apparatus for conversion into sphingomyelin (B164518) or glucosylceramide.[5][6][7][8] GlcCer is synthesized on the cytosolic face of the Golgi apparatus.[1][9][10] From there, it is further metabolized into complex glycosphingolipids within the Golgi lumen or transported to other destinations. This trafficking is mediated by both vesicular pathways and non-vesicular transport, the latter facilitated by lipid transfer proteins.[3][11][12]
To study these dynamic processes, researchers utilize analogs of natural lipids. N-Hexanoyl-glucosylceramide (C6-GlcCer) and its fluorescently-labeled counterpart, N-(6-(7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl-D-glucosyl-sphingosine (C6-NBD-GlcCer), are powerful tools for these investigations.[13] Their short acyl chain confers water solubility and allows for rapid incorporation into cellular membranes, mimicking the behavior of their endogenous long-chain counterparts and enabling the real-time study of their transport and metabolism.[14][15]
Principle of Application
The use of C6-GlcCer and its fluorescent derivatives is based on their ability to readily enter cells and serve as substrates for the enzymes and transport proteins involved in sphingolipid metabolism. Once inside the cell, these analogs are trafficked to the Golgi apparatus, where they can be used to:
-
Monitor the activity of transport proteins: By tracking the movement of fluorescent C6-NBD-GlcCer, researchers can elucidate the function and regulation of key lipid transfer proteins like FAPP2.[16][17][18]
-
Dissect transport pathways: The analogs can be used in conjunction with pharmacological inhibitors (e.g., Brefeldin A to block vesicular transport) to differentiate between vesicular and non-vesicular transport mechanisms.[19][20]
-
Measure enzyme kinetics: C6-NBD-Ceramide is often used as a precursor to measure the in-situ activity of Glucosylceramide Synthase (GCS) by quantifying its conversion to C6-NBD-GlcCer.[14][21]
-
Identify protein-lipid interactions: These tools aid in understanding how proteins like the ceramide transport protein (CERT) and the four-phosphate adaptor protein 2 (FAPP2) recognize and move their specific lipid cargo between organelle membranes.[7][16][22]
Key Sphingolipid Transport Proteins
CERT (Ceramide Transport Protein)
CERT is a crucial lipid transfer protein that mediates the non-vesicular transport of ceramide from its site of synthesis in the ER to the trans-Golgi.[5][6][7][22] This transport is a prerequisite for the synthesis of sphingomyelin.[22] CERT recognizes the specific stereochemistry of natural ceramides (B1148491) and preferentially transfers species with C14-C20 acyl chains.[11]
Caption: CERT-mediated non-vesicular transport of ceramide from the ER to the Golgi.
FAPP2 (Four-Phosphate Adaptor Protein 2)
FAPP2 is a dual-function protein that acts as a GlcCer transfer protein and plays a role in the formation of transport carriers from the Golgi.[16][17][18] It is pivotal in the synthesis of complex glycosphingolipids.[17][23] FAPP2 is thought to mediate GlcCer transport through two main routes: a retrograde pathway from the Golgi back to the ER and a forward pathway to post-Golgi membranes, coupling synthesis with export.[1][9][12]
Caption: FAPP2-mediated transport pathways for cytosolic Glucosylceramide.
Quantitative Data Summary
The use of short-chain sphingolipid analogs allows for the quantitative assessment of transport inhibition.
Table 1: Properties of this compound and its NBD Analog
| Property | This compound (C6-GlcCer) | C6-NBD-glucosylceramide |
| Molecular Formula | C30H55NO8[24] | C36H59N5O11[13] |
| Molecular Weight | 557.76 g/mol [24] | 737.9 g/mol [13] |
| Primary Use | Substrate for glucocerebrosidase studies; precursor studies.[15] | Fluorescent tracer for lipid transport and metabolism.[13][14] |
| Detection Method | Radiola beling (e.g., [14C]), Mass Spectrometry.[15] | Fluorescence Microscopy, HPLC with fluorescence detector.[14][25] |
| Key Feature | Short acyl chain enhances water solubility and membrane permeability.[15] | NBD fluorophore allows for direct visualization in live cells.[14][26] |
Table 2: Effect of Inhibitors on Sphingolipid Transport and Synthesis
| Inhibitor | Target / Mechanism | Observed Effect on C6-NBD-GlcCer | Reference |
| PSC833 | Inhibitor of ABC transporter ABCB1 | Reduces translocation of C6-NBD-GlcCer by ~70%. | [1] |
| Vanadate | Blocks nucleotide-binding domain of ABC transporters | Reduces translocation of C6-NBD-GlcCer. | [1] |
| Brefeldin A (BFA) | Disrupts Golgi apparatus, blocks vesicular transport | Blocks transport of complex glycolipids to the cell surface, but not the transport of newly synthesized C6-NBD-GlcCer. | [19][20] |
| Concanamycin A | Vacuolar H+-ATPase inhibitor | Blocks the translocation of GlcCer across a post-Golgi membrane. | [9][19] |
Experimental Protocols
Protocol 1: In Situ Assay for Glucosylceramide Transport using C6-NBD-Ceramide
This protocol describes a general method to monitor the synthesis and subsequent transport of GlcCer by using the fluorescent precursor C6-NBD-Ceramide.
Caption: Experimental workflow for monitoring GlcCer synthesis and transport.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or CHO cells) in 60 mm dishes and grow to near confluency.
-
Reagent Preparation: Prepare a C6-NBD-Ceramide complex with fatty-acid-free Bovine Serum Albumin (BSA). Dry down the required amount of C6-NBD-Ceramide from stock under nitrogen, resuspend in ethanol, and add to a BSA solution in PBS with vortexing.[14]
-
Inhibitor Pre-treatment (Optional): If studying specific pathways, pre-incubate cells with inhibitors (e.g., 1 µg/mL Brefeldin A) or a vehicle control in serum-free medium for 30 minutes at 37°C.[19]
-
Labeling: Add the C6-NBD-Ceramide/BSA complex to the cell culture medium to a final concentration of 2-5 µM. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for uptake and metabolism.[14]
-
Lipid Extraction: After incubation, place dishes on ice and wash cells three times with ice-cold PBS. Scrape cells into methanol. Perform a Bligh and Dyer extraction by adding chloroform and water to separate the lipid-containing organic phase.
-
Lipid Analysis: Dry the extracted lipid phase under nitrogen. Resuspend the lipid film in a small volume of chloroform/methanol. Spot the samples on a Thin Layer Chromatography (TLC) plate and develop using a solvent system such as chloroform/methanol/25% ammonia (B1221849) (65:25:4, v/v/v).
-
Quantification: Visualize the separated fluorescent lipids (C6-NBD-Ceramide, C6-NBD-Glucosylceramide, C6-NBD-Sphingomyelin) using a fluorescence imaging system. Quantify the intensity of each spot to determine the percentage of C6-NBD-Ceramide converted to its metabolites.
Protocol 2: Cell Surface Accessibility Assay using Glycolipid Transfer Protein (GLTP)
This protocol is used to quantify the amount of newly synthesized GlcCer that has been transported to the outer leaflet of the plasma membrane.
Methodology:
-
Metabolic Labeling: Label cells with a radioactive precursor like [14C]palmitic acid for 1.5 hours in the presence or absence of inhibitors (e.g., BFA).[19][20] This allows for the endogenous synthesis of radiolabeled sphingolipids.
-
Surface Extraction: After labeling, wash the cells and incubate them in a medium containing a purified Glycolipid Transfer Protein (GLTP) at approximately 1.5 mg/mL for 45 minutes at 37°C.[19][20] GLTP specifically extracts glycolipids, including GlcCer, from the cell surface into the medium.
-
Lipid Separation: Collect the medium (containing extracted lipids) and the cells separately. Perform lipid extractions on both fractions.
-
Analysis and Quantification: Separate the extracted lipids using 2D-TLC.[20] Use phosphorimaging to visualize and quantify the radiolabeled lipid spots (GlcCer, GM3, SM, etc.) in both the cell and medium fractions.
-
Calculate Transport: Express the amount of transport as the percentage of a specific lipid (e.g., [14C]GlcCer) recovered in the medium relative to the total amount of that lipid synthesized (medium + cells).[20] This value represents the portion of the lipid pool that reached the cell surface.
Conclusion
This compound and its fluorescent derivatives are indispensable tools for cell biologists and drug development professionals studying sphingolipid metabolism. They provide a dynamic and quantifiable means to investigate the complex and highly regulated transport pathways that govern the subcellular distribution of these vital lipids. By using these analogs in combination with specific inhibitors and advanced analytical techniques, researchers can continue to unravel the molecular machinery of sphingolipid transport and identify potential new targets for therapeutic intervention in diseases associated with aberrant sphingolipid metabolism.
References
- 1. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structure, functions and regulation of CERT, a lipid-transfer protein for the delivery of ceramide at the ER-Golgi membrane contact sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CERT and intracellular trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide | Semantic Scholar [semanticscholar.org]
- 17. Glycosphingolipid synthesis requires FAPP2 transfer of glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Connecting vesicular transport with lipid synthesis: FAPP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. This compound(N-C6:0-Glucocerebroside) 98% [cymitquimica.com]
- 25. researchgate.net [researchgate.net]
- 26. ovid.com [ovid.com]
Illuminating the Sweet Side of the Membrane: Live-Cell Imaging of Glucosylceramide Distribution with Fluorescent Analogs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving not only as a structural component of cellular membranes but also as a critical hub in lipid metabolism and signaling.[1][2][3] It is the precursor for the synthesis of hundreds of complex glycosphingolipids and plays a vital role in cellular processes such as proliferation, apoptosis, and membrane trafficking.[2][3][4][5] Dysregulation of GlcCer metabolism is implicated in various diseases, including Gaucher's disease, diabetes, and cancer.[3][6][7] The ability to visualize the dynamic distribution of GlcCer in living cells is therefore paramount to understanding its function in health and disease and for the development of novel therapeutic strategies.
This application note provides detailed protocols for the use of fluorescent GlcCer analogs to investigate its subcellular localization and the activity of its synthesizing enzyme, glucosylceramide synthase (GCS), in live cells.
Principle
The methodology relies on the cellular uptake of cell-permeable, fluorescently labeled ceramide analogs. These analogs, such as those conjugated with Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY), mimic natural ceramide and are processed by cellular enzymes.[8][9][10] Glucosylceramide synthase (GCS), primarily located in the Golgi apparatus, converts the fluorescent ceramide analog into fluorescent glucosylceramide.[2][5][11] The resulting distribution of fluorescence can be visualized using fluorescence microscopy, providing insights into the localization of GCS activity and the subsequent trafficking of the newly synthesized GlcCer.[12][13]
Fluorescent Analogs for Glucosylceramide Imaging
A variety of fluorescently labeled ceramide analogs are available, each with distinct photophysical properties. The choice of the probe depends on the specific experimental setup, including the available microscope filter sets and the need for multicolor imaging.
Table 1: Properties of Common Fluorescent Ceramide Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| NBD | ~465 | ~535 | Environment-sensitive fluorescence, widely used for Golgi staining.[9][10] |
| BODIPY FL | ~505 | ~515 | Bright and highly photostable.[9] |
| BODIPY TR | ~589 | ~617 | Red-shifted emission, suitable for multicolor imaging.[9] |
| COUPY | ~540 | ~650+ | Far-red emitting with a large Stokes shift.[9][14] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Glucosylceramide Distribution
This protocol describes the general procedure for staining living cells with a fluorescent ceramide analog to visualize the distribution of newly synthesized glucosylceramide.
Materials:
-
Fluorescently labeled ceramide analog (e.g., NBD C6-ceramide, BODIPY FL C5-ceramide)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filter sets and a 37°C environmental chamber with CO2 supply
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a 1-5 µM working solution of the fluorescent ceramide analog in pre-warmed live-cell imaging medium.[9]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[9]
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.[9]
-
-
Imaging: Immediately image the cells using a fluorescence microscope. The Golgi apparatus is typically the primary site of fluorescent GlcCer accumulation.[8][10]
Diagram 1: Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of GlcCer.
Protocol 2: Quantitative Analysis of Glucosylceramide Synthase (GCS) Activity
This protocol provides a method to quantify the activity of GCS by measuring the conversion of a fluorescent ceramide analog to fluorescent glucosylceramide using thin-layer chromatography (TLC).[11][15]
Materials:
-
NBD C6-ceramide
-
Cells in culture
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
TLC plates (silica gel)
-
TLC developing solvent system
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Treatment: Incubate cells with NBD C6-ceramide as described in Protocol 1.
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Scrape the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).
-
-
TLC Separation:
-
Spot the lipid extracts onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate NBD C6-ceramide from NBD C6-glucosylceramide.
-
-
Quantification:
-
Visualize the fluorescent spots on the TLC plate using a fluorescence imager.
-
Quantify the fluorescence intensity of the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
-
Data Analysis: Calculate the GCS activity as the ratio of fluorescent glucosylceramide to the total fluorescent lipid (ceramide + glucosylceramide).[11]
Table 2: Example Quantitative Data for GCS Activity
| Cell Line | Treatment | NBD C6-Ceramide (pmol) | NBD C6-GlcCer (pmol) | GCS Activity (GlcCer/Total) |
| Wild-Type | Control | 45.2 ± 3.1 | 54.8 ± 4.5 | 0.55 |
| Wild-Type | GCS Inhibitor | 89.1 ± 6.7 | 10.9 ± 1.2 | 0.11 |
| GCS Overexpressing | Control | 15.3 ± 1.9 | 84.7 ± 7.8 | 0.85 |
Note: The data presented are hypothetical and for illustrative purposes only. The Km value for human GCS using NBD C6-ceramide has been reported to be approximately 38.77 µM.[11]
Glucosylceramide Signaling Pathways
GlcCer is a key player in the balance between cell survival and apoptosis. It is synthesized from ceramide, a pro-apoptotic lipid, by GCS.[2][5] By converting ceramide to GlcCer, GCS reduces the cellular levels of ceramide, thereby promoting cell survival and proliferation.[5] This balance is crucial in many physiological and pathological conditions, including cancer, where upregulation of GCS can contribute to drug resistance.[7]
Diagram 2: Glucosylceramide in Cell Fate Regulation
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the glucosylceramide population of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosylceramide modulates membrane traffic along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of N-Hexanoyl-glucosylceramide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-glucosylceramide (C6-GlcCer) is a short-chain sphingolipid that serves as a valuable tool in studying the metabolic pathways of glycosphingolipids. Due to its shorter acyl chain, C6-GlcCer exhibits increased water solubility compared to its long-chain endogenous counterparts, facilitating its use in cell culture and in vitro enzyme assays. The analysis of C6-GlcCer and its metabolites, such as N-Hexanoyl-ceramide (C6-Cer) and sphingosine (B13886), is crucial for understanding the activity of enzymes like glucosylceramidase (GCase) and glucosylceramide synthase (GCS). Dysregulation of these enzymes is implicated in various diseases, including Gaucher disease and certain cancers.[1][2] This application note provides detailed protocols for the extraction, separation, and quantification of C6-GlcCer and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is metabolized within the cell, primarily through the action of two key enzymes: glucosylceramidase (GCase) and glucosylceramide synthase (GCS). GCase hydrolyzes C6-GlcCer to C6-Ceramide and glucose. Subsequently, ceramidases can further break down C6-Ceramide into sphingosine and hexanoic acid. Conversely, GCS can synthesize C6-GlcCer from C6-Ceramide and UDP-glucose.[2][3]
References
- 1. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives prepared with sphingolipid ceramide N-deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: N-Hexanoyl-glucosylceramide in Reconstituted Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoyl-glucosylceramide (C6-GlcCer) is a short-chain, cell-permeable analog of glucosylceramide, a central molecule in sphingolipid metabolism. Its unique properties make it an invaluable tool for studying the enzymes involved in glycosphingolipid pathways in reconstituted systems. These systems, which involve the incorporation of purified enzymes into artificial lipid bilayers such as liposomes, offer a controlled environment to investigate enzyme kinetics, substrate specificity, and the effects of activators and inhibitors, free from the complexities of a cellular environment.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in reconstituted enzyme systems, focusing on two key enzymes: Glucocerebrosidase (GCase) and Glucosylceramide Synthase (GCS) . Dysregulation of these enzymes is associated with various human diseases, including Gaucher disease and certain cancers, making them critical targets for drug development.
I. Enzymatic Assays in Reconstituted Systems
Glucocerebrosidase (GCase) Activity Assay
GCase is a lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide into glucose and ceramide.[1] Assaying GCase activity in a reconstituted system allows for the precise determination of its kinetic parameters and the evaluation of potential therapeutic agents.
Protocol: Reconstitution of GCase in Proteoliposomes and Activity Assay using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
This protocol describes the reconstitution of purified GCase into liposomes containing its substrate, radiolabeled this compound.
Materials:
-
Purified human glucocerebrosidase (GCase)
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]C6-GlcCer)
-
Phosphatidylcholine (PC)
-
Phosphatidylserine (PS)
-
Cholesterol
-
Sodium cholate (B1235396)
-
Sephadex G-50 column
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.5
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture of phosphatidylcholine, phosphatidylserine, and cholesterol in a molar ratio of 5:3:2 in chloroform.
-
Add N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine to the lipid mixture. The final concentration of the substrate in the assay will be in the micromolar range.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with assay buffer containing sodium cholate to form mixed micelles.
-
-
Reconstitution of GCase:
-
Add purified GCase to the lipid micelle solution.
-
Incubate the mixture on ice for 30 minutes.
-
Remove the detergent by dialysis or by passing the mixture through a Sephadex G-50 column equilibrated with the assay buffer. This will lead to the spontaneous formation of proteoliposomes containing GCase and the radiolabeled substrate.
-
-
GCase Activity Assay:
-
Incubate the proteoliposome suspension at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.
-
Separate the product, N-(1-[14C]hexanoyl)-D-erythro-sphingosine ([14C]C6-Cer), from the substrate, [14C]C6-GlcCer, using thin-layer chromatography (TLC).
-
Visualize the spots by autoradiography and scrape the corresponding areas from the TLC plate.
-
Quantify the radioactivity of the product and substrate using liquid scintillation counting.
-
Calculate the enzyme activity as nmol of product formed per mg of protein per hour.
-
Quantitative Data:
The activity of GCase is often reported in terms of residual activity in patient-derived cells compared to healthy controls. For instance, in vitro assays using [14C]hexanoyl-GlcCer have been employed to correlate residual GCase activity with the severity of Gaucher disease.[2]
| Cell Type | Mean Residual GCase Activity (nmol [14C]hexanoyl-Cer formed/mg protein)[2] |
| Type 1 Gaucher Fibroblasts | 46.3 ± 4.6 |
| Type 2 & 3 Gaucher Fibroblasts | 19.6 ± 6.5 |
Note: The above data is from cell lysates but demonstrates the utility of this compound in quantifying GCase activity.
Glucosylceramide Synthase (GCS) Activity Assay
GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. A fluorescent derivative of N-Hexanoyl-ceramide, NBD-C6-ceramide, is commonly used as a substrate to measure GCS activity.
Protocol: GCS Activity Assay in a Reconstituted System using NBD-C6-Ceramide
This protocol outlines a method to measure GCS activity in a liposome-based assay.
Materials:
-
Purified Glucosylceramide Synthase (GCS)
-
N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
UDP-glucose
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 10 mM MgCl2
-
Liposomes
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Preparation of Substrate-Containing Liposomes:
-
Prepare liposomes composed of phosphatidylcholine.
-
Incorporate NBD-C6-ceramide into the liposomes during their formation.
-
-
Enzyme Reconstitution and Assay:
-
Add purified GCS to the liposome suspension containing NBD-C6-ceramide.
-
Initiate the reaction by adding UDP-glucose to the mixture.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids.
-
-
Product Quantification:
-
Separate the fluorescent product, NBD-C6-glucosylceramide, from the substrate, NBD-C6-ceramide, using HPLC.
-
Quantify the amount of product formed by measuring the fluorescence intensity.
-
Calculate the enzyme activity based on a standard curve of NBD-C6-glucosylceramide.
-
II. Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism Pathway
This compound is a key intermediate in the broader sphingolipid metabolic pathway. Understanding this pathway is crucial for interpreting experimental results and for designing novel therapeutic strategies.
Caption: Simplified sphingolipid metabolism pathway highlighting the roles of GCS and GCase.
Experimental Workflow for Reconstituted GCase Assay
The following diagram illustrates the key steps in performing a GCase activity assay using a reconstituted enzyme system.
Caption: Experimental workflow for GCase assay in a reconstituted system.
III. Applications in Drug Discovery and Development
The use of this compound in reconstituted enzyme systems provides a robust platform for:
-
High-throughput screening of compound libraries to identify novel inhibitors or activators of GCase and GCS.
-
Lead optimization by providing detailed kinetic data on the mechanism of action of promising drug candidates.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective modulators.
-
Investigating the impact of disease-associated mutations on enzyme function in a controlled environment.
By offering a simplified and controlled experimental setup, these reconstituted systems are instrumental in advancing our understanding of sphingolipid metabolism and accelerating the development of new therapies for associated disorders.
References
Probing the Topology of Glucosylceramide Synthesis Using N-Hexanoyl-glucosylceramide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving as the precursor for the synthesis of hundreds of complex glycosphingolipids.[1][2] The enzyme responsible for its synthesis, glucosylceramide synthase (GCS), catalyzes the transfer of glucose from UDP-glucose to ceramide.[3][4] Understanding the subcellular location and orientation (topology) of GCS is crucial for elucidating the regulation of glycosphingolipid metabolism and its role in various cellular processes and diseases, including lysosomal storage disorders and cancer.[4][5]
This document provides detailed application notes and protocols for studying the topology of glucosylceramide synthesis using N-Hexanoyl-ceramide (C6-Cer) and its fluorescent derivatives as substrates. While the focus is often on the precursor, the principles detailed are directly applicable to understanding the synthesis and subsequent trafficking of its product, N-Hexanoyl-glucosylceramide (C6-GlcCer). Evidence strongly suggests that in mammalian cells, GCS is primarily located on the cytosolic face of the Golgi apparatus.[6][7][8][9]
Key Concepts and Methodologies
The topology of GCS is primarily investigated through two key experimental approaches:
-
Protease Protection Assays: This method leverages the principle that proteins exposed on the cytosolic face of intact, sealed membrane vesicles are susceptible to degradation by externally added proteases. In contrast, proteins within the luminal space are protected.[6][7]
-
Fluorescent Ceramide Analogs: Cell-permeable, short-chain ceramide analogs, such as N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide), are used as substrates for GCS.[10][11] The localization of the fluorescent product, NBD-C6-GlcCer, provides insights into the site of synthesis and subsequent trafficking.
Data Presentation
Table 1: Subcellular Distribution of Glucosylceramide Synthase Activity
| Subcellular Fraction | Relative GCS Activity (%) | Key Findings | Reference |
| Endoplasmic Reticulum | Low | GCS is present but at lower levels compared to the Golgi. | [12] |
| Golgi Apparatus | High | The primary site of GlcCer synthesis in mammalian cells. | [6][9] |
| Plasma Membrane | Negligible (in mammals) | No significant GCS activity detected in enriched plasma membrane fractions from rat liver. | [6] |
| Lysosomes | Not a site of synthesis | GlcCer is degraded in lysosomes by glucocerebrosidase. | [3] |
Table 2: Protease Protection Assay Results for GCS Activity
| Treatment of Intact Golgi Vesicles | GCS Activity Inhibition | Galactosyltransferase (Luminal Marker) Activity | Conclusion | Reference |
| Trypsin | >95% | No significant inhibition | GCS active site is exposed to the cytosol. | [7] |
| Pronase | >50% | No significant inhibition | Confirms cytosolic orientation of GCS. | [7] |
| DIDS (membrane-impermeable inhibitor) | ~70% | No significant inhibition | The active site is accessible from the cytosolic side. | [7] |
Signaling and Experimental Workflow Diagrams
Caption: Glucosylceramide synthesis pathway.
Caption: Experimental workflow for GCS topology.
Experimental Protocols
Protocol 1: Isolation of Intact Golgi Membranes
This protocol is adapted from methodologies described for rat liver and other mammalian cell lines.[6][9]
Materials:
-
Cultured cells (e.g., HepG2, CHO, or rat liver tissue)
-
Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.4)
-
Sucrose solutions of varying densities for gradient centrifugation
-
Protease inhibitors
-
Dounce homogenizer
-
Ultracentrifuge and rotors
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are disrupted (monitor with a microscope).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and unbroken cells.
-
Layer the supernatant onto a discontinuous sucrose gradient.
-
Perform ultracentrifugation at a high speed (e.g., 100,000 x g) for a specified time to separate organelles based on density.
-
Carefully collect the Golgi-enriched fraction from the gradient interface.
-
Characterize the purity of the fraction using marker enzymes (e.g., galactosyltransferase for Golgi).
Protocol 2: Protease Protection Assay for GCS Topology
This protocol determines the orientation of GCS within the isolated Golgi vesicles.[7]
Materials:
-
Isolated intact Golgi vesicles (from Protocol 1)
-
Trypsin or Pronase solution
-
Protease inhibitors (e.g., soybean trypsin inhibitor)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MnCl2)
-
NBD-C6-ceramide
-
UDP-glucose
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
TLC plates and developing chamber
-
Fluorescence imager
Procedure:
-
Divide the isolated Golgi fraction into three tubes:
-
Control: No protease treatment.
-
Protease-treated: Add trypsin or pronase to a final concentration of 50-100 µg/mL.
-
Detergent control: Add protease and a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to disrupt the vesicles.
-
-
Incubate all tubes at a controlled temperature (e.g., 25°C) for 30-60 minutes.
-
Stop the protease reaction by adding a specific inhibitor (e.g., soybean trypsin inhibitor for trypsin).
-
Initiate the GCS reaction by adding NBD-C6-ceramide and UDP-glucose to all tubes.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v).
-
Extract the lipids, dry the organic phase, and resuspend in a small volume of solvent.
-
Spot the lipid extracts on a TLC plate and develop the chromatogram to separate NBD-C6-ceramide from NBD-C6-GlcCer.
-
Visualize the plate using a fluorescence imager and quantify the intensity of the NBD-C6-GlcCer spot.
-
Compare the amount of NBD-C6-GlcCer synthesized in the protease-treated sample to the control. A significant reduction in synthesis indicates a cytosolic orientation of GCS. The detergent control should show complete inhibition, confirming the protease was active.
Protocol 3: In-Cellulo Analysis of GlcCer Synthesis and Trafficking
This protocol uses fluorescent ceramide analogs in living cells to monitor the synthesis and subsequent movement of GlcCer.[10][11]
Materials:
-
Cultured cells grown on coverslips
-
NBD-C6-ceramide
-
Culture medium
-
Bovine Serum Albumin (BSA) solution (fatty acid-free)
-
Fluorescence microscope
Procedure:
-
Incubate live cells grown on coverslips with a low concentration of NBD-C6-ceramide (e.g., 2-5 µM) in serum-free medium at a low temperature (e.g., 4°C) for 30 minutes to allow the probe to label the plasma membrane.
-
Wash the cells with fresh, cold medium to remove excess probe.
-
Warm the cells to 37°C to allow for internalization and metabolism of the NBD-C6-ceramide.
-
At various time points (e.g., 5, 15, 30, 60 minutes), perform a "back-exchange" by incubating the cells with a BSA solution at 4°C. This step removes any NBD-lipid that is present on the outer leaflet of the plasma membrane.
-
Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.
-
The initial appearance of NBD fluorescence in the Golgi region is indicative of GlcCer synthesis. The cytosolic orientation is confirmed by the accessibility of the newly synthesized NBD-GlcCer to extraction by BSA in semi-permeabilized cells.[9]
Conclusion
The combination of subcellular fractionation, protease protection assays, and live-cell imaging with fluorescent ceramide analogs provides a robust framework for studying the topology of glucosylceramide synthesis. The consistent finding across multiple studies in mammalian systems is that GCS is a Golgi-resident enzyme with its active site facing the cytosol.[6][7][9] This orientation has significant implications for how ceramide is accessed and how newly synthesized GlcCer is integrated into the complex pathways of glycosphingolipid metabolism and cellular signaling.
References
- 1. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid - Wikipedia [en.wikipedia.org]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the intracellular sites and topology of glucosylceramide synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topology of glucosylceramide synthesis in Golgi membranes from porcine submaxillary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glucosylceramide is synthesized at the cytosolic surface of various Golgi subfractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in N-Hexanoyl-glucosylceramide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Hexanoyl-glucosylceramide assays.
Troubleshooting Guide: Low Signal Issues
This guide addresses common causes of low or no signal in this compound assays in a question-and-answer format.
Q1: My fluorescence signal is very weak or completely absent. What are the primary causes?
A1: A weak or absent signal can stem from several factors, ranging from reagent integrity to improper assay conditions. Key areas to investigate include the quality of your fluorescently labeled this compound (often labeled with NBD), the activity of the enzyme (if applicable), and the overall assay setup.
Potential Causes and Solutions for No/Low Signal
| Potential Cause | Recommended Solution |
| Degraded Fluorescent Substrate | Ensure proper storage of N-Hexanoyl-D-erythro-glucosylceramide (e.g., NBD-C6-glucosylceramide) at -20°C in the dark.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Confirm the substrate's fluorescence on a fluorometer. |
| Inactive Enzyme | Verify the storage conditions and expiration date of your enzyme (e.g., Glucosylceramidase or Glucosylceramide Synthase). Perform an enzyme titration to determine the optimal concentration for a linear reaction rate.[2][3] |
| Suboptimal Assay Buffer Conditions | Ensure the assay buffer is at the optimal pH (typically around 7.5 for many NADPH-dependent reactions that can be coupled to these assays) and at room temperature before use.[2] |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your plate reader or fluorometer are correct for the fluorophore being used (e.g., for NBD, Ex=466 nm, Em=535 nm).[4] Ensure the correct filter sets are in place.[2] |
| Photobleaching of Fluorophore | Minimize the exposure of your samples to light.[3] Use anti-fade reagents in your mounting media if applicable and reduce the intensity and duration of light exposure during imaging.[3] |
Q2: I'm observing a high background signal that might be masking my true signal. What can I do?
A2: High background fluorescence can be caused by several factors, including non-specific binding of the fluorescent substrate, autofluorescence from your sample or reagents, and contamination.
Troubleshooting High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Substrate Concentration | Titrate the concentration of your fluorescent substrate to find the optimal balance between signal and background. |
| Autofluorescence | Run a control sample without the fluorescent substrate to measure the inherent autofluorescence of your cells or other reagents.[3] If possible, switch to a fluorophore with excitation/emission wavelengths that avoid the autofluorescence range of your sample. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and buffers. Ensure all labware is thoroughly cleaned. |
| Inadequate Washing Steps | Optimize your washing protocol to ensure complete removal of unbound fluorescent substrate.[5] |
| Non-specific Binding | Incorporate a blocking step in your protocol, for example, using a solution of 5% BSA or non-fat dry milk for at least one hour.[6] |
Q3: My results are inconsistent between wells and experiments. What could be causing this variability?
A3: Inconsistent results can be frustrating and can often be traced back to subtle variations in experimental technique.
Addressing Assay Variability
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. For multi-well plates, consider using a multi-channel pipette to minimize well-to-well variation.[7] Prepare a master mix of reagents whenever possible.[8] |
| Temperature and Incubation Time Fluctuations | Ensure a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent.[2] Use a temperature-controlled incubator or water bath. Be precise with all incubation timings. |
| Incomplete Reagent Mixing | Gently but thoroughly mix all reagents before adding them to the assay. Ensure complete mixing within each well. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of a plate, which can concentrate reagents and alter results, consider not using the outermost wells or filling them with a buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal concentration can vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the concentration that gives the best signal-to-noise ratio. For in-situ glucosylceramide synthase assays, concentrations of NBD C6-ceramide (a similar substrate) have been used in the range of 0 to 20 µM.
Q2: How should I properly store and handle my fluorescent lipid reagents?
A2: Fluorescent lipids should be stored at -20°C or lower, protected from light, and in a glass container with a Teflon-lined cap.[9] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing to use the lipid, allow the container to come to room temperature before opening to prevent condensation.[9]
Q3: Can the solvent I use affect the fluorescence signal?
A3: Yes, the polarity of the solvent can influence the fluorescence properties of the NBD fluorophore.[10] It is important to use the recommended solvent for your specific assay and to be consistent across all experiments.
Q4: What are some common inhibitors of enzymes involved in this compound metabolism?
A4: For glucosylceramide synthase, a common inhibitor is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).[11] For glucocerebrosidase, inhibitors include N-nonyl-deoxynojirimycin (NN-DNJ) and isofagomine.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay using NBD C6-Ceramide
This protocol is adapted for a cell-based assay to measure GCS activity.
Materials:
-
NBD C6-ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Chloroform
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
Procedure:
-
Preparation of NBD C6-ceramide/BSA Complex:
-
Dry down the desired amount of NBD C6-ceramide under a stream of nitrogen gas.
-
Resuspend in ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS and vortex to form the complex. Store at -20°C.
-
-
Cell Labeling:
-
Plate cells in appropriate culture dishes and allow them to adhere.
-
Add the NBD C6-ceramide/BSA complex to the cell culture medium at the desired final concentration.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
-
HPLC Analysis:
-
Dry the extracted lipids under nitrogen.
-
Resuspend the lipid extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a silica (B1680970) column.
-
Use a mobile phase gradient to separate NBD C6-ceramide from its product, NBD C6-glucosylceramide.
-
Detect the fluorescent lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.[12][13]
-
-
Quantification:
-
Create a standard curve using known amounts of NBD C6-glucosylceramide to quantify the amount produced in your samples.
-
Visualizations
Glucosylceramide Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for this compound Assay
Caption: General experimental workflow for a cell-based assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. goldbio.com [goldbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence assay of glucosylceramide glucosidase using NBD-cerebroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of an inhibitor of glucosylceramide synthesis on cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH and buffer conditions for GCase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pH and buffer conditions for Glucocerebrosidase (GCase) assays.
Troubleshooting Guide
This guide addresses common issues encountered during GCase assays, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: My replicate wells show significant variability in fluorescence readings. What could be the cause and how can I fix it?
-
Answer: High variability can stem from several factors. Inaccurate pipetting is a common culprit; ensure your pipettes are regularly calibrated and consider using reverse pipetting for viscous solutions like the assay buffer.[1] Incomplete mixing of reagents in the wells can also lead to inconsistent results. Gently pipette up and down or use a plate shaker at a low speed to ensure thorough mixing.[1] Additionally, "edge effects" on the microplate, where outer wells experience more evaporation and temperature fluctuations, can be a source of variability. To mitigate this, avoid using the outer wells or fill them with a blank solution like water or buffer.[1]
Issue 2: Low or no GCase activity detected.
-
Question: I'm not seeing the expected level of GCase activity, or there's no activity at all. What should I check?
-
Answer: The primary suspect for low or absent GCase activity is a suboptimal pH of the assay buffer. GCase is a lysosomal enzyme and functions optimally in an acidic environment.[2] Most protocols recommend a pH between 5.2 and 5.9.[1] GCase activity can be significantly reduced at neutral pH.[3][4] Another critical factor is the integrity of the enzyme itself. Ensure you are using freshly prepared cell or tissue lysates and have avoided repeated freeze-thaw cycles of your enzyme source.[1] Proper long-term storage at -80°C is crucial.[1] Finally, verify the concentration and integrity of the substrate (e.g., 4-MUG) and the presence of necessary co-factors or detergents like sodium taurocholate in your buffer.[1]
Issue 3: Inconsistent results with the GCase inhibitor, Conduritol B Epoxide (CBE).
-
Question: The inhibition of GCase activity by CBE is inconsistent in my assays. What could be the reason?
-
Answer: Inconsistent inhibition by Conduritol B Epoxide (CBE) can be due to several factors. Firstly, ensure the CBE is not degraded by preparing fresh dilutions from a properly stored stock aliquot for each experiment.[1] Secondly, the concentration of CBE might be incorrect for your specific assay conditions. It is highly recommended to perform a dose-response curve to determine the IC50 of CBE in your system.[1] Lastly, while CBE is a widely used GCase inhibitor, it can inhibit other enzymes at higher concentrations.[1] Using the lowest effective concentration is crucial for specific inhibition.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of GCase assay conditions.
Question 1: What is the optimal pH for a GCase assay and why is it important?
-
Answer: The optimal pH for GCase activity is typically in the acidic range, generally between 4.5 and 5.9.[3][4][5][6] This is because GCase is a lysosomal enzyme, and this pH range mimics the acidic environment of the lysosome where it naturally functions.[2] Operating outside this optimal pH range can lead to a significant reduction in enzyme activity. For instance, GCase activity can be reduced by 47% at a pH of 7.0 compared to its activity at pH 5.9.[1][4]
Question 2: Which buffer system is best for a GCase assay?
-
Answer: Several buffer systems can be used for GCase assays, with the choice often depending on the specific experimental requirements. Commonly used buffers include citrate-phosphate and sodium acetate. A typical citrate-phosphate buffer at pH 5.4 can be prepared by mixing 0.1M citric acid and 0.2M sodium phosphate.[7][8][9] Another protocol uses an assay buffer consisting of 50 mM citric acid, 115 mM K2HPO4, and other components, adjusted to pH 5.[5] The key is to ensure the buffer has strong buffering capacity in the optimal acidic pH range for GCase.
Question 3: What is the role of sodium taurocholate in the GCase assay buffer?
-
Answer: Sodium taurocholate, a bile salt, is a crucial component in many GCase assay buffers as it is often required for in vitro enzyme activity.[1] It acts as a detergent to solubilize the lipid substrate, glucocerebroside, making it more accessible to the enzyme.[1] GCase activity generally increases with higher concentrations of sodium taurocholate, reaching a plateau at around 10-15 mM.[1][4]
Question 4: What are the recommended concentrations for the substrate 4-MUG?
-
Answer: The concentration of the fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), typically ranges from 1 mM to 5 mM.[1][5] It is important to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions.[1]
Data Presentation
Table 1: pH Optima for GCase from Various Sources
| Enzyme Source | Optimal pH | Reference |
| Recombinant Wild-Type GCase | 5.9 | [5] |
| Recombinant N370S Mutant GCase | ~7.2 | [5] |
| Human Placenta/Spleen GCase | < 6.0 | [3] |
| Human Leukocyte GCase | 5.0 | [10] |
| Rat Glucocerebrosidase | 4.5 | [5] |
| General Lysosomal GCase | 5.2 - 5.9 | [1] |
Table 2: Common GCase Assay Buffer Components
| Component | Typical Concentration | Purpose | Reference |
| Citrate-Phosphate Buffer | Varies (e.g., to achieve pH 5.4) | Maintain acidic pH | [7][8][9] |
| Sodium Taurocholate | 0.25% (w/v) to 15 mM | Substrate solubilization | [1][4][7][8][9] |
| Bovine Serum Albumin (BSA) | 1% (w/v) | Stabilize the enzyme | [7][8] |
| EDTA | 1 mM | Chelating agent | [7][8][9] |
| 4-MUG (Substrate) | 1 mM - 5 mM | Fluorogenic substrate | [1][5] |
| Glycine-NaOH Buffer (Stop Solution) | ~1 M, pH 10.0-12.5 | Stop reaction, enhance fluorescence | [1][5][7][8] |
Experimental Protocols
Protocol 1: Standard GCase Activity Assay
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer. Dilute the lysates to a consistent protein concentration in the assay buffer.[1]
-
Assay Setup: Add the diluted lysate to the wells of a black, flat-bottom 96-well plate.[1] For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., CBE) or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding the 4-MUG substrate solution to all wells.[1]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[1]
-
Reaction Termination: Stop the reaction by adding a high pH stop solution, such as 1M glycine, pH 10.5.[1]
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at approximately 360 nm and emission at approximately 446 nm.[11]
Visualizations
Caption: A flowchart of the standard GCase assay experimental workflow.
Caption: A decision tree for troubleshooting common GCase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing substrate precipitation of N-Hexanoyl-glucosylceramide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent substrate precipitation of N-Hexanoyl-glucosylceramide and its derivatives in various biochemical assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound substrate is precipitating out of solution during assay preparation. What are the common causes and how can I prevent this?
A1: Precipitation of this compound, a lipophilic molecule, in aqueous assay buffers is a common issue. The primary causes include inappropriate solvent concentration, suboptimal buffer pH, low temperature, and high substrate concentration.
Troubleshooting Steps:
-
Optimize Solvent Concentration: this compound is soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and DMF.[1] When preparing a stock solution, dissolve the lipid in one of these solvents first. For the final assay volume, ensure the final concentration of the organic solvent is sufficient to maintain solubility without denaturing your enzyme. It is often a delicate balance; therefore, a solvent titration experiment is recommended.
-
Incorporate Detergents: The use of detergents is crucial for solubilizing glycolipids in aqueous solutions. For glucocerebrosidase assays, detergents like sodium taurocholate and Triton X-100 are commonly used to create mixed micelles which encapsulate the lipid substrate, keeping it in solution.[2]
-
Adjust Buffer pH and Ionic Strength: The pH of your assay buffer can influence the charge state of the lipid and its tendency to aggregate. While most assays are performed at a specific optimal pH for the enzyme, ensure that the pH is not causing the substrate to become insoluble. Additionally, varying salt concentrations can impact solubility; test a range of salt concentrations (e.g., 20 mM to 500 mM NaCl) to find the optimal condition for your specific protein and substrate.[3]
-
Control Temperature: Temperature can affect the solubility of lipids. Some lipids are less soluble at lower temperatures. Ensure your assay components and the final reaction mixture are maintained at the optimal temperature for both enzyme activity and substrate solubility.
-
Sonication: To aid in the formation of a homogenous lipid suspension or micelles, sonication of the substrate solution (after dilution into the assay buffer) can be very effective.
Q2: I am using a fluorescently labeled this compound (e.g., C6-NBD-glucosylceramide) and observing precipitation. Are there special considerations for these analogs?
A2: Yes, while fluorescently labeled analogs like C6-NBD-glucosylceramide are designed to be more amenable to detection, their physical properties are similar to the unlabeled parent compound, and they can also precipitate.[4][5]
Key Considerations:
-
Solubility: C6-NBD-glucosylceramide is soluble in chloroform:methanol (5:1) and methanol.[4] Similar to the unlabeled version, a stock solution should be prepared in an appropriate organic solvent.
-
Detergent and Assay Buffer: For assays involving fluorescent glucosylceramide analogs, the assay buffer composition is critical. For instance, an acid glucocerebrosidase (AGC) assay might use a buffer containing 0.6% sodium taurocholate and 0.25% Triton X-100 in a phosphate-citrate buffer at pH 5.0.[2] A neutral glucocerebrosidase (NGC) assay might use 0.25% sodium cholate (B1235396) in a Hepes buffer at pH 7.0.[2]
-
Light Sensitivity: Fluorescently labeled compounds can be sensitive to light. Protect your substrate solutions from light to prevent photobleaching, which can affect the experimental results.[6]
Quantitative Data Summary
The following table summarizes the solubility and typical assay conditions for this compound and its fluorescent analog.
| Compound | Molecular Weight | Purity | Formulation | Solubility | Typical Assay Detergents |
| This compound | 557.8 g/mol | >98% | Solid | Chloroform, DMF, DMSO, Methanol[1][7] | Sodium taurocholate, Triton X-100[2] |
| C6-NBD-glucosylceramide | 737.9 g/mol | >98% | Solid | Chloroform:Methanol (5:1), Methanol[4][5] | Sodium taurocholate, Triton X-100, Sodium cholate[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Substrate Solution for a 96-well Plate Assay
-
Prepare a Stock Solution: Dissolve this compound in 100% methanol to a concentration of 10 mM.
-
Prepare Assay Buffer: Prepare an assay buffer appropriate for your enzyme. For example, for a glucocerebrosidase assay, a 50 mM phosphate-citrate buffer at pH 5.0 containing 0.6% sodium taurocholate and 0.25% Triton X-100 can be used.[2]
-
Prepare the Working Substrate Solution: a. In a glass vial, add the required volume of the 10 mM stock solution. b. Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Add the pre-warmed assay buffer to the vial to achieve the desired final substrate concentration (e.g., 2.5 mM). d. Vortex the solution vigorously for 1-2 minutes. e. Sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear and homogenous.
-
Final Assay Preparation: Add the working substrate solution to the wells of the 96-well plate containing the enzyme and other reaction components.
Visualizations
Caption: Workflow for preparing a stable this compound solution.
References
- 1. C6 Glucosylceramide (d18:2/6:0) | Cayman Chemical | Biomol.com [biomol.com]
- 2. Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Hexanoyl-NBD-glucosylceramide, Fluorescent C6:0-glucosylceramide analog (CAS 94885-03-7) | Abcam [abcam.com]
- 6. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(N-C6:0-Glucocerebroside) 98% [cymitquimica.com]
Minimizing background fluorescence in NBD-Hexanoyl-glucosylceramide experiments
Welcome to the Technical Support Center for NBD-Hexanoyl-glucosylceramide (NBD-C6-GlcCer) Experiments. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence, ensuring high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NBD-C6-Glucosylceramide and what are its primary applications?
NBD-C6-Glucosylceramide (C6 NBD Glucosylceramide) is a fluorescent derivative of glucosylceramide.[1] Its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group allows for the visualization and tracking of glucosylceramide within cells.[1][2] Key applications include:
-
Studying the metabolism and intracellular trafficking of glucosylceramide.[1][3]
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Visualizing the Golgi apparatus in live and fixed cells.[5][6][7]
Q2: What are the spectral properties of NBD-C6-GlcCer?
The NBD dye is sensitive to its environment; it is weakly fluorescent in aqueous solutions but becomes highly fluorescent in nonpolar environments like cellular membranes.[6][8] The approximate excitation and emission maxima are:
Q3: What are the main causes of high background fluorescence in NBD-C6-GlcCer experiments?
High background fluorescence can obscure specific signals and lead to misinterpretation of data.[10] The primary sources include:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and lipofuscin.[10][11][12][13] This is often more pronounced in the blue/green spectrum.[13]
-
Excess Probe: Incomplete removal of unbound or non-specifically bound NBD-C6-GlcCer from the cell surface or coverslip.[5][14]
-
Non-specific Staining: Binding of the probe to cellular structures other than the target.[15]
-
Media Components: Phenol (B47542) red and other components in cell culture media can be highly fluorescent.[12]
Q4: How can I prepare NBD-C6-GlcCer for cell-based assays?
For effective delivery into cells, NBD-C6-GlcCer is typically complexed with bovine serum albumin (BSA).[7][16][17] A general procedure involves dissolving the probe in an organic solvent, drying it, resuspending it in ethanol, and then injecting it into a BSA solution while vortexing.[7][16]
Troubleshooting Guides
High background fluorescence is a common challenge in NBD-C6-GlcCer experiments. The following table provides a guide to troubleshooting this issue.
Table 1: Troubleshooting High Background Fluorescence
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire field of view | Excessive probe concentration | Perform a titration to determine the optimal, lowest effective concentration of the NBD-C6-GlcCer-BSA complex.[14][15] |
| Inadequate washing | Increase the number and duration of wash steps after probe incubation to thoroughly remove unbound probe.[5][18] | |
| Autofluorescence from cell culture medium | Before imaging, replace the culture medium with a phenol red-free medium or a clear buffered saline solution.[12] | |
| Fixation-induced autofluorescence | If using fixed cells, minimize fixation time.[11] Consider using sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence.[13] | |
| Non-specific fluorescence from the cell surface | Incomplete removal of non-internalized probe | Perform a "back-exchange" procedure by incubating cells with a solution of fatty acid-free BSA after staining to strip away probe from the plasma membrane.[5][14][19] |
| Patchy or uneven background | Probe precipitation | Ensure the NBD-C6-GlcCer-BSA complex is well-dissolved. Prepare fresh solutions for each experiment.[19] |
| Cell health issues | Ensure cells are healthy and not overly confluent, as this can lead to uneven probe uptake and increased autofluorescence.[18] | |
| Signal is too bright and saturates the detector | Excessive staining intensity | Reduce the probe concentration or the incubation time.[15] |
| High microscope settings | Lower the laser power or detector gain during image acquisition.[19] |
Table 2: Optimizing Experimental Parameters
| Parameter | Recommended Range | Considerations |
| NBD-C6-GlcCer Concentration | 1-5 µM | Higher concentrations can lead to increased background. Titration is recommended.[7][16][17][20] |
| Incubation Time | 30-120 minutes | Longer times may increase internalization but also background. Optimize for your specific cell type and research question.[7][17][19] |
| Incubation Temperature | 4°C followed by 37°C | A common protocol involves binding at 4°C to inhibit endocytosis, followed by a chase at 37°C to allow for internalization and transport.[7][16] |
| BSA Concentration (for back-exchange) | 2 mg/mL - 5% (w/v) | Higher concentrations can be more effective but may impact cell viability.[19] |
| Back-Exchange Time | 1-90 minutes | The optimal time depends on the cell type.[19] |
| Back-Exchange Temperature | 4°C - 25°C | Lower temperatures help ensure removal is primarily from the plasma membrane.[19] |
Experimental Protocols
Protocol 1: Staining Live Cells with NBD-C6-GlcCer
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.[7][16]
Materials:
-
NBD-C6-GlcCer
-
Ethanol, absolute
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Cells grown on glass coverslips
-
Ice bath
Procedure:
-
Prepare NBD-C6-GlcCer-BSA Complex: a. Prepare a 1 mM stock solution of NBD-C6-GlcCer in an appropriate organic solvent (e.g., chloroform:ethanol 19:1 v/v).[7][16] b. Dispense 50 µL of the stock solution into a glass tube and dry under a stream of nitrogen, followed by vacuum for at least 1 hour.[7][16] c. Redissolve the dried lipid in 200 µL of absolute ethanol.[7][16] d. In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES.[7][16] e. While vortexing the BSA solution, inject the ethanolic NBD-C6-GlcCer solution into it. This will result in a ~5 µM NBD-C6-GlcCer/5 µM BSA complex solution.[7][16] f. Store the complex at -20°C.[7]
-
Cell Staining: a. Rinse the cells grown on coverslips with HBSS/HEPES.[7][16] b. Place the cells on ice and incubate with the 5 µM NBD-C6-GlcCer-BSA complex for 30 minutes at 4°C.[7][16] c. Wash the cells several times with ice-cold HBSS/HEPES to remove excess probe.[7][16] d. Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for internalization and transport to the Golgi.[7][16] e. Wash the cells again with fresh medium.[7][16]
-
Imaging: a. Mount the coverslips for microscopy. b. Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm).
Protocol 2: Back-Exchange to Reduce Plasma Membrane Fluorescence
This procedure is performed after the staining protocol to remove any remaining fluorescent lipid from the outer leaflet of the plasma membrane.[5][19]
Materials:
-
Stained cells on coverslips
-
Back-exchange medium: HBSS/HEPES containing a high concentration of fatty-acid-free BSA (e.g., 2-5% w/v) or 10% Fetal Calf Serum (FCS).[19]
Procedure:
-
After the final wash step in the staining protocol, aspirate the medium.
-
Add the back-exchange medium to the cells.
-
Incubate for a predetermined optimal time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C or room temperature).[19]
-
Aspirate the back-exchange medium.
-
Wash the cells 2-3 times with a balanced salt solution.[19]
-
Proceed with imaging.
Visualizations
Experimental Workflow for NBD-C6-GlcCer Staining
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. abpbio.com [abpbio.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. NBD C6-Ceramide [lifesct.com]
- 9. biotium.com [biotium.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Causes of Autofluorescence [visikol.com]
- 12. microscopyfocus.com [microscopyfocus.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery of N-Hexanoyl-glucosylceramide into cells
Welcome to the technical support center for N-Hexanoyl-glucosylceramide and its precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful delivery and study of this compound in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (C6-GlcCer) is a short-chain synthetic analog of glucosylceramide, a key molecule in sphingolipid metabolism. Due to its shorter acyl chain, it is more water-soluble than its long-chain counterparts, which facilitates its delivery into cultured cells. It is often used to study the metabolism and function of glucosylceramide and its downstream metabolites, as well as the activity of enzymes like glucosylceramide synthase (GCS) and glucocerebrosidase (GBA).
Q2: What is the most common method for introducing this compound into cells?
A2: The most prevalent method is not to deliver this compound directly, but rather its fluorescently labeled precursor, N-Hexanoyl-ceramide (e.g., NBD-C6-ceramide).[1][2] This molecule is cell-permeable and is intracellularly converted to fluorescent this compound by the enzyme glucosylceramide synthase (GCS), which is primarily located in the Golgi apparatus.[3] This approach allows for the direct measurement of GCS activity and the subsequent trafficking of the synthesized fluorescent glucosylceramide.
Q3: Are there potential cytotoxic effects associated with the delivery of this compound or its precursors?
A3: Yes, high concentrations of short-chain ceramides (B1148491) can induce apoptosis.[4] Additionally, some pharmacological agents used to modulate glucosylceramide levels, such as long-chain N-alkylated imino sugars (used as GCS inhibitors), can cause cytotoxicity through membrane disruption and cell lysis, independent of their effects on sphingolipid metabolism.[5] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. One study found that glucosylceramide extracted from a natural source selectively suppressed the growth of cancer cells by inhibiting their renewal capacity rather than inducing apoptosis.[6]
Q4: How can I be sure that the fluorescent tag on the precursor molecule is not affecting the experimental outcome?
A4: While fluorescent short-chain analogues are metabolically active, it is important to be aware that the fluorescent tag can potentially alter the biophysical and biochemical properties of the lipid compared to its natural counterpart.[7] However, these analogues offer the significant advantage of allowing the study of lipid metabolic enzymes in their native cellular environment without the need for detergents.[7] It is advisable to consult the literature for studies that have validated the use of the specific fluorescent lipid analog in your experimental system.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of Fluorescent Precursor (e.g., NBD-C6-ceramide)
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Titrate the concentration of the fluorescent precursor. Start with a low concentration (e.g., 0.1 µM) and increase it incrementally (e.g., up to 10 µM) to find the optimal balance between signal intensity and potential cytotoxicity.[1] |
| Inadequate Incubation Time | Perform a time-course experiment to determine the optimal incubation period for maximal uptake and conversion in your cell line.[1] |
| Poor Solubility/Delivery | For improved delivery, complex the fluorescent ceramide with bovine serum albumin (BSA). A common method is to incubate cells with the NBD-C6-ceramide complexed to BSA in a medium containing 1% BSA.[1] |
| Cell Type Specificity | Different cell lines may have varying efficiencies in lipid uptake. If possible, test your experiment on a different cell type known to have high uptake of exogenous lipids. |
Problem 2: High Background Fluorescence or Off-Target Staining
| Possible Cause | Suggested Solution |
| Excess Unbound Probe | Ensure adequate washing steps after incubation with the fluorescent probe to remove any unbound molecules from the cell surface and culture dish. |
| Non-specific Staining | Reduce the concentration of the fluorescent probe and/or the incubation time. You can also try a different fluorescent tag (e.g., BODIPY instead of NBD) as they have different photophysical properties. |
| Autofluorescence | Image a sample of unstained cells under the same conditions to determine the level of natural cellular autofluorescence. This can be subtracted from the signal of your stained cells during image analysis. |
Problem 3: Unexpected Biological Effects or Cytotoxicity
| Possible Cause | Suggested Solution |
| Ceramide-Induced Apoptosis | High concentrations of ceramide precursors can trigger apoptosis.[4] Reduce the concentration of the precursor and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the working concentration is not cytotoxic. |
| Off-Target Effects of Inhibitors | If using pharmacological inhibitors of GCS, be aware of potential off-target effects. For example, some GCS inhibitors have been found to also suppress ceramide kinase activity.[8] Use the lowest effective concentration of the inhibitor and, if possible, validate your findings using a genetic approach (e.g., siRNA or CRISPR-mediated knockout of the target enzyme).[9] |
| Membrane Disruption by Delivery Vehicle | If using a nanoparticle-based delivery system, the vehicle itself could be causing cytotoxicity. Include a control where cells are treated with the delivery vehicle alone. |
Experimental Protocols
Protocol 1: Assay for Glucosylceramide Synthase (GCS) Activity in Cultured Cells
This protocol is adapted from a method using fluorescent NBD-C6-ceramide to assess GCS activity in live cells.[1][10]
Materials:
-
Cultured cells
-
NBD-C6-ceramide
-
Bovine Serum Albumin (BSA)
-
RPMI-1640 medium (or other suitable cell culture medium)
-
HPLC system with a fluorescence detector
-
Solvents for HPLC:
-
Solvent A: chloroform/methanol/ortho-phosphoric acid (80:20:0.1, v/v/v)
-
Solvent B: chloroform/methanol/H₂O/ortho-phosphoric acid (60:34:6:0.1, v/v/v/v)
-
-
Standards for NBD-C6-ceramide and NBD-C6-glucosylceramide
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency.
-
Preparation of NBD-C6-ceramide-BSA Complex: Prepare a solution of NBD-C6-ceramide complexed to BSA in RPMI-1640 medium containing 1% BSA.
-
Incubation: Remove the culture medium from the cells and incubate them with the NBD-C6-ceramide-BSA complex solution (e.g., 2.0 µM NBD-C6-ceramide) for a predetermined optimal time (e.g., 2 hours) at 37°C.
-
Lipid Extraction: After incubation, wash the cells with PBS and extract the lipids using a suitable method (e.g., chloroform/methanol extraction).
-
HPLC Analysis:
-
Resuspend the dried lipid extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Use a linear gradient to separate the NBD-sphingolipids.[1]
-
Detect the fluorescent signals using an excitation wavelength of 470 nm and an emission wavelength of 530 nm.[1]
-
Identify and quantify the peaks for NBD-C6-ceramide and NBD-C6-glucosylceramide by comparing their retention times and signal intensities to the standards.
-
-
Data Analysis: Calculate the GCS activity as the amount of NBD-C6-glucosylceramide produced per microgram of protein per unit of time (e.g., fmol/µg-2 h).[1]
Quantitative Data
Table 1: Glucosylceramide Synthase (GCS) Activity in Drug-Sensitive vs. Drug-Resistant Cancer Cells
| Cell Line | GCS Activity (fmol/µg-2 h) | Fold Change |
| A2780 (Drug-Sensitive) | 95 | 1.0 |
| NCI/ADR-RES (Drug-Resistant) | 166 | ~1.7 |
| NCI/ADR-RES with GCS suppression | 93 | ~1.0 |
Data adapted from a study on cancer drug resistance, demonstrating higher GCS activity in resistant cells.[1]
Table 2: Effect of GCS Suppression on Glucosylceramide Species
| GlcCer Species | Fold Reduction after GCS Suppression |
| C16-GlcCer | > 5-fold |
| C22-GlcCer | > 7-fold |
| C24-GlcCer | > 8-fold |
| C24:1-GlcCer | > 2-fold |
Data adapted from a study showing the impact of GCS suppression on various glucosylceramide species.[1]
Visualizations
Caption: Workflow for measuring GCS activity using a fluorescent precursor.
Caption: A flowchart for troubleshooting low cellular uptake of fluorescent precursors.
Caption: Glucosylceramide's position in key sphingolipid metabolic pathways.
References
- 1. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor specific cytotoxicity of glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthase maintains influenza virus entry and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Radiolabeled N-Hexanoyl-glucosylceramide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of radiolabeled N-Hexanoyl-glucosylceramide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for radiolabeled this compound?
A1: The primary cause of degradation is radiolytic decomposition. The energy emitted from the radioactive isotope (e.g., Carbon-14 or Tritium) can cause the breakdown of the molecule.[1] Other factors that can contribute to degradation include exposure to light, high temperatures, extreme pH, and the presence of free radicals or other reactive chemical species.
Q2: How should I store my radiolabeled this compound for optimal stability?
A2: For optimal stability, it is recommended to store radiolabeled this compound at low temperatures, ideally at -80°C.[1] If stored as a solution, a non-aqueous organic solvent is preferable to water. For solid forms, a crystalline structure is more stable than an amorphous one.[1] It is also crucial to protect the compound from light.
Q3: Can I store radiolabeled this compound in a standard laboratory freezer?
A3: While a standard laboratory freezer (-20°C) can be used for short-term storage, long-term stability is best achieved at ultra-low temperatures (-80°C).[1] For any storage, it is essential to use a secure, monitored, and dedicated freezer for radioactive materials to prevent accidental exposure and to maintain temperature consistency.
Q4: What type of container is best for storing solutions of radiolabeled this compound?
A4: Solutions of radiolabeled lipids in organic solvents should be stored in glass vials with Teflon-lined caps. Plastic containers should be avoided as impurities can leach from the plastic and contaminate the lipid solution.
Q5: How can I minimize the risk of radiolytic decomposition?
A5: To minimize radiolytic decomposition, you can consider isotopic dilution, which involves mixing the high specific activity radiolabeled compound with a pure, unlabeled version of the same compound. This reduces the concentration of the radioactive molecules and thereby lowers the rate of self-destruction. Storing at the lowest possible temperature and in the smallest practical volumes can also help.
Troubleshooting Guides
Issue 1: Unexpected Spots or Streaking on Thin-Layer Chromatography (TLC)
Potential Cause 1: Degradation of the Radiolabeled Compound
-
How to diagnose: Run a 2D TLC. Spot the sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation products will appear as spots off the diagonal.
-
Solution: If degradation is confirmed, the sample may be unusable. For future prevention, ensure proper storage conditions (see FAQs). It may be necessary to repurify the compound if a suitable method is available.
Potential Cause 2: Sample Overload
-
How to diagnose: Streaking or elongated spots on the TLC plate are common indicators of sample overload.
-
Solution: Dilute the sample and re-run the TLC. Spot a smaller volume or a more dilute solution onto the plate.
Potential Cause 3: Inappropriate Solvent System
-
How to diagnose: The compound of interest remains at the baseline or moves with the solvent front, or there is poor separation between the compound and its degradation products.
-
Solution: Adjust the polarity of the solvent system. If the spots are too close to the baseline, increase the polarity of the eluent. If they are too close to the solvent front, decrease the polarity.
Potential Cause 4: Contamination
-
How to diagnose: Unexpected spots that are not consistent with the expected degradation products.
-
Solution: Ensure that all glassware is scrupulously clean. Use fresh, high-purity solvents for both sample preparation and the TLC mobile phase.[2] Avoid touching the surface of the TLC plate with your fingers.
Issue 2: Inconsistent Results in Glucocerebrosidase Assays
Potential Cause 1: Variable Purity of the Radiolabeled Substrate
-
How to diagnose: Different batches of the assay give significantly different results, or the baseline (no enzyme) control shows a high background signal.
-
Solution: Always check the radiochemical purity of the this compound before use, especially if it has been stored for a long time. A purity of >95% is generally recommended. If the purity is low, the compound may need to be repurified or a new batch should be ordered.
Potential Cause 2: Enzyme Instability in the Assay Buffer
-
How to diagnose: The enzyme kinetics are not linear over the expected time course of the experiment.
-
Solution: Optimize the assay conditions to ensure linear kinetics. This may involve adjusting the enzyme concentration, substrate concentration, or incubation time. It has been shown that dilution of glucocerebrosidase into an assay buffer can reduce its stability.[3]
Data Presentation: Recommended Storage and Handling
| Parameter | Recommendation | Expected Stability | Rationale |
| Storage Temperature | -80°C | Excellent | Minimizes chemical and radiolytic degradation.[1] |
| -20°C | Good (Short-term) | Acceptable for short periods, but not ideal for long-term storage. | |
| 4°C | Poor | Significant degradation can occur. Not recommended. | |
| Room Temperature | Very Poor | Rapid degradation is expected. | |
| Solvent (for solutions) | Anhydrous Ethanol | Good | A common solvent for lipids that is relatively non-reactive. |
| Chloroform (B151607)/Methanol | Fair | Can be used, but ensure high purity and protection from light, as chloroform can degrade to form reactive species.[2] | |
| Aqueous Buffers | Poor | Not recommended for long-term storage due to potential for hydrolysis. | |
| Storage Form | Crystalline Solid | Excellent | More stable than amorphous solids or solutions.[1] |
| Solution in Organic Solvent | Good | Convenient for use, but ensure the solvent is of high purity and stored properly. | |
| Light Exposure | Store in the dark | N/A | Protects against photolytic degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Recommended | Reduces the risk of oxidation. |
Experimental Protocols
Protocol 1: Assessment of Radiochemical Purity by Thin-Layer Chromatography (TLC)
Objective: To determine the percentage of radioactivity present in the form of this compound.
Materials:
-
Radiolabeled this compound sample
-
TLC plate (silica gel 60)
-
Developing chamber
-
Mobile phase (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Radio-TLC scanner or phosphorimager
-
Micropipette or capillary spotter
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.
-
Carefully spot a small amount (1-2 µL) of the radiolabeled this compound solution onto the starting line.
-
Allow the spot to dry completely.
-
Place the TLC plate into the developing chamber, ensuring that the starting line is above the level of the mobile phase.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by exposing it to a phosphor screen and imaging.
-
Calculate the radiochemical purity by integrating the peaks corresponding to this compound and any impurities. The purity is expressed as the percentage of the total radioactivity that is present as the desired compound.
Protocol 2: Long-Term Stability Study
Objective: To quantitatively assess the stability of radiolabeled this compound under different storage conditions over time.
Materials:
-
A fresh batch of radiolabeled this compound of known high purity (>98%).
-
Storage vials (glass with Teflon-lined caps).
-
Controlled temperature storage units (e.g., -80°C freezer, -20°C freezer, 4°C refrigerator).
-
TLC system for radiochemical purity analysis (as described in Protocol 1).
-
Liquid scintillation counter (optional, for quantifying total radioactivity).
Procedure:
-
Aliquot the radiolabeled this compound into multiple vials for each storage condition to be tested. This avoids repeated freeze-thaw cycles of the bulk stock.
-
Establish a baseline (time zero) radiochemical purity for the batch using the TLC method described in Protocol 1.
-
Place the aliquots in their respective storage conditions.
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Determine the radiochemical purity of the sample using the TLC method.
-
Record the results and plot the radiochemical purity as a function of time for each storage condition.
-
The degradation rate can be calculated from the slope of this plot.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for using radiolabeled this compound.
References
Technical Support Center: Overcoming Quenching Effects in Fluorescent Glucosylceramide Assays
Welcome to the technical support center for fluorescent glucosylceramide (GlcCer) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem in my assay?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1] It can be caused by a variety of factors, including molecular interactions (e.g., collisions with other molecules), energy transfer, and the formation of non-fluorescent complexes.[1] In the context of a GlcCer assay, quenching leads to an underestimation of enzymatic activity, as the fluorescent signal generated by the cleavage of the substrate is artificially lowered. This can result in inaccurate measurements of enzyme kinetics, incorrect determination of inhibitor potency (IC50 values), and false negatives in screening campaigns.
Q2: What are the most common causes of quenching in fluorescent GlcCer assays?
A: The most common causes can be broadly categorized as follows:
-
Inner Filter Effect (IFE): This occurs when components in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[2][3] This is a significant issue when working with colored or UV-absorbent test compounds.
-
Compound Auto-fluorescence: Test compounds may be fluorescent themselves, emitting light at wavelengths that overlap with the assay's detection range, causing interference.[4]
-
Self-Quenching (or Concentration Quenching): At high concentrations, fluorescently labeled lipid substrates (like NBD-GlcCer or BODIPY-GlcCer) can interact with each other, leading to a decrease in fluorescence intensity.[5][6] This is particularly relevant in assays where the substrate concentration is high.[4]
-
Chemical Quenchers: Components in the assay buffer or the test compounds themselves can act as chemical quenchers through various mechanisms like collisional quenching.[1] Common chemical quenchers include molecular oxygen and ions like iodide and chloride.[1]
Q3: What is the difference between static and dynamic (collisional) quenching?
A:
-
Dynamic (Collisional) Quenching: This happens when an excited fluorophore collides with a quencher molecule, which facilitates a non-radiative return to the ground state.[1] This process is dependent on factors like temperature and viscosity.
-
Static Quenching: This occurs when the fluorophore and the quencher form a stable, non-fluorescent complex in the ground state.[1] This complex has its own unique absorption properties. High temperatures can sometimes disrupt the formation of these complexes.[1]
Q4: Which fluorescent probe is better for my assay, NBD or BODIPY?
A: The choice depends on the specific experimental goals. Both are widely used, but they have distinct properties.
| Feature | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) |
| Fluorescence | Weaker fluorescence in aqueous solutions, increases in hydrophobic environments.[7] | Generally stronger fluorescence and more photostable.[8] |
| Polarity | More polar; can loop back to the water/bilayer interface, potentially interfering with membrane integration.[8] | Less polar; anchors more efficiently into the lipid bilayer.[8] |
| Spectral Properties | Emission is sensitive to the local environment. | Exhibits concentration-dependent spectral shifts; at low concentrations, it emits green light, while at high concentrations, red-shifted excimer fluorescence can be observed (~620 nm).[8][9] |
| Cellular Localization | Often used for Golgi and plasma membrane studies.[10] | Can show broader organelle staining, including the Golgi apparatus, mitochondria, and endoplasmic reticulum.[11] |
BODIPY's higher photostability and brightness make it a good choice for high-sensitivity imaging, while its unique concentration-dependent emission can be used to study lipid domains.[8][9] NBD's environmental sensitivity can be advantageous for probing changes in membrane polarity.[7]
Troubleshooting Guide
Problem: Low or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme (e.g., recombinant glucocerebrosidase) has been stored correctly (e.g., at -80°C in glycerol).[12] Verify its activity with a known positive control substrate or a new batch of enzyme. |
| Sub-optimal Assay Conditions | Optimize the assay buffer pH. The optimal pH for glucocerebrosidase (GCase) is typically acidic, around 5.0-5.9.[13][14] Also, confirm the concentration of required detergents like sodium taurocholate, which is often necessary for in vitro GCase activity.[13] |
| Incorrect Substrate Concentration | The substrate concentration may be too low for the enzyme to act upon effectively. Determine the Michaelis-Menten constant (Km) for your specific enzyme and substrate pair and use a substrate concentration around the Km value for initial experiments. |
| Photobleaching | Reduce the exposure time or the intensity of the excitation light source.[15] If performing microscopy, use an anti-fade mounting medium.[15] |
| Inner Filter Effect (IFE) | Test compounds may be absorbing the excitation or emission light. Measure the absorbance spectrum of your test compounds. If absorbance is high (>0.1), you may need to apply a correction formula or reduce the compound concentration.[2] |
| Compound-Induced Quenching | The test compound may be directly quenching the fluorophore. This can be tested by running a control experiment with the fluorescent product (e.g., NBD-ceramide) and the test compound in the absence of the enzyme. |
Problem: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | Test compounds themselves may be fluorescent. Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it is fluorescent, consider using a red-shifted substrate/fluorophore (like resorufin-based substrates or Cy dyes) to minimize spectral overlap.[12][16] |
| Contaminated Reagents | Ensure all buffers and reagents are free from fluorescent contaminants. Use high-purity water and reagents. |
| Non-specific Substrate Hydrolysis | The fluorescent substrate may be unstable and hydrolyzing spontaneously under the assay conditions. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your measurements. |
| Incomplete Washing (Cell-based assays) | In cell-based assays, residual extracellular fluorescent substrate can cause high background. Ensure thorough washing steps are performed.[10] A "back-exchange" step with defatted BSA can help remove probe from the plasma membrane to visualize internalized lipid.[7][9] |
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent mixing. For high-throughput screening, automated liquid handlers are recommended. |
| Variable Incubation Times/Temperatures | Ensure all samples are incubated for the same duration and at a constant temperature. Enzyme activity is highly sensitive to temperature changes. |
| Substrate Precipitation | Fluorescent lipid substrates can be difficult to dissolve in aqueous buffers. Prepare substrate complexes with fatty acid-free BSA to improve solubility and delivery.[7][17] Sonicate the substrate solution to ensure it is homogenous.[17] |
| DMSO Concentration Effects | If test compounds are dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).[13] |
| Assay Not in Linear Range | Ensure the reaction is in the linear range with respect to time and enzyme concentration. Perform time-course and enzyme-titration experiments to determine the optimal conditions where product formation is linear.[13] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol is a general guideline for measuring GCase activity using a fluorescent substrate like NBD-GlcCer.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Citric Acid, 176 mM K₂HPO₄, 10 mM Sodium Taurocholate, 0.01% Tween-20, pH 5.9.[12] Store at 4°C.
-
Enzyme Stock: Prepare aliquots of recombinant human GCase in a buffer containing glycerol (B35011) to prevent degradation from freeze-thaw cycles and store at -80°C.[12]
-
Substrate Stock: Prepare a stock solution of fluorescent GlcCer (e.g., 1 mM NBD-C6-GlcCer) in an organic solvent like ethanol (B145695) or DMSO.
-
Stop Solution: 1 M Glycine, 1 M NaOH, pH 10.[12]
2. Assay Procedure (384-well plate format):
-
Dilute the enzyme to the desired final concentration (e.g., 1-5 nM) in cold assay buffer.[12][13]
-
Add 10 µL of test compound dilutions (in assay buffer with a fixed DMSO concentration) or buffer control to the wells of a microplate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare the substrate working solution by diluting the substrate stock in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.[13]
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~467 nm excitation / ~538 nm emission for NBD).[7]
Protocol 2: Correcting for the Inner Filter Effect (IFE)
If a test compound absorbs light near the excitation or emission wavelengths of the fluorophore, a correction is necessary.
1. Absorbance Measurement:
-
Measure the absorbance of each test compound at its final assay concentration at both the excitation wavelength (A_ex) and the emission wavelength (A_em) using a spectrophotometer or plate reader.
2. Correction Calculation:
-
A commonly used formula to correct the observed fluorescence (F_observed) is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) [3]
3. When to Apply Correction:
-
This correction is crucial when the total absorbance is significant. Even an absorbance of 0.1 can lead to intensity losses of over 10%.[2][18] The best practice is to keep the total absorbance below 0.1 to minimize the IFE.[2]
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro fluorescent GCase assay.
Troubleshooting Low Signal
Caption: A logic diagram for troubleshooting low signal issues.
Glucosylceramide Metabolism Pathway
Caption: Simplified pathway of GlcCer synthesis and degradation.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for N-Hexanoyl-glucosylceramide metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving N-Hexanoyl-glucosylceramide (C6-GlcCer) metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for studying C6-GlcCer metabolism?
The optimal incubation time is highly dependent on the experimental system (e.g., cell type, in-vitro vs. in-situ assay) and the specific metabolic process being investigated. It is crucial to determine the optimal time empirically through a time-course experiment. However, based on published studies, here are some general guidelines:
-
In-vitro enzyme assays: For measuring the activity of glucocerebrosidase (GlcCerase) in cell lysates (e.g., fibroblasts), an incubation time of around 3 hours has been used effectively.
-
Live-cell imaging and uptake: When using fluorescently labeled this compound (e.g., NBD-C6-Cer) to study uptake and subsequent metabolism, incubation times can range from 45 minutes to several hours. For instance, one study reported a 3-hour incubation period for NBD C6-ceramide uptake and glycosylation in live mice.
-
Inhibition studies: When using inhibitors of glucosylceramide synthase (GCS), it may take up to 36 hours to reach equilibrium and observe significant changes in cellular glucosylceramide levels.
Q2: How can I improve the extraction efficiency of C6-GlcCer and other sphingolipids from my samples?
Efficient lipid extraction is critical for accurate downstream analysis. Here are some key considerations:
-
Choice of Solvent System: A mixture of methanol (B129727) and chloroform (B151607) is commonly used for single-phase extraction of sphingolipids.
-
Reducing Phospholipid Interference: Abundant phospholipids (B1166683) can interfere with the analysis of less abundant sphingolipids. Alkaline methanolysis can be employed to degrade glycerophospholipids, thereby enriching the sphingolipid fraction.
-
Cell Lysis: For efficient extraction from cells, mechanical disruption methods like sonication or a French press can be more effective than chemical lysis alone, especially for organisms with tough cell walls.
Q3: I am seeing unexpected results with my fluorescently labeled C6-GlcCer analog. What could be the issue?
Fluorescent tags, while essential for visualization, can alter the physicochemical properties of the lipid, potentially affecting its metabolism and intracellular trafficking. Be aware of the following:
-
Altered Biological Activity: The fluorescent moiety can influence how the lipid incorporates into membranes and interacts with enzymes.
-
Artifactual Localization: The trafficking of the fluorescent analog may not perfectly mimic that of the endogenous lipid.
-
Experimental Controls: It is crucial to include appropriate controls, such as unlabeled C6-GlcCer, to validate the findings obtained with fluorescent analogs.
Troubleshooting Guides
HPLC Analysis of NBD-C6-Glucosylceramide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal for NBD-C6-GlcCer | Inefficient lipid extraction. | Optimize your cell lysis and lipid extraction protocol. Consider using sonication and a methanol/chloroform extraction followed by alkaline methanolysis.[1] |
| Low GCS activity in your sample. | Ensure your protein extract is active. Use a positive control with known GCS activity. | |
| Incorrect HPLC settings. | Verify the fluorescence detector settings (excitation/emission wavelengths for NBD are typically ~470 nm and ~530 nm, respectively).[2] | |
| Degradation of the NBD fluorophore. | Protect samples from light as much as possible. | |
| Poor peak shape (tailing, fronting, or broad peaks) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is properly mixed and degassed. Optimize the gradient elution program. | |
| Sample overload. | Inject a smaller volume or dilute the sample. | |
| Shifting retention times | Changes in mobile phase composition or flow rate. | Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate. Check for leaks in the system. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Inconsistent sample matrix. | Ensure all samples are prepared in a consistent manner. | |
| High baseline noise | Contaminated mobile phase or detector flow cell. | Use HPLC-grade solvents and filter the mobile phase. Flush the detector flow cell. |
| Air bubbles in the system. | Degas the mobile phase and prime the pump to remove any bubbles. | |
| Detector lamp aging. | Check the lamp's usage hours and replace it if necessary. |
Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in live-cell imaging | Excess fluorescent probe in the medium. | Wash the cells thoroughly with fresh medium after incubation with the fluorescently labeled C6-GlcCer. |
| Non-specific binding of the probe to cellular components. | Reduce the concentration of the fluorescent probe. Include a control with a non-fluorescent competitor. | |
| Low uptake of C6-GlcCer | Cell line is resistant to uptake. | Different cell lines have varying capacities for lipid uptake. Consider using a different cell type or a transfection reagent to enhance delivery. |
| Short incubation time. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line. | |
| Cell toxicity or morphological changes | High concentration of C6-GlcCer or the delivery vehicle. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Contamination of the cell culture. | Regularly check for and address any microbial contamination. |
Experimental Protocols
In-Vivo Analysis of Glucosylceramide Synthase (GCS) Activity using NBD-C6-Ceramide
This protocol is adapted from a method for analyzing in-vivo GCS activity in mice.
Materials:
-
NBD-C6-ceramide
-
Rubusoside (B1680263) (as a delivery vehicle)
-
Sterile PBS
-
Methanol/Chloroform (2:1, v/v)
-
NP40 lysis buffer with protease inhibitors
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of NBD-C6-Ceramide-Rubusoside Nanomicelles: Prepare a solution of NBD-C6-ceramide in a rubusoside solution according to established protocols to form nanomicelles for in-vivo delivery.
-
Animal Injection: Inject the NBD-C6-ceramide-rubusoside solution intraperitoneally into the study animals (e.g., mice). A typical dose is 1 mg/kg body weight.
-
Incubation: Allow for uptake and metabolism of the NBD-C6-ceramide for 3 hours.[3]
-
Tissue Harvesting: Euthanize the animals and dissect the tissues of interest. Rinse the tissues with sterile PBS.
-
Lipid Extraction:
-
Homogenize the tissue in PBS.
-
Add methanol and chloroform to the homogenate and vortex thoroughly.
-
Allow the mixture to stand at room temperature for 20 minutes with intermittent vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
HPLC Analysis:
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in methanol/chloroform.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a normal-phase silica (B1680970) column).
-
Use a gradient elution program with solvents such as a hexane/isopropanol mixture.
-
Detect the NBD-labeled lipids using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.
-
Quantify the amount of NBD-C6-glucosylceramide formed relative to the remaining NBD-C6-ceramide. The retention time for NBD-C6-ceramide is approximately 3.10 ± 0.07 min and for NBD-C6-glucosylceramide is approximately 3.8 ± 0.06 min under specific conditions.[3]
-
Cell Lysis and Lipid Extraction for Sphingolipid Analysis
This protocol provides a general method for extracting sphingolipids from cultured cells.
Materials:
-
Cultured cells
-
PBS
-
Methanol
-
Chloroform
-
Water
-
Sonicator or homogenizer
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cells with ice-cold PBS.
-
Cell Lysis:
-
Resuspend the cell pellet in a small volume of water or PBS.
-
Lyse the cells by sonication on ice or by using a homogenizer.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously and incubate at room temperature for 1 hour with occasional shaking.
-
Add chloroform and water to break the phase, resulting in a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex again and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Preparation for Analysis:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol for LC-MS).
-
Signaling Pathways and Experimental Workflows
References
- 1. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
Reducing non-specific binding of N-Hexanoyl-glucosylceramide
Welcome to the technical support center for N-Hexanoyl-glucosylceramide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce non-specific binding in experiments involving this synthetic glycolipid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on minimizing non-specific binding to achieve reliable and reproducible results.
Frequently Asked Questions
Q1: What are the primary causes of high background and non-specific binding in assays with this compound?
High background is a frequent issue in binding assays and can originate from several sources. Non-specific binding occurs when molecules adhere to surfaces or other proteins in a non-saturable, low-affinity manner. For amphipathic molecules like this compound, which can be immobilized on hydrophobic surfaces, this can be particularly challenging.[1]
-
Inadequate Blocking: Unoccupied sites on the assay surface (e.g., microplate wells) can bind detection antibodies or other proteins from the sample, leading to a high background signal.[2][3]
-
Suboptimal Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to increased non-specific binding.[2] Titration is a critical first step to reduce this.[4]
-
Insufficient Washing: Inadequate washing steps may fail to remove unbound or weakly bound antibodies and other reagents.[2][5]
-
Hydrophobic Interactions: The lipid moiety of this compound and the hydrophobic nature of assay surfaces can lead to non-specific adsorption of proteins.[6]
-
Protein Aggregation: Aggregates in your sample lysate can get trapped on the surface or in immune complexes, contributing to background noise.[5]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules present in the assay.[6]
Q2: How can I choose the best blocking agent for my experiment?
The choice of blocking agent is critical and often requires empirical testing for each specific assay system.[6] The ideal blocker occupies all non-specific binding sites without interfering with the specific interaction being studied.[3]
-
Inert Proteins: Bovine Serum Albumin (BSA) and non-fat dry milk are common and economical choices.[3] They work by coating the surface to prevent non-specific protein adsorption.
-
Antibody and Detection System Compatibility: Be aware of potential cross-reactivity. For example, since non-fat dry milk contains biotin (B1667282) and phosphoproteins, it should be avoided when using biotin-conjugated antibodies or studying phosphorylated targets.[3] In such cases, BSA is often a better choice.[3]
-
Detergents: Non-ionic detergents like Tween-20 or Triton™ X-100 can be included in blocking and wash buffers to reduce hydrophobic interactions.[5][6] However, they should be used with caution as they can disrupt non-covalent interactions.[6]
Q3: What are the optimal concentrations for blocking agents?
Optimizing the concentration of the blocking agent is crucial. Using too little will result in incomplete blocking, while too much can potentially mask the target molecule or reduce the signal.[2]
| Blocking Agent | Typical Concentration Range | Buffer | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | TBS or PBS | A common starting point is 2% BSA for 30 minutes.[6] BSA is often preferred for phospho-specific antibody applications.[3] |
| Non-Fat Dry Milk | 1-5% (w/v) | TBS-T or PBS-T | An economical choice, but check for compatibility with your antibodies (e.g., avoid with biotin-based detection).[3] |
| Normal Serum | 5-10% (v/v) | TBS or PBS | Use serum from the same species as the secondary antibody to block non-specific binding to Fc receptors.[4] |
| Tween-20 | 0.05-0.1% (v/v) | TBS or PBS | Often included in wash buffers to help remove weakly bound molecules.[5][6] |
Q4: How can I optimize my washing steps to reduce background noise?
Effective washing is essential for removing non-specifically bound molecules and improving the signal-to-noise ratio.[2][7]
-
Increase Wash Volume and Number: Ensure the entire surface is washed thoroughly. Increasing the number of wash steps is often more effective than increasing the duration of a single wash.[2][5]
-
Increase Stringency: The stringency of the wash buffer can be adjusted to disrupt weak, non-specific interactions while preserving specific binding.
-
Ensure Thorough Mixing: When washing beads for immunoprecipitation, ensure they are well-resuspended by pipetting or inverting the tube.[5]
Q5: What controls should I include to confirm the specificity of this compound binding?
Proper controls are essential to distinguish specific binding from non-specific interactions.
-
No-Glycolipid Control: Wells or surfaces that have been blocked but not coated with this compound. This control helps identify binding to the blocking agent or the surface itself.
-
Isotype Control (for antibody-based detection): Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to assess non-specific antibody binding.[8]
-
Competition Assay: Pre-incubate your protein of interest with an excess of free this compound or a related, unlabeled glycolipid before adding it to the immobilized glycolipid. A significant reduction in signal indicates specific binding.
-
Beads-Only Control (for IP): Incubate your lysate with beads alone (no antibody) to check for non-specific binding of proteins to the beads.[8]
Experimental Protocols & Methodologies
This section provides detailed protocols for common experimental techniques where non-specific binding of this compound can be a concern.
Protocol 1: Glycolipid-Protein Binding Assay (ELISA-based)
This protocol is adapted for determining the binding of proteins to this compound immobilized on a microplate.[9]
Materials:
-
This compound
-
96-well microplate (hydrophobic, high-binding)
-
Methanol (B129727) or Ethanol
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Protein of interest
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Glycolipid Coating: a. Dissolve this compound in methanol or ethanol. b. Add 25-100 pmol of the glycolipid solution to each well of the 96-well plate.[9] Adding more than 200 pmol per well is not recommended as the surface area limits maximum adsorption.[9] c. Allow the solvent to evaporate completely by air-drying in a fume hood or under a gentle stream of nitrogen.
-
Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. Wash the plate 3 times with Wash Buffer.
-
Protein Binding: a. Dilute the protein of interest to the desired concentration in Blocking Buffer. b. Add 100 µL of the protein solution to each well. c. Incubate for 1-2 hours at room temperature. d. Wash the plate 5 times with Wash Buffer, ensuring vigorous washing to remove unbound protein.
-
Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer according to manufacturer's recommendations or prior optimization. b. Add 100 µL to each well and incubate for 1 hour at room temperature. c. Wash the plate 5 times with Wash Buffer. d. Dilute the HRP-conjugated secondary antibody in Blocking Buffer. e. Add 100 µL to each well and incubate for 1 hour at room temperature, protected from light. f. Wash the plate 5 times with Wash Buffer.
-
Detection: a. Add 100 µL of TMB substrate to each well. b. Incubate until a blue color develops (typically 5-15 minutes). c. Add 100 µL of Stop Solution to each well. d. Read the absorbance at 450 nm.
Visual Guides
Troubleshooting Workflow for High Background
This diagram outlines a logical sequence of steps to diagnose and resolve issues with high background signal in your assay.
Caption: A decision tree for troubleshooting high background signals.
Principle of Specific vs. Non-Specific Binding
This diagram illustrates the difference between the desired specific interaction and unwanted non-specific binding on an assay surface.
Caption: Diagram illustrating specific vs. non-specific binding.
References
- 1. Determination of glycolipid-protein interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. corning.com [corning.com]
- 7. swordbio.com [swordbio.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with unexpected metabolic pathways of short-chain glucosylceramides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with short-chain glucosylceramides (GlcCer). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on unexpected metabolic pathways.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Fluorescent Short-Chain GlcCer Analogs (e.g., C6-NBD-GlcCer)
Question 1: Why am I seeing diffuse cytoplasmic fluorescence instead of the expected Golgi or lysosomal staining with my fluorescent GlcCer analog?
Answer:
-
Cause: The fluorescent tag (e.g., NBD, BODIPY) can alter the lipid's physicochemical properties, leading to aberrant trafficking or metabolism. Short-chain analogs might not perfectly mimic the behavior of their long-chain counterparts.
-
Solution:
-
Optimize Labeling Conditions: Reduce the concentration of the fluorescent analog and the incubation time to minimize non-specific staining and potential cytotoxicity.
-
Use a Different Fluorescent Tag: Some fluorescent tags are more prone to artifacts than others. Consider trying a different fluorescently labeled short-chain GlcCer.
-
Back-Exchange: After labeling, incubate cells with bovine serum albumin (BSA) to remove fluorescent lipid from the plasma membrane, which can contribute to background fluorescence.
-
Co-localization Studies: Use well-characterized markers for the Golgi apparatus (e.g., Giantin, GM130) and lysosomes (e.g., LAMP1) to confirm the localization of your fluorescent signal.
-
Fixation Artifacts: If you are imaging fixed cells, the fixation method can affect lipid localization. Test different fixation protocols (e.g., paraformaldehyde vs. methanol).
-
Question 2: My fluorescent GlcCer analog is not being metabolized to its expected downstream products (e.g., lactosylceramide, gangliosides). What could be the issue?
Answer:
-
Cause: The short acyl chain or the fluorescent tag may render the molecule a poor substrate for the enzymes in the glycosphingolipid biosynthetic pathway.
-
Solution:
-
Verify Enzyme Activity: Ensure that the cell line you are using has active glucosylceramide-metabolizing enzymes. You can test this using a known positive control.
-
Use a Different Analog: Consider using a short-chain GlcCer with a different acyl chain length (e.g., C8-GlcCer) or a different fluorescent tag.
-
Metabolic Labeling with a Precursor: As an alternative, use a fluorescently labeled precursor like C6-NBD-ceramide and analyze the downstream synthesis of fluorescent GlcCer and other glycosphingolipids.[1]
-
Glucosylceramide Synthase (GCS) Inhibitors (e.g., PDMP)
Question 3: I'm using a GCS inhibitor, but I'm observing unexpected cytotoxicity or off-target effects. Why is this happening?
Answer:
-
Cause: Many GCS inhibitors, particularly the commonly used D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), have known off-target effects. These can include the induction of lysosomal lipid accumulation (including lysobisphosphatidic acid and cholesterol) and the inactivation of the mTOR signaling pathway.[2][3][4] This can lead to apoptosis and other cellular responses independent of GCS inhibition.
-
Solution:
-
Use a More Specific Inhibitor: Consider using more specific GCS inhibitors like eliglustat (B216) or miglustat, although they may also have off-target effects at high concentrations.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects. Perform a dose-response curve to determine the optimal concentration for your experiment.
-
Use Genetic Approaches: To confirm that the observed phenotype is due to GCS inhibition, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout the GCS gene (UGCG).
-
Monitor for Off-Target Effects: When using PDMP, consider monitoring for signs of lysosomal dysfunction (e.g., using LysoTracker) or mTOR inactivation (e.g., by checking the phosphorylation status of mTOR targets like S6K).
-
Frequently Asked Questions (FAQs)
Q1: What is the non-lysosomal pathway for glucosylceramide degradation?
A1: Besides the well-known lysosomal degradation by acid β-glucosidase (GBA1), there is a non-lysosomal pathway catalyzed by the enzyme β-glucosidase 2 (GBA2). GBA2 is a membrane-associated protein located at the endoplasmic reticulum (ER) and Golgi apparatus, with its active site facing the cytosol.[5][6] It hydrolyzes glucosylceramide to glucose and ceramide at a neutral pH. This pathway is particularly relevant when the lysosomal pathway is impaired, such as in Gaucher disease.[3]
Q2: How is glucosylsphingosine (B128621) (GlcSph) formed from glucosylceramide?
A2: Glucosylsphingosine is the deacylated form of glucosylceramide. It is formed by the removal of the fatty acid from glucosylceramide. This reaction can be catalyzed by acid ceramidase. The formation of GlcSph is particularly prominent in Gaucher disease, where the deficiency of GBA1 leads to the accumulation of glucosylceramide, which can then be shunted into this alternative metabolic pathway.[6]
Q3: Can short-chain glucosylceramides be metabolized differently than their long-chain counterparts?
A3: Yes. The short acyl chain can alter the substrate specificity of enzymes. For example, some short-chain ceramides (B1148491) have been shown to inhibit enzymes involved in sphingolipid metabolism.[5] Additionally, the increased water solubility of short-chain analogs can affect their intracellular trafficking and accessibility to enzymes in different subcellular compartments.
Quantitative Data
Table 1: Comparative IC50 Values of Glucosylceramide Synthase (GCS) Inhibitors
| Inhibitor | Cell Line | IC50 | Reference |
| PDMP | Osimertinib-resistant NSCLC | 15-25 µM | [7] |
| Eliglustat | Osimertinib-resistant NSCLC | 25-50 µM | [7] |
| Genz-112638 | In vitro enzyme assay | ~24 nM | |
| Miglustat (NB-DNJ) | In vitro enzyme assay | 5-50 µM |
Table 2: GBA1 vs. GBA2 Activity in Different Mouse Tissues
| Tissue | GBA1 Activity (nmol/h/mg protein) | GBA2 Activity (nmol/h/mg protein) | Reference |
| Brain (Wild Type) | ~12 | ~77 | |
| Brain (GBA1 deficient) | ~0 | ~92 |
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is a modification of the Bligh and Dyer method for extracting total lipids from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Deionized water
-
Glass tubes
-
Centrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex thoroughly.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of deionized water and vortex.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for further analysis.
Protocol 2: Pulse-Chase Analysis of C6-NBD-Glucosylceramide Trafficking
This protocol allows for the visualization of the intracellular trafficking of C6-NBD-GlcCer.
Materials:
-
Cultured cells on glass coverslips
-
C6-NBD-GlcCer complexed with BSA
-
Complete cell culture medium
-
Ice-cold PBS
-
4% Paraformaldehyde in PBS
-
Mounting medium
Procedure:
-
Pulse: Incubate cells with pre-warmed medium containing 5 µM C6-NBD-GlcCer-BSA complex for 30 minutes at 37°C.
-
Chase:
-
To stop the pulse, rapidly wash the cells three times with ice-cold PBS.
-
Add pre-warmed complete culture medium without the fluorescent lipid.
-
Incubate the cells at 37°C for various chase times (e.g., 0, 15, 30, 60 minutes).
-
-
Fixation: At the end of each chase time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Wash the cells with PBS, mount the coverslips on glass slides with mounting medium, and visualize the fluorescence using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~466/536 nm).
Signaling Pathways and Workflows
Canonical and Unexpected Metabolic Pathways of Glucosylceramide
References
- 1. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [mdpi.com]
- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of short-chain ceramide and glucosylceramide on sphingolipids and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic pathway for glucosylsphingosine in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of N-Hexanoyl-glucosylceramide and its Products by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of N-Hexanoyl-glucosylceramide from its enzymatic or chemical hydrolysis products, primarily N-Hexanoyl-sphingosine (C6-Ceramide), using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC separation of this compound and its products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Spots are too close or overlapping) | Inappropriate solvent system polarity. | - For increasing separation between the more polar glucosylceramide and the less polar ceramide: Decrease the polarity of the mobile phase. You can achieve this by reducing the proportion of methanol (B129727) or water in a chloroform (B151607):methanol:water system. - If both spots remain near the origin: Increase the polarity of the mobile phase by cautiously increasing the proportion of methanol. - Consider a different solvent system: Experiment with systems like chloroform:methanol:acetic acid to alter the selectivity of the separation. |
| Streaking of Spots | - Sample overloading. - Sample contains impurities or salts. - The spotting solvent is too polar. - The silica (B1680970) on the TLC plate was disturbed during spotting. | - Dilute your sample: Run a dilution series to find the optimal concentration. - Purify your sample: If impurities are suspected, consider a preliminary purification step. - Use a less polar spotting solvent: Dissolve your sample in a solvent like chloroform or a chloroform:methanol mixture. - Apply the sample carefully: Spot the sample gently without gouging the silica layer. Apply small aliquots and allow the solvent to evaporate between applications. |
| Spots are Faint or Not Visible | - Insufficient sample concentration. - Ineffective visualization technique. - Compound degradation on the silica plate. | - Concentrate your sample: If possible, increase the concentration of your sample before spotting. - Try a more sensitive stain: If using a general stain like iodine, consider a more specific or sensitive stain for glycolipids, such as orcinol-sulfuric acid. - Check for degradation: Run a 2D TLC to assess compound stability on silica. |
| Uneven Solvent Front | - The TLC chamber was not properly saturated with solvent vapor. - The TLC plate was not placed evenly in the chamber. - The chamber was disturbed during development. | - Ensure proper chamber saturation: Line the TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15-30 minutes before placing the plate inside. - Position the plate carefully: Ensure the plate is resting flat on the bottom of the chamber and is not touching the sides or the filter paper wick. - Avoid moving the chamber: Once the plate is developing, do not move or disturb the chamber. |
| Rf Values are Inconsistent | - Changes in temperature or humidity. - Inconsistent solvent composition. - Variation in the activity of the TLC plates. | - Control environmental conditions: Run experiments in a temperature and humidity-controlled environment where possible. - Prepare fresh solvent: Always use freshly prepared mobile phase for each run. - Activate the TLC plate: Heat the plate at 110°C for 30-60 minutes before use to ensure consistent silica gel activity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of migration for this compound and its hydrolysis product, N-Hexanoyl-sphingosine, on a normal-phase TLC plate?
A1: On a normal-phase silica gel TLC plate, compounds are separated based on their polarity. N-Hexanoyl-sphingosine (C6-ceramide) is less polar than this compound due to the absence of the glucose headgroup. Therefore, the N-Hexanoyl-sphingosine will travel further up the plate, resulting in a higher Retention factor (Rf) value, while the more polar this compound will have a lower Rf value.
Q2: Which solvent systems are recommended for the separation of this compound and N-Hexanoyl-sphingosine?
A2: A good starting point is a solvent system composed of chloroform, methanol, and water. The polarity of this system can be adjusted by varying the ratios of these components to optimize separation. A common starting ratio is chloroform:methanol:water (65:25:4, v/v/v) . For better separation of less polar lipids like ceramides, a less polar system such as chloroform:methanol (95:5, v/v) or a system containing acetic acid like chloroform:methanol:acetic acid (90:10:1, v/v/v) can be effective.
Q3: What are some effective visualization techniques for these lipids on a TLC plate?
A3: Several visualization methods can be used:
-
Iodine Vapor: A simple, non-destructive method where the plate is placed in a chamber with iodine crystals. Lipids will appear as yellowish-brown spots. This is a good general-purpose stain.
-
Primuline (B81338) Spray: A fluorescent stain that is also non-destructive. The plate is sprayed with a dilute solution of primuline and visualized under UV light. Lipids appear as fluorescent spots.
-
Orcinol-Sulfuric Acid Spray: This is a destructive stain that is specific for glycolipids. After spraying, the plate is heated, and glycolipids will appear as violet-colored spots. This is useful for specifically identifying the this compound.
-
Potassium Permanganate Stain: A destructive, general stain for compounds with oxidizable functional groups. Spots will appear as yellow to brown on a purple background.
Q4: How can I confirm the identity of the separated spots?
A4: The most reliable way to confirm the identity of the spots is to run commercially available standards of this compound and N-Hexanoyl-sphingosine alongside your sample on the same TLC plate. The spots from your sample should co-migrate with the corresponding standards.
Quantitative Data
The following table provides estimated Retention factor (Rf) values for this compound and N-Hexanoyl-sphingosine in various solvent systems on silica gel TLC plates. Please note that actual Rf values can vary depending on experimental conditions such as temperature, humidity, and plate activity.
| Compound | Solvent System (v/v/v) | Estimated Rf Value |
| This compound | Chloroform:Methanol:Water (65:25:4) | 0.30 - 0.40 |
| N-Hexanoyl-sphingosine | Chloroform:Methanol:Water (65:25:4) | 0.50 - 0.60 |
| This compound | Chloroform:Methanol (95:5) | ~ 0.10 |
| N-Hexanoyl-sphingosine | Chloroform:Methanol (95:5) | 0.40 - 0.50 |
| This compound | Chloroform:Methanol:Acetic Acid (90:10:1) | 0.25 - 0.35 |
| N-Hexanoyl-sphingosine | Chloroform:Methanol:Acetic Acid (90:10:1) | 0.55 - 0.65 |
| N-Hexanoyl-sphingosine | Toluene:Methanol (7:3) | ~ 0.57[1] |
Experimental Protocols
Protocol 1: TLC Separation of this compound and its Products
-
Plate Preparation: If required, activate a silica gel 60 TLC plate by heating it at 110°C for 30-60 minutes. Allow the plate to cool to room temperature in a desiccator.
-
Sample Application: Using a pencil, gently draw an origin line about 1.5 cm from the bottom of the TLC plate. Apply your sample(s) and standards to the origin line in small spots using a capillary tube or a microliter syringe. Allow the solvent to fully evaporate between applications to keep the spots small and concentrated.
-
Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm. Line the chamber with a piece of filter paper, ensuring it is saturated with the solvent, to create a saturated vapor environment. Close the chamber and allow it to equilibrate for at least 15-30 minutes.
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
Protocol 2: Visualization Techniques
-
Iodine Staining:
-
Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.
-
Allow the plate to remain in the chamber until yellowish-brown spots appear (typically a few minutes).
-
Remove the plate and gently circle the spots with a pencil as they will fade over time.
-
-
Primuline Staining:
-
Prepare a 0.05% (w/v) solution of primuline in acetone:water (8:2, v/v).
-
Spray the dried TLC plate evenly with the primuline solution until it is damp.
-
Allow the plate to dry briefly.
-
Visualize the fluorescent spots under a UV lamp (365 nm). Circle the spots with a pencil.
-
-
Orcinol-Sulfuric Acid Staining:
-
Prepare the orcinol (B57675) reagent by dissolving 200 mg of orcinol in 100 mL of 10% (v/v) sulfuric acid in ethanol.
-
Spray the dried TLC plate evenly with the orcinol reagent.
-
Heat the plate on a hotplate at approximately 110°C for 5-10 minutes, or until violet spots appear.
-
Visualizations
Caption: Experimental workflow for TLC separation.
References
Technical Support Center: Optimizing Detergent Concentrations for Membrane-Bound Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing detergent concentrations for membrane-bound enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is detergent selection and concentration critical for membrane-bound enzyme assays?
A1: Detergents are essential for extracting membrane-bound enzymes from the lipid bilayer and maintaining their solubility in an aqueous environment.[1] The choice of detergent and its concentration are critical because they directly impact the enzyme's stability, conformation, and, consequently, its activity. Using a suboptimal detergent or concentration can lead to protein denaturation, aggregation, or the stripping of essential lipids, resulting in decreased or complete loss of enzymatic function.[2] Therefore, careful optimization is required to find a balance that ensures protein solubilization while preserving its native, active state.[3]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[4] For solubilizing membrane proteins, the detergent concentration should be above its CMC to ensure the formation of micelles that can encapsulate the hydrophobic transmembrane domains of the protein.[5] However, excessively high detergent concentrations can be detrimental. As a general guideline, a detergent concentration of at least two times the CMC is a good starting point for solubilization.[6] It is crucial to maintain the detergent concentration above the CMC throughout all subsequent purification and assay steps to keep the protein soluble and stable.[4]
Q3: What are the different classes of detergents and which should I choose?
A3: Detergents are broadly classified into three categories based on the charge of their hydrophilic head group:
-
Non-ionic detergents: These have uncharged head groups and are generally mild, making them ideal for solubilizing membrane proteins while preserving their native structure and function.[7] Examples include n-Dodecyl-β-D-maltoside (DDM) and Triton X-100.
-
Zwitterionic detergents: These possess both a positive and a negative charge, resulting in a net neutral charge. They are often more effective at disrupting protein-protein interactions than non-ionic detergents but are less harsh than ionic detergents.[7] CHAPS is a commonly used zwitterionic detergent.
-
Ionic detergents: These can be either anionic (negatively charged), like Sodium Dodecyl Sulfate (SDS), or cationic (positively charged). They are strong solubilizing agents but are often denaturing and can lead to a loss of enzyme activity.[3]
The choice of detergent is highly protein-dependent and often requires empirical screening of a panel of detergents to identify the optimal one for your specific enzyme.[6]
Q4: Can I mix different detergents?
A4: Yes, in some cases, using a mixture of detergents can be beneficial. Combining a harsher detergent for initial solubilization with a milder detergent for subsequent purification and functional assays can sometimes improve protein stability and activity. However, this adds another layer of complexity to the optimization process, and the compatibility of the detergents must be considered.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity After Solubilization
| Possible Cause | Troubleshooting Steps |
| Detergent is denaturing the enzyme. | • Screen a panel of milder, non-ionic, or zwitterionic detergents.[3]• Decrease the detergent concentration, ensuring it remains above the CMC. |
| Essential lipids or cofactors have been stripped away. | • Supplement the solubilization and assay buffers with known essential lipids (e.g., cholesterol, specific phospholipids).[6]• Try using detergents with a chemical structure more similar to phospholipids. |
| Incorrect buffer conditions (pH, ionic strength). | • Optimize the pH and salt concentration of your buffers. A common starting point is physiological pH (7.4) and 150 mM NaCl.[6] |
| Protein is unstable in the chosen detergent over time. | • Perform a time-course experiment to assess the stability of the enzyme in the detergent over the duration of the assay.• Add stabilizing agents like glycerol (B35011) (5-20%) to the buffers.[6] |
Problem 2: Protein Precipitation During or After Solubilization
| Possible Cause | Troubleshooting Steps |
| Detergent concentration is too low (below the CMC). | • Ensure the detergent concentration is maintained above the CMC in all buffers and during all steps.[6] |
| Inefficient solubilization. | • Increase the detergent-to-protein ratio. A ratio of at least 4:1 (w/w) is a common starting point.[6]• Increase the incubation time with the detergent or try a slightly higher temperature, while monitoring protein stability.[6] |
| The protein is inherently unstable in the chosen detergent. | • Screen a wider range of detergents to find one that provides better stability.[6] |
| Proteolysis. | • Add a protease inhibitor cocktail to all buffers during extraction and purification.[6] |
Problem 3: High Background Signal in the Enzyme Assay
| Possible Cause | Troubleshooting Steps |
| Detergent interferes with the assay components or detection method. | • Run a control with the assay buffer containing the detergent but without the enzyme to check for background signal.• If interference is observed, consider switching to a different detergent or a detergent-compatible assay kit.[8] |
| Presence of contaminants in the detergent. | • Use high-purity detergents specifically designed for biochemical applications. |
| Light scattering from detergent micelles. | • This is more common with detergents that form large micelles. Try a detergent with a smaller aggregation number.• Ensure proper blanking of your measurements with a buffer containing the same detergent concentration. |
Data Presentation
Table 1: Properties of Commonly Used Detergents for Membrane Protein Research
| Detergent | Type | CMC (mM) | CMC (%) | Aggregation Number | Micelle MW (kDa) |
| CHAPS | Zwitterionic | 8 - 10 | ~0.5 | 10 | ~6 |
| CHAPSO | Zwitterionic | 8 - 10 | ~0.5 | 11 | ~7 |
| n-Decyl-β-D-maltopyranoside (DM) | Non-ionic | 1.7 | 0.083 | 119 | 58 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic | 0.17 | 0.0087 | 140 | 72 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 | 0.001 | ~70 | ~91 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20 - 25 | 0.58 - 0.73 | 27 - 100 | 8 - 30 |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | 0.012 - 0.056 | 100 - 155 | 62 - 96 |
| n-Undecyl-β-D-maltopyranoside (UDM) | Non-ionic | 0.59 | 0.029 | ~100 | ~50 |
*Data compiled from multiple sources.[9] CMC and aggregation numbers can vary with buffer conditions (e.g., pH, ionic strength, temperature).
Experimental Protocols
Protocol 1: Detergent Screening for Optimal Enzyme Activity
-
Preparation of Membrane Fractions:
-
Homogenize cells or tissues expressing the target enzyme in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) without detergent.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Detergent Solubilization Screen:
-
Aliquot the membrane suspension into separate tubes.
-
To each tube, add a different detergent from a screening panel (see Table 1) at a concentration 2-5 times its CMC.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Enzyme Activity Assay:
-
Determine the protein concentration of each solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).
-
Assay a standardized amount of protein from each solubilization condition for enzymatic activity using an appropriate substrate and detection method.
-
Include a control with no detergent to assess baseline activity (if any).
-
-
Data Analysis:
-
Compare the specific activity (activity per unit of protein) for each detergent condition.
-
The detergent that yields the highest specific activity is the best candidate for further optimization.
-
Mandatory Visualizations
Caption: Experimental workflow for detergent optimization.
Caption: Troubleshooting decision tree for low enzyme activity.
Caption: Simplified GPCR signaling pathway with membrane-bound enzymes.
References
- 1. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. benchchem.com [benchchem.com]
- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: N-Hexanoyl-glucosylceramide vs. 4-MUG as GCase Substrates for Lysosomal Enzyme Research
For researchers in lysosomal storage disorders, neurodegenerative disease, and drug development, the accurate measurement of glucocerebrosidase (GCase) activity is paramount. The choice of substrate for GCase assays significantly impacts experimental outcomes, influencing sensitivity, physiological relevance, and throughput. This guide provides a comprehensive comparison of two commonly used GCase substrates: the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) and the short-chain lipid substrate N-Hexanoyl-glucosylceramide.
This comparison delves into the quantitative performance of each substrate, outlines detailed experimental protocols, and visualizes key cellular and experimental pathways to aid researchers in selecting the optimal substrate for their specific research needs.
Quantitative Performance at a Glance
The selection of a GCase substrate is often a trade-off between ease of use and physiological relevance. While artificial substrates like 4-MUG offer convenience and high signal output, short-chain lipid substrates such as this compound more closely mimic the natural substrate of the enzyme. The following table summarizes the key kinetic parameters for GCase with substrates analogous to 4-MUG and this compound.
| Parameter | 4-MUG (analogous to PNPG) | This compound (analogous to natural GlcCer) | Reference |
| Structure | Artificial Fluorogenic | Short-Chain Lipid | N/A |
| Detection Method | Fluorometric | Radiometric or Coupled Enzymatic Assay | [1][2] |
| Optimal pH | ~5.0 | Acidic (in vitro) | [1][3] |
| Km (Michaelis Constant) | ~12.6 mM | ~108 µM | [2][4] |
| Vmax (Maximum Velocity) | ~333 U/mg | Not directly available | [4] |
| Physiological Relevance | Low | High | N/A |
| Cell Permeability | Low (requires cell lysis) | High (can be used in live cells) | [1] |
| Detergent Requirement | Yes (e.g., sodium taurocholate) | No (for in situ assays) | [1][3] |
Delving into the Biochemistry: The Role of GCase in Cellular Homeostasis
Glucocerebrosidase is a critical lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[5] This process is essential for the recycling of cellular lipids. A deficiency in GCase activity, often due to mutations in the GBA1 gene, leads to the accumulation of glucosylceramide within lysosomes, a hallmark of Gaucher disease, the most common lysosomal storage disorder.[5] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk of developing Parkinson's disease.
Experimental Protocols: A Step-by-Step Guide
GCase Activity Assay using 4-MUG
This protocol is adapted from established methods for measuring GCase activity in cell lysates using the fluorogenic substrate 4-MUG.[6][7]
Materials:
-
Cell lysate
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4
-
4-MUG Substrate Solution: 5 mM 4-MUG in Assay Buffer
-
Stop Buffer: 0.5 M Glycine-NaOH, pH 10.7
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates in a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well plate, add 20 µL of cell lysate to each well. Prepare a blank well with 20 µL of lysis buffer.
-
Initiate Reaction: Add 80 µL of the 4-MUG Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop Reaction: Add 100 µL of Stop Buffer to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the blank reading from all sample readings. Calculate GCase activity relative to the protein concentration.
GCase Activity Assay using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
This protocol describes a method for measuring GCase activity using a radiolabeled short-chain lipid substrate, which is particularly useful for in situ assays in live cells.[1]
Materials:
-
Cultured cells
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to desired confluency.
-
Substrate Addition: Add N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine directly to the cell culture medium at the desired final concentration.
-
Incubation: Incubate the cells for a specific time period (e.g., 1-3 hours) at 37°C to allow for substrate uptake and hydrolysis.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separation of Substrate and Product: Separate the radiolabeled substrate (glucosylceramide) from the radiolabeled product (ceramide) using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate hydrolyzed to determine GCase activity.
Concluding Remarks: Making the Right Choice for Your Research
The choice between this compound and 4-MUG as a GCase substrate depends heavily on the specific experimental goals.
4-MUG is an excellent choice for high-throughput screening and routine activity measurements in cell lysates due to its convenience, high signal-to-noise ratio, and well-established protocols. However, its artificial nature and the requirement for cell lysis and detergents limit its physiological relevance.
This compound , particularly in its radiolabeled or fluorescently tagged forms, offers a more physiologically relevant alternative. Its ability to be used in living cells without the need for detergents allows for the study of GCase activity in a more native environment.[1] This makes it particularly valuable for investigating the effects of cellular processes and potential therapeutic agents on GCase function in situ. The trade-off is a more complex and lower-throughput assay procedure.
Ultimately, a comprehensive understanding of GCase biology and the development of effective therapies will likely benefit from the complementary use of both types of substrates. Artificial substrates can facilitate large-scale screening efforts, while lipid-based substrates are indispensable for validating findings in a more physiologically representative context.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. In vitro GCase activity assay (total cell lysate) [protocols.io]
A Comparative Guide to the Quantification of N-Hexanoyl-glucosylceramide Metabolites: Validation of LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of N-Hexanoyl-glucosylceramide, a key short-chain sphingolipid. We present its performance against alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical technique.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier method for the quantification of this compound due to its superior sensitivity, specificity, and high-throughput capabilities. While alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Thin-Layer Chromatography (TLC) offer viable, lower-cost options, they often lack the performance benchmarks achieved by LC-MS/MS. This guide will delve into the validation parameters of these methods, providing the necessary data to make an informed decision based on experimental needs and available resources.
Method Comparison: Performance at a Glance
The selection of an analytical method hinges on a variety of factors including sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance indicators for the quantification of short-chain glucosylceramides using different techniques.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection | Thin-Layer Chromatography (TLC) |
| Linearity (R²) | >0.99[1] | Typically >0.99 | Qualitative to Semi-Quantitative |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range[1] | pmol range[2] | µg range |
| Precision (%RSD) | <15%[3] | <15%[2] | >20% |
| Accuracy (%Recovery) | 85-115%[3] | 87-113%[2] | Variable |
| Specificity | High (based on mass-to-charge ratio) | Moderate (relies on retention time and fluorescence) | Low (prone to interferences) |
| Throughput | High | Moderate | Low |
In-Depth Analysis of Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for lipidomics due to its ability to separate complex mixtures and provide structural information with high sensitivity and specificity. For this compound, this method offers unparalleled performance.
Advantages:
-
High Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of precursor and product ions unique to this compound, minimizing matrix effects and interferences.
-
Quantitative Accuracy: Stable isotope-labeled internal standards can be used to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
High Throughput: Modern LC-MS/MS systems, coupled with rapid extraction techniques, can analyze hundreds of samples per day.
Limitations:
-
High Initial Cost: The instrumentation required for LC-MS/MS is a significant capital investment.
-
Matrix Effects: Although minimized with techniques like MRM, ion suppression or enhancement from co-eluting compounds can still occur, potentially affecting accuracy.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a robust and more accessible alternative to LC-MS/MS. This method typically involves derivatization of the analyte to introduce a fluorescent tag.
Advantages:
-
Good Sensitivity: Fluorescence detection can achieve low detection limits, making it suitable for many applications.
-
Lower Cost: HPLC systems are generally less expensive to purchase and maintain than LC-MS/MS instruments.
Limitations:
-
Derivatization Required: The need for a derivatization step adds complexity and a potential source of variability to the workflow.[4]
-
Lower Specificity: Co-eluting fluorescent compounds can interfere with the analysis, leading to less reliable identification and quantification compared to LC-MS/MS.[4]
Thin-Layer Chromatography (TLC)
TLC is a classical and straightforward technique for the separation of lipids. It is often used for qualitative or semi-quantitative analysis.
Advantages:
-
Low Cost and Simplicity: TLC requires minimal equipment and is easy to perform.
-
Versatility: A wide range of solvent systems can be used to optimize the separation of different lipid classes.
Limitations:
-
Low Sensitivity and Resolution: TLC is significantly less sensitive than LC-based methods and may not be able to resolve closely related lipid species.
-
Difficult to Quantify: Accurate quantification with TLC is challenging and often requires densitometry, which can have high variability.
Experimental Protocols
A detailed and validated experimental protocol is crucial for reproducible and reliable results. Below are representative protocols for the quantification of this compound using LC-MS/MS and an alternative HPLC method.
LC-MS/MS Quantification of this compound
This protocol is a composite based on established methods for short-chain ceramides (B1148491) and glucosylceramides.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and purify short-chain glucosylceramides from a biological matrix.
-
Materials: C18 Solid-Phase Extraction (SPE) cartridges, methanol (B129727), chloroform, water.
-
Procedure:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample (e.g., cell lysate, plasma) onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the lipids with 3 mL of methanol, followed by 3 mL of chloroform:methanol (2:1, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor the specific precursor-to-product ion transition for this compound and its internal standard.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
-
HPLC with Fluorescence Detection
This protocol involves a derivatization step to attach a fluorescent label to the glucosylceramide.
1. Sample Preparation and Derivatization
-
Procedure:
-
Extract lipids from the sample using a modified Bligh-Dyer method.
-
Hydrolyze the glucosylceramide to glucosylsphingosine (B128621) using a suitable enzyme.
-
Derivatize the primary amine of glucosylsphingosine with a fluorescent tag such as o-phthaldialdehyde (OPA).
-
2. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used.[2]
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detection:
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of N-Hexanoyl-glucosylceramide Cross-reactivity with Lipid-Metabolizing Enzymes
For researchers, scientists, and drug development professionals, understanding the specificity of lipid substrates is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of the cross-reactivity of N-Hexanoyl-glucosylceramide, a synthetic short-chain glucosylceramide, with key enzymes in lipid metabolism. The data presented herein is intended to aid in the selection of appropriate enzymatic tools and to highlight potential off-target effects in experimental systems.
This compound is widely utilized as a substrate for assaying glucocerebrosidase (GBA1), the lysosomal enzyme implicated in Gaucher disease.[1][2] Its short acyl chain confers increased water solubility compared to its long-chain endogenous counterparts, facilitating its use in in vitro assays. However, the presence of other enzymes capable of metabolizing glucosylceramides or structurally similar lipids necessitates a thorough evaluation of its cross-reactivity. This guide focuses on the interaction of this compound with the non-lysosomal glucocerebrosidase (GBA2), as well as other key enzymes of the sphingolipid metabolic pathway, namely ceramidases and sphingomyelinases.
Glucocerebrosidase Specificity: GBA1 vs. GBA2
The primary enzymes responsible for the hydrolysis of glucosylceramide in mammalian cells are the lysosomal glucocerebrosidase (GBA1) and the non-lysosomal glucocerebrosidase (GBA2). While both enzymes catalyze the cleavage of glucose from ceramide, they exhibit distinct biochemical properties and subcellular localizations.
This compound serves as a substrate for both GBA1 and GBA2. However, their optimal pH for activity differs significantly. GBA1 functions optimally in the acidic environment of the lysosome (pH 4.0-5.0), while GBA2 exhibits maximal activity at a more neutral pH (pH 5.5-6.0).[3] This pH differential is a critical factor in designing assays to distinguish between the activities of these two enzymes.
| Enzyme | Subcellular Localization | Optimal pH | Substrate Specificity for this compound |
| Glucocerebrosidase 1 (GBA1) | Lysosome | Acidic (4.0-5.0) | High |
| Glucocerebrosidase 2 (GBA2) | Endoplasmic Reticulum, Golgi Apparatus | Neutral (5.5-6.0) | Moderate |
Table 1. Comparison of GBA1 and GBA2 properties.
Cross-reactivity with Other Lipid-Metabolizing Enzymes
Beyond GBA1 and GBA2, the potential for this compound to interact with other enzymes in the sphingolipid pathway is a key consideration.
Ceramidases: These enzymes catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. Current literature suggests that ceramides (B1148491) with varying acyl chain lengths (C6, C8, and C18) do not inhibit GBA2 activity.[4] While this does not directly assess this compound as a substrate for ceramidases, the structural similarity of its ceramide backbone warrants consideration. However, no direct experimental data on the hydrolysis of this compound by ceramidases has been identified.
Sphingomyelinases: These enzymes hydrolyze sphingomyelin (B164518) to produce ceramide and phosphocholine. There is currently no direct evidence to suggest that this compound acts as a substrate or inhibitor for either acid or neutral sphingomyelinases. One study noted that cell-permeable ceramide analogs, such as N-hexanoylsphingosine (C6-ceramide), can mimic certain cellular signaling events, but this does not imply a direct enzymatic interaction with sphingomyelinases.[5]
Experimental Protocols
Assay for Glucocerebrosidase (GBA1 and GBA2) Activity using a Fluorescent Substrate:
This protocol utilizes the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by both GBA1 and GBA2 to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The differential pH optima and specific inhibitors are used to distinguish between the two enzyme activities.
Materials:
-
Cell or tissue lysates
-
McIlvaine buffer (citrate-phosphate buffer) of various pH values (e.g., pH 4.0, 5.5, 6.0)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution (10 mM)
-
Conduritol B epoxide (CBE), a GBA1 inhibitor
-
N-butyldeoxynojirimycin (NB-DNJ), a GBA2 inhibitor
-
384-well plates
-
Plate reader capable of measuring fluorescence (excitation ~365 nm, emission ~445 nm)
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a 384-well plate, add 25 µL of lysate (containing 5-10 µg of total protein) to each well.
-
To differentiate between GBA1 and GBA2 activity, prepare parallel reactions with:
-
No inhibitor
-
CBE (to inhibit GBA1)
-
NB-DNJ (to inhibit GBA2)
-
-
Adjust the pH of the reaction by adding McIlvaine buffer to achieve the desired final pH (e.g., pH 4.0 for optimal GBA1 activity, pH 6.0 for optimal GBA2 activity).
-
Initiate the reaction by adding 5 µL of 10 mM 4-MUG solution to each well (final concentration 1.67 mM).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence of the product (4-MU) using a plate reader.
Data Analysis:
-
GBA1 activity can be calculated from the reaction at pH 4.0 in the absence of inhibitors, with the CBE-containing well serving as a background control.
-
GBA2 activity can be determined from the reaction at pH 6.0 in the presence of CBE to inhibit any residual GBA1 activity.
Signaling Pathways and Experimental Workflows
dot
Caption: Simplified sphingolipid metabolic pathway.
dot
Caption: Workflow for differential GBA1/GBA2 activity assay.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a feedback loop involving β-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral sphingomyelinase inhibitor scyphostatin prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Hexanoyl-glucosylceramide and Endogenous Glucosylceramide as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic substrate, N-Hexanoyl-glucosylceramide (C6-GlcCer), and the natural, endogenous glucosylceramide (GlcCer) for use in biochemical and cellular assays. The choice of substrate is a critical parameter in experimental design, influencing kinetic parameters and physiological relevance. This document summarizes key performance data, details experimental protocols, and illustrates relevant biological pathways to aid researchers in selecting the appropriate substrate for their studies.
Performance Comparison: Synthetic vs. Endogenous Substrates
The primary distinction between this compound and endogenous glucosylceramide lies in their structure and, consequently, their behavior in enzymatic assays. Endogenous glucosylceramide is the physiologically relevant substrate for enzymes like glucocerebrosidase (GBA), and its use in assays provides a more accurate representation of in vivo conditions.[1][2][3] However, synthetic substrates like C6-GlcCer, often coupled with fluorescent or radioactive tags, offer advantages in terms of ease of detection and quantification.
A direct comparison of the kinetic parameters for the hydrolysis of a natural glucosylceramide and a synthetic, fluorescently-labeled analogue (bodipy-glucosylceramide) by recombinant human glucocerebrosidase revealed comparable Michaelis-Menten constants (Km). The Km for the natural glucosylceramide was determined to be 108 µM, while the Km for bodipy-glucosylceramide was 145 µM.[4] This suggests that while the natural substrate has a slightly higher affinity for the enzyme, the synthetic analogue is still a viable substrate for kinetic studies. It is important to note that other artificial substrates, such as p-nitrophenyl-β-D-glucopyranoside (PNPG), can exhibit significantly different kinetics, with a reported Km of 12.6 mM for human leukocyte glucocerebrosidase.[5][6]
| Substrate | Enzyme | Km (µM) | Vmax | Source |
| Natural Glucosylceramide | Recombinant Human Glucocerebrosidase | 108 | Not Reported | [4] |
| Bodipy-Glucosylceramide | Recombinant Human Glucocerebrosidase | 145 | Not Reported | [4] |
| p-Nitrophenyl-β-D-glucopyranoside (PNPG) | Human Leukocyte Glucocerebrosidase | 12,600 | 333 U/mg | [5][6] |
Experimental Protocols
The methodologies for assays utilizing this compound and endogenous glucosylceramide differ significantly in their detection methods. Assays with synthetic, tagged substrates often rely on fluorescence or radioactivity, while assays with the natural substrate may require coupled enzymatic reactions for signal generation or mass spectrometry for detection.
Assay for Glucocerebrosidase Activity using this compound (C6-NBD-GlcCer)
This protocol is adapted from a method for determining acid glucocerebrosidase (AGC) activity using a fluorescently labeled short-chain glucosylceramide and high-performance liquid chromatography (HPLC).[7]
Principle: The fluorescently tagged substrate, C6-NBD-GlcCer, is hydrolyzed by glucocerebrosidase to produce C6-NBD-ceramide. The product is then separated from the unreacted substrate by HPLC and quantified by fluorescence detection.
| Step | Procedure |
| 1. Reaction Mixture Preparation | Prepare a 20 μL reaction mixture containing 0.6% sodium taurocholate, 0.25% Triton X-100, and 2.5 mM of C6-NBD-GlcCer in 50 mM of phosphate-citrate buffer, pH 5.0. |
| 2. Enzyme Reaction | Add the enzyme sample (e.g., cell lysate or purified enzyme) to the reaction mixture and incubate at 37°C. |
| 3. Reaction Termination | Stop the reaction by adding 200 μL of chloroform/methanol (2:1, v/v). |
| 4. Lipid Extraction | Vortex the mixture and centrifuge to separate the phases. Collect the organic (lower) phase. |
| 5. Sample Preparation for HPLC | Dry the organic phase under a stream of nitrogen. Dissolve the lipid residue in 200 μL of isopropyl alcohol/n-hexane/H₂O (55:44:1, v/v/v). |
| 6. HPLC Analysis | Inject an aliquot of the sample onto a normal-phase HPLC column. |
| 7. Elution | Elute with isopropyl alcohol/n-hexane/H₂O (55:44:1, v/v/v) at a flow rate of 2.0 mL/min. |
| 8. Detection | Detect the fluorescent product using a fluorescence detector with excitation and emission wavelengths of 470 nm and 530 nm, respectively. |
| 9. Quantification | Quantify the amount of C6-NBD-ceramide product by comparing its peak area to a standard curve. |
Assay for Glucocerebrosidase Activity using Endogenous Glucosylceramide
This protocol is based on a high-throughput assay that uses the natural substrate glucosylceramide and a coupled enzyme reporting system for detection.[4][8]
Principle: Glucocerebrosidase hydrolyzes glucosylceramide to glucose and ceramide. The released glucose is then detected using a coupled enzymatic reaction involving glucose oxidase and horseradish peroxidase, which generates a fluorescent product from the Amplex Red reagent.
| Step | Procedure |
| 1. Substrate Preparation | Prepare solutions of natural glucosylceramide at various concentrations (e.g., 0.5 µM to 400 µM) in the appropriate assay buffer. |
| 2. Enzyme Reaction | In a microplate, add 10 µL of the substrate solution to each well. Initiate the reaction by adding 20 µL of the enzyme solution (e.g., 5 nM recombinant glucocerebrosidase). |
| 3. Incubation | Incubate the reaction plate at 37°C for a defined period (e.g., 5 to 25 minutes). |
| 4. Detection Reagent Preparation | Prepare the Amplex Red detection mixture containing glucose oxidase, horseradish peroxidase, and the Amplex Red reagent according to the manufacturer's instructions. |
| 5. Signal Generation | Add 30 µL of the Amplex Red detection mixture to each well. |
| 6. Incubation for Detection | Incubate the plate at room temperature for approximately 20 minutes, protected from light. |
| 7. Fluorescence Measurement | Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm. |
| 8. Data Analysis | Calculate the rate of glucose production from a standard curve to determine the glucocerebrosidase activity. |
Signaling Pathways and Experimental Workflows
Glucosylceramide Metabolism and Signaling
Glucosylceramide is a central molecule in sphingolipid metabolism. It is synthesized from ceramide by glucosylceramide synthase (GCS) and can be hydrolyzed back to ceramide and glucose by glucocerebrosidase (GBA).[9][10] Glucosylceramide serves as a precursor for the synthesis of complex glycosphingolipids and also functions as a signaling molecule itself, modulating processes such as cell proliferation, apoptosis, and membrane structure.[1][11][12] An imbalance in glucosylceramide metabolism is associated with various diseases, including Gaucher disease, which is caused by a deficiency in GBA activity.[10][13]
Caption: Glucosylceramide metabolism and its role in cell signaling.
Experimental Workflow for Glucocerebrosidase Assay using Endogenous Substrate
The workflow for measuring glucocerebrosidase activity with its natural substrate involves an enzymatic reaction followed by a coupled detection system.
Caption: Workflow for GBA assay with endogenous glucosylceramide.
Experimental Workflow for Glucocerebrosidase Assay using N-Hexanoyl-GlcCer
The workflow for the synthetic substrate assay involves enzymatic cleavage followed by separation and detection of the fluorescent product.
Caption: Workflow for GBA assay with C6-NBD-GlcCer substrate.
References
- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 2. The fate and function of glycosphingolipid glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Complement drives glucosylceramide accumulation and tissue inflammation in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescently Labeled Glucosylceramides for Cellular Imaging and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commonly used fluorescently labeled glucosylceramide (GlcCer) analogs. Glucosylceramides are pivotal sphingolipids involved in numerous cellular processes, and fluorescently labeled versions are invaluable tools for visualizing their trafficking, metabolism, and localization within cells. This document offers a detailed comparison of the photophysical properties, cellular behavior, and experimental considerations for NBD-GlcCer and BODIPY-GlcCer, two of the most widely utilized fluorescent GlcCer probes.
Data Presentation: A Head-to-Head Comparison
The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the imaging modality, the biological question, and the cell type under investigation. The following table summarizes the key quantitative parameters of NBD- and BODIPY-labeled glucosylceramides to facilitate an informed decision.
| Property | NBD-C6-Glucosylceramide | BODIPY-FL-C5-Glucosylceramide |
| Fluorophore | Nitrobenzoxadiazole (NBD) | Boron-dipyrromethene (BODIPY) |
| Excitation Maximum (λex) | ~466 nm[1] | ~505 nm |
| Emission Maximum (λem) | ~536 nm[1] | ~512 nm[2] |
| Stokes Shift | ~70 nm | ~7 nm |
| Quantum Yield (Φ) | Environmentally sensitive, generally lower than BODIPY[3] | High, often approaching 1.0 in nonpolar environments[4] |
| Photostability | Moderate, sensitive to the cellular environment[3] | High, generally more photostable than NBD[3][5][6] |
| Environmental Sensitivity | Highly sensitive to solvent polarity[1] | Relatively insensitive to solvent polarity |
| Cellular Localization | Primarily Golgi apparatus[1] and endocytic pathway[7] | Predominantly Golgi apparatus[3] |
| Aqueous Transfer Rate | Higher than BODIPY-labeled lipids[3] | Lower than NBD-labeled lipids[3] |
Key Differences and Experimental Considerations
NBD-GlcCer: The fluorescence of the NBD group is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous settings and bright fluorescence in hydrophobic environments like cellular membranes.[1] This property can be advantageous for studying lipid transfer and membrane partitioning. However, NBD-labeled lipids are generally less photostable than their BODIPY counterparts, which can be a limitation in long-term imaging experiments.[3] The larger Stokes shift of NBD can be beneficial in reducing bleed-through in multicolor imaging experiments.
BODIPY-GlcCer: BODIPY dyes are known for their bright, stable fluorescence and high quantum yields.[2][3] Their fluorescence is relatively insensitive to the environment, providing a more consistent signal regardless of the lipid's location. The high photostability of BODIPY makes it an excellent choice for time-lapse imaging and quantitative microscopy.[3] One characteristic of some BODIPY dyes is their tendency to form excimers at high concentrations, leading to a red-shifted emission, which can be used to study lipid-rich domains.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of fluorescently labeled glucosylceramides.
Protocol 1: Cellular Uptake and Trafficking of Fluorescent Glucosylceramides
This protocol details the procedure for labeling live cells with fluorescent GlcCer analogs to observe their uptake and intracellular transport.
Materials:
-
HEPES-buffered Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
NBD-C6-Glucosylceramide and/or BODIPY-FL-C5-Glucosylceramide
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of the fluorescent glucosylceramide in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a 5 mg/mL (or 0.5 mM) solution of fatty acid-free BSA in HBSS.
-
To prepare the labeling solution, add the fluorescent lipid stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 5 µM. The final BSA concentration should be approximately 0.5 mg/mL. This complexation with BSA facilitates the delivery of the lipid to the cells.[3]
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with the 5 µM fluorescent glucosylceramide-BSA complex in HBSS for 30 minutes at 37°C in the dark.[3]
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with fresh, pre-warmed HBSS to remove unbound fluorescent lipid.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP filter for BODIPY-FL and NBD).
-
For trafficking studies, incubate the cells in fresh, pre-warmed medium after washing and image at various time points (e.g., 15, 30, 60 minutes) to follow the intracellular movement of the fluorescent GlcCer.
-
Protocol 2: Fluorescence Microscopy and Colocalization Analysis
This protocol describes the imaging of cells labeled with fluorescent GlcCer and a marker for a specific organelle (e.g., Golgi apparatus or lysosomes) to determine the subcellular localization of the lipid.
Materials:
-
Cells labeled with fluorescent GlcCer (from Protocol 1)
-
Organelle-specific fluorescent marker (e.g., LysoTracker Red for lysosomes, or a fluorescently tagged Golgi marker)
-
Confocal microscope
Procedure:
-
Co-labeling (if applicable):
-
If using a live-cell organelle marker, add it to the cells during the final 15-30 minutes of the trafficking incubation period, following the manufacturer's instructions.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope to obtain high-resolution optical sections and minimize out-of-focus fluorescence.
-
Use separate excitation and emission channels for the fluorescent GlcCer and the organelle marker to avoid spectral bleed-through. Set the imaging parameters (laser power, gain, pinhole size) to obtain optimal signal-to-noise without significant photobleaching.
-
-
Colocalization Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or commercial software) to quantify the degree of colocalization between the fluorescent GlcCer and the organelle marker.
-
Calculate colocalization coefficients such as Pearson's Correlation Coefficient and Manders' Overlap Coefficient to obtain quantitative data on the subcellular distribution of the fluorescent lipid.
-
Protocol 3: Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis
This protocol outlines the extraction of lipids from labeled cells and their separation by TLC to analyze the metabolism of the fluorescent GlcCer.
Materials:
-
Cells labeled with fluorescent GlcCer
-
Phosphate-buffered saline (PBS)
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash the labeled cells twice with ice-cold PBS.
-
Scrape the cells into a glass tube.
-
Perform a lipid extraction using the Bligh and Dyer method. Briefly, add a mixture of chloroform and methanol (1:2, v/v) to the cell suspension, vortex thoroughly, and then add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
-
TLC Separation:
-
Spot the lipid extract onto a silica (B1680970) TLC plate.
-
Develop the plate in a TLC chamber pre-equilibrated with the chosen solvent system.
-
Allow the solvent front to migrate near the top of the plate.
-
-
Analysis:
-
Dry the TLC plate and visualize the fluorescent lipid spots using a fluorescence imager.
-
Identify the parent fluorescent GlcCer and any fluorescent metabolites by comparing their migration distance (Rf value) to known standards. This allows for a qualitative and semi-quantitative assessment of GlcCer metabolism.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of fluorescently labeled glucosylceramides.
Caption: Simplified metabolic pathway of glucosylceramide.
References
- 1. biotium.com [biotium.com]
- 2. Imaging Plant Lipids with Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel in the System: N-Hexanoyl-glucosylceramide as an Internal Standard in Lipidomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, accurate quantification of lipid species is paramount to unraveling their roles in health and disease. The choice of an internal standard is a critical determinant of data quality, ensuring precision and reliability in mass spectrometry-based analyses. This guide provides an objective comparison of N-Hexanoyl-glucosylceramide (C6-GlcCer) with other common internal standards used for the quantification of glucosylceramides and related lipids. We present available performance data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their analytical needs.
The Role of the Internal Standard: A Brief Overview
An ideal internal standard (IS) is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. Added to a sample at a known concentration before sample processing, the IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects. By normalizing the analyte's signal to that of the IS, variations introduced during sample preparation and analysis can be effectively corrected, leading to more accurate and reproducible quantification.
This compound (C6-GlcCer): A Short-Chain Solution
This compound is a synthetic, short-chain glucosylceramide. Its utility as an internal standard stems from several key properties:
-
Structural Similarity: It shares the same glucosylceramide backbone as endogenous, long-chain glucosylceramides, ensuring similar behavior during extraction and ionization.
-
Non-endogenous: The six-carbon (hexanoyl) acyl chain is not typically found in mammalian cells, preventing interference from naturally occurring lipids.
-
Mass Distinction: Its unique mass-to-charge ratio (m/z) allows for clear differentiation from endogenous glucosylceramides in mass spectrometry.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for robust and reliable quantification. Below is a comparison of this compound with other commonly used internal standards for glucosylceramide analysis.
| Internal Standard Type | Example(s) | Principle | Advantages | Disadvantages |
| Short-Chain Glucosylceramides | This compound (C6-GlcCer) , N-Octanoyl-glucosylceramide (C8-GlcCer), N-Dodecanoyl-glucosylceramide (C12-GlcCer) | Structurally similar to endogenous GlcCer but with a shorter acyl chain, making it non-endogenous. | - Not naturally present in most biological samples.- Mimics the behavior of endogenous GlcCer during extraction and ionization.- Cost-effective compared to stable isotope-labeled standards. | - Chromatographic retention time may differ significantly from long-chain endogenous GlcCer.- May not perfectly correct for matrix effects experienced by all long-chain species. |
| Stable Isotope-Labeled Glucosylceramides | d5-Glucosylceramide(d18:1/18:0), ¹³C-labeled GlcCer | Contains heavy isotopes (e.g., ²H, ¹³C) that increase its mass without significantly altering its chemical properties. | - Considered the "gold standard" for accuracy.- Co-elutes with the endogenous analyte, providing the best correction for matrix effects and extraction losses.- High specificity. | - Can be expensive.- Not available for all endogenous glucosylceramide species.- Potential for isotopic interference from endogenous lipids. |
| Odd-Chain Glucosylceramides | N-Heptadecanoyl-glucosylceramide (C17-GlcCer) | Contains an odd-numbered acyl chain, which is less common in biological systems. | - Generally absent from biological samples.- More structurally similar to endogenous long-chain GlcCer than short-chain standards. | - May still be present at low levels in some biological systems.- May not be commercially available for all lipid classes. |
Quantitative Performance Data
While direct, head-to-head comparative studies detailing the performance of this compound against a wide range of other internal standards are limited in the readily available literature, we can infer its expected performance based on studies of similar short-chain glucosylceramides.
One study utilizing N-Dodecanoyl-glucosylceramide (C12-GlcCer) as an internal standard for the quantification of N-Octanoyl-glucosylceramide (C8-GlcCer) demonstrated excellent linearity. The calibration curve for C8-GlcCer was linear over a concentration range of 0.625–160 ng/mL with a correlation coefficient greater than 0.999[1]. This suggests that short-chain glucosylceramides like C6-GlcCer can be expected to perform well in terms of linearity for the quantification of other short-chain or structurally related lipids.
| Performance Metric | This compound (C6-GlcCer) (Expected) | Stable Isotope-Labeled GlcCer | Odd-Chain GlcCer |
| Linearity | Good to Excellent | Excellent | Good to Excellent |
| Recovery | Good | Excellent | Good |
| Matrix Effect Correction | Good | Excellent | Good |
| Cost-Effectiveness | High | Low | Moderate |
Experimental Protocols
Below is a general protocol for the extraction and analysis of glucosylceramides from biological samples using this compound as an internal standard. This protocol is a composite based on established lipidomics methodologies and should be optimized for specific sample types and instrumentation.
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Sample Homogenization: Homogenize tissue samples (e.g., 10-20 mg) in a suitable buffer. For plasma or serum, use an appropriate volume (e.g., 50-100 µL).
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the homogenate.
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound (IS): Monitor the transition of the precursor ion to a characteristic product ion (e.g., the sphingoid base fragment). The exact m/z values should be determined by direct infusion of the standard.
-
Endogenous Glucosylceramides: Monitor the transitions for the specific long-chain glucosylceramides of interest.
-
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical lipidomics workflow and a simplified glucosylceramide signaling pathway.
Caption: A typical lipidomics workflow incorporating an internal standard.
Caption: Simplified glucosylceramide metabolic pathway.
Conclusion
This compound presents a viable and cost-effective option as an internal standard for the quantification of glucosylceramides in lipidomics studies. While stable isotope-labeled standards remain the gold standard for achieving the highest level of accuracy, the use of a well-characterized short-chain analog like C6-GlcCer can provide reliable and reproducible data, particularly for relative quantification and in scenarios where cost is a limiting factor. The choice of internal standard should always be guided by the specific requirements of the analytical method and the research question at hand. Proper validation of the chosen internal standard within the specific experimental context is crucial for ensuring data quality and integrity.
References
Correlating N-Hexanoyl-Glucosylceramide Assay Results with Patient Genotype: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of assay methodologies for determining glucocerebrosidase (GCase) activity, with a focus on the use of N-Hexanoyl-glucosylceramide and other synthetic substrates. It aims to correlate assay results with patient genotypes, particularly mutations in the GBA1 gene, to aid in research and therapeutic development for Gaucher disease and Parkinson's disease.
Introduction to this compound and its Clinical Relevance
This compound is a synthetic, short-chain analog of glucosylceramide, the natural substrate for the lysosomal enzyme glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to reduced enzyme activity and the accumulation of glucosylceramide. This accumulation is the primary cause of Gaucher disease, a lysosomal storage disorder with a range of clinical presentations. Furthermore, both homozygous and heterozygous GBA1 mutations are now recognized as a significant genetic risk factor for developing Parkinson's disease.[1]
Assays utilizing this compound and other synthetic substrates are crucial for diagnosing Gaucher disease, identifying at-risk individuals for Parkinson's disease, and for the development of therapeutic interventions aimed at restoring GCase function. These assays measure the residual GCase activity in patient-derived samples, such as fibroblasts, leukocytes, or dried blood spots.
Comparison of Glucocerebrosidase Activity Assay Methodologies
Several methods are available for measuring GCase activity, each with its own advantages and limitations. The choice of assay often depends on the research question, required throughput, and available instrumentation. The main types of assays are radioactive, fluorescent, and mass spectrometry-based.
Data Presentation: Quantitative Comparison of Assay Performance
| Assay Method | Substrate | Detection Method | Sample Type | Key Advantages | Key Disadvantages | Reference |
| Radioactive Assay | N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine | Scintillation counting | Cultured fibroblasts, tissue homogenates | High sensitivity and specificity, uses a substrate analog that closely mimics the natural substrate. | Requires handling of radioactive materials, lower throughput. | [2][3] |
| Fluorescent Assay (HPLC-based) | NBD-C6-glucosylceramide | HPLC with fluorescence detection | Cell lysates, tissue homogenates | High sensitivity and reproducibility, allows for separation of product from substrate. | Requires specialized HPLC equipment, lower throughput than plate-based assays. | [4] |
| Fluorescent Assay (Plate-based) | 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Fluorescence plate reader | Leukocytes, dried blood spots (DBS), cell lysates | High throughput, well-established for clinical diagnosis, does not require substrate extraction. | Indirect measurement of natural substrate metabolism, potential for interference from other glucosidases. | [5][6] |
| Fluorescent Assay (Plate-based) | Resorufin-β-D-glucopyranoside (res-β-glc) | Fluorescence plate reader | Cell lysates | Less prone to autofluorescence interference from compounds compared to 4-MUG. | Indirect measurement of natural substrate metabolism. | [6] |
| Mass Spectrometry (MS)-based Assay | Natural or labeled glucosylceramide | LC-MS/MS | Dried blood spots (DBS), plasma | High specificity and can measure the natural substrate, allows for multiplexing. | Requires expensive equipment and specialized expertise. | [5] |
Correlation of GCase Activity with GBA1 Genotype
The level of residual GCase activity is strongly correlated with the patient's GBA1 genotype and the clinical phenotype. Generally, more severe mutations are associated with lower enzyme activity.
Data Presentation: GCase Activity in Different Patient Genotypes and Phenotypes
| Patient Group/Genotype | Assay Method | Sample Type | GCase Activity (nmol/h/mg protein) | Phenotype/Disease | Reference |
| Gaucher Disease Type 1 | Radioactive ([14C]hexanoyl-GlcCer) | Cultured Fibroblasts | 46.3 ± 4.6 | Milder, non-neuronopathic | [3] |
| Gaucher Disease Types 2 & 3 | Radioactive ([14C]hexanoyl-GlcCer) | Cultured Fibroblasts | 19.6 ± 6.5 | Severe, neuronopathic | [3] |
| GBA1 Mutation Carriers (with PD) | 4-MUG | Leukocytes | Median: 16.0 (IQR: 7.0) | Parkinson's Disease | [7][8] |
| Idiopathic Parkinson's Disease (no GBA1 mutation) | 4-MUG | Leukocytes | Median: 28.5 (IQR: 15.0) | Parkinson's Disease | [7][8] |
| Asymptomatic GBA1 Mutation Carriers | 4-MUG | Leukocytes | Median: 25.5 (IQR: 2.5) | Asymptomatic | [7][8] |
| Gaucher Disease Type 1 (with PD) | 4-MUG | Leukocytes | Median: 6.4 (IQR: 5.7) | Gaucher and Parkinson's Disease | [7][8] |
| GBA-PD Patients | 4-MUG | Leukocytes | 7.88 ± 1.45 | Parkinson's Disease | [5] |
| Non-GBA-PD Patients | 4-MUG | Leukocytes | 10.29 ± 1.56 | Parkinson's Disease | [5] |
Note: The units and absolute values of GCase activity can vary between different assays and laboratories. It is crucial to have appropriate controls and to compare results obtained using the same methodology.
Experimental Workflows and Signaling Pathways
Glucocerebrosidase and the Pathogenesis of GBA1-Associated Diseases
Caption: The role of GBA1 and GCase in health and disease.
General Experimental Workflow for GCase Activity Assays
Caption: A generalized workflow for measuring GCase activity.
Experimental Protocols
Radioactive N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine Assay
This protocol is adapted from the methodology used to correlate GCase activity with Gaucher disease type.[3]
Materials:
-
Cultured human skin fibroblasts
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine ([14C]hexanoyl-GlcCer)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Homogenization buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Bradford assay reagent for protein quantification
-
Reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2)
-
Chloroform/methanol (2:1, v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Homogenization:
-
Culture human skin fibroblasts to confluency.
-
Wash cells with PBS and harvest using a cell scraper.
-
Homogenize cells in homogenization buffer and determine the protein concentration using the Bradford assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix an aliquot of the cell homogenate (containing a known amount of protein) with the reaction buffer.
-
Add [14C]hexanoyl-GlcCer to initiate the reaction. The final concentration of the substrate should be optimized for the specific experimental conditions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).
-
-
Extraction of Lipids:
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Quantification of Radioactivity:
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM corresponds to the amount of hydrolyzed product, N-(1-[14C]hexanoyl)-D-erythro-sphingosine.
-
-
Data Analysis:
-
Calculate the amount of product formed (in nmol) based on the specific activity of the [14C]hexanoyl-GlcCer.
-
Normalize the amount of product to the amount of protein in the reaction and the incubation time to express the GCase activity in nmol/h/mg protein.
-
Fluorescent HPLC-Based NBD-C6-glucosylceramide Assay
This protocol is based on a method for analyzing glucosylceramide synthase activity, which can be adapted for measuring GCase activity by analyzing the breakdown of the fluorescent substrate.[4]
Materials:
-
N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-glucosylsphingosine (NBD-C6-glucosylceramide)
-
Cell or tissue homogenates
-
Reaction buffer (e.g., 50 mM citrate/phosphate buffer, pH 5.2)
-
Methanol/chloroform (1:1, v/v)
-
HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates as described in the radioactive assay protocol and determine the protein concentration.
-
-
Enzyme Reaction:
-
Set up the reaction by mixing the homogenate with the reaction buffer and NBD-C6-glucosylceramide.
-
Incubate at 37°C for a specified time.
-
-
Lipid Extraction:
-
Stop the reaction by adding methanol/chloroform (1:1, v/v).
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant containing the fluorescent lipids.
-
-
HPLC Analysis:
-
Dry the supernatant under nitrogen and reconstitute in a suitable solvent for HPLC injection (e.g., methanol/chloroform).
-
Inject the sample into the HPLC system.
-
Separate the substrate (NBD-C6-glucosylceramide) from the product (NBD-C6-ceramide) using a C18 column with an appropriate gradient of mobile phases (e.g., a gradient of methanol/water).
-
Detect the fluorescent lipids using the fluorescence detector.
-
-
Data Analysis:
-
Quantify the peak area of the product (NBD-C6-ceramide).
-
Create a standard curve using known concentrations of NBD-C6-ceramide to convert the peak area to the amount of product formed.
-
Calculate the GCase activity and normalize it to the protein concentration and incubation time.
-
Conclusion
The selection of an appropriate assay for measuring GCase activity is critical for research and clinical applications related to GBA1 mutations. Radioactive assays using this compound offer high specificity, while fluorescent assays, particularly the 4-MUG method, provide high-throughput capabilities essential for large-scale screening. The quantitative data clearly demonstrate a strong correlation between reduced GCase activity and the presence of GBA1 mutations, with the severity of the mutation generally predicting the level of enzyme deficiency. This guide provides a framework for comparing these methodologies and for understanding the genotype-phenotype correlations that are fundamental to advancing the understanding and treatment of Gaucher disease and GBA1-associated Parkinson's disease.
References
- 1. neurology.org [neurology.org]
- 2. A SENSITIVE FLUORESCENCE-BASED ASSAY FOR MONITORING GM2 GANGLIOSIDE HYDROLYSIS IN LIVE PATIENT CELLS AND THEIR LYSATES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocerebrosidase Enzyme Activity in GBA Mutation Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocerebrosidase enzyme activity in GBA mutation Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hexanoyl-glucosylceramide Activity: In Vitro vs. In Situ Investigations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings obtained with N-Hexanoyl-glucosylceramide and its derivatives in in vitro and in situ settings. The data presented herein, supported by detailed experimental protocols and visual workflows, aims to illuminate the nuances of studying glycosphingolipid metabolism in isolated versus cellular environments.
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies utilizing a radiolabeled this compound analog to assess glucocerebrosidase (GCase) activity in the context of Gaucher disease.
| Parameter | In Vitro | In Situ | Source |
| Cell Type | Human Skin Fibroblasts | Human Skin Fibroblasts | [1][2] |
| Substrate | N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine | N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine | [1][2] |
| Assay Principle | Measurement of [14C]hexanoyl-Ceramide formation in cell homogenates | Measurement of [14C]hexanoyl-Ceramide formation in intact, living cells | [1][2] |
| GCase Activity (Type 1 Gaucher) | 46.3 ± 4.6 nmol/mg protein/3h | Similar correlation to in vitro observed | [1][2] |
| GCase Activity (Type 2 & 3 Gaucher) | 19.6 ± 6.5 nmol/mg protein/3h | Similar correlation to in vitro observed | [1][2] |
Experimental Protocols
In Vitro Glucocerebrosidase Activity Assay
This protocol is adapted from studies investigating residual GCase activity in Gaucher disease fibroblasts.[1][2]
-
Cell Culture and Homogenization: Human skin fibroblasts are cultured under standard conditions. At confluence, cells are harvested, washed, and resuspended in a suitable buffer (e.g., citrate/phosphate buffer, pH 4.5). The cell suspension is then homogenized by sonication or freeze-thaw cycles to prepare a cell lysate.
-
Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Enzyme Reaction: The cell homogenate is incubated with the substrate, N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine, in the absence of detergents. The reaction is carried out at 37°C for a defined period (e.g., 3 hours) in an acidic buffer to mimic lysosomal conditions.
-
Lipid Extraction: The reaction is terminated by the addition of a chloroform/methanol mixture. The lipids are extracted, and the phases are separated by centrifugation.
-
Analysis: The organic phase, containing the product N-(1-[14C]hexanoyl)-D-erythro-sphingosine ([14C]hexanoyl-Cer), is collected, dried, and resuspended. The lipids are then separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactive product is quantified using a phosphorimager or by scraping the corresponding band from the TLC plate and performing scintillation counting. The enzyme activity is expressed as nmol of product formed per mg of protein per hour.
In Situ Glucocerebrosidase Activity Assay
This protocol allows for the measurement of GCase activity in intact, living cells.[1][2]
-
Cell Culture: Human skin fibroblasts are grown to confluence in culture dishes.
-
Substrate Incubation: The culture medium is replaced with a fresh medium containing N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine. This short-acyl chain substrate can rapidly transfer into biological membranes. The cells are incubated at 37°C for a specific duration.
-
Cell Harvesting and Lipid Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove excess substrate. The cells are then scraped, and lipids are extracted using a chloroform/methanol procedure as described for the in vitro assay.
-
Analysis and Quantification: The extracted lipids are analyzed by TLC, and the amount of [14C]hexanoyl-Ceramide is quantified to determine the in situ enzyme activity.
Visualizing the Processes
To better understand the workflows and metabolic context, the following diagrams have been generated.
Caption: Comparative workflow for in vitro and in situ GCase activity assays.
Caption: Simplified metabolic pathway of Glucosylceramide.
Discussion
The presented data indicates a strong correlation between the results obtained from in vitro and in situ assays for glucocerebrosidase activity.[1][2] This suggests that for this particular enzyme and substrate, the simplified in vitro system using cell homogenates accurately reflects the enzyme's potential activity within a living cell.
However, it is crucial to acknowledge the inherent differences and potential limitations of each approach. In vitro assays, while offering a controlled environment to study specific enzyme kinetics, lack the complexity of cellular structures and competing metabolic pathways. Factors such as substrate availability, cofactor concentrations, and the influence of other cellular components are not fully recapitulated.
Conversely, in situ studies provide a more physiologically relevant context by examining processes within intact cells. The use of fluorescently or isotopically labeled N-acyl-sphingosine derivatives allows for the tracking of metabolic flux through pathways like glycosphingolipid synthesis in living systems.[3][4] These methods are invaluable for assessing the efficacy of inhibitors and modulators of enzymes like glucosylceramide synthase in a cellular environment.
The choice between in vitro and in situ methodologies should be guided by the specific research question. For initial characterization of enzyme kinetics and inhibitor screening, in vitro assays can be highly effective. For validating these findings in a more complex biological system and understanding the cellular consequences of enzymatic modulation, in situ experiments are indispensable. The combination of both approaches, as demonstrated in the study of Gaucher disease, provides a comprehensive understanding of enzyme function and its role in cellular pathology.
References
- 1. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Glucocerebrosidase (GCase) Inhibitors: A Comparative Guide Utilizing N-Hexanoyl-glucosylceramide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various chemical inhibitors of glucocerebrosidase (GCase), a critical lysosomal enzyme implicated in Gaucher disease and Parkinson's disease.[1] The data presented herein is intended to serve as a valuable resource for the evaluation of new and existing GCase inhibitors, with a focus on assays employing N-Hexanoyl-glucosylceramide and other relevant substrates.
Introduction to GCase and its Inhibition
Glucocerebrosidase (GCase), or acid β-glucosidase, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[2] Mutations in the GBA1 gene, which encodes GCase, can lead to the accumulation of glucosylceramide, causing the lysosomal storage disorder known as Gaucher disease.[3] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk of developing Parkinson's disease.[4]
The therapeutic strategies for diseases associated with GCase dysfunction often involve the use of small molecule inhibitors. These inhibitors can act through various mechanisms, including competitive inhibition at the active site or by functioning as pharmacological chaperones (PCs) that stabilize misfolded GCase, facilitating its proper trafficking to the lysosome.[1][4] This guide focuses on the comparative efficacy of several of these inhibitors, providing key quantitative data to aid in the benchmarking of novel compounds.
Comparative Analysis of GCase Inhibitors
The following table summarizes the inhibitory activities of several known GCase inhibitors. The data has been compiled from various studies and provides a baseline for comparing the potency of new chemical entities.
| Inhibitor | Type of Inhibition | IC50 / Ki | Assay Conditions |
| Isofagomine (IFG) | Competitive | IC50 = 0.06 µM; Ki = 0.016 µM | Human lysosomal GCase[5] |
| Ambroxol | pH-dependent, Mixed-type | - | Activity is maximal at neutral pH and minimal at acidic pH[1][6] |
| Conduritol B epoxide (CBE) | Irreversible | - | Binds covalently to the GCase active site[2] |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Competitive | - | Known GCase inhibitor[7] |
| C-octyl piperidine (B6355638) 16 | Competitive | IC50 = 11 nM | -[5] |
| 2-O-heptyl piperidine 18 | Competitive | IC50 = 4 nM | -[5] |
| δ-Gluconolactone | Competitive | IC50 = 0.047 mM; Ki = 0.023 mM | Human leukocyte GCase with PNPG as substrate[8] |
Experimental Protocols
A standardized and reproducible assay protocol is crucial for the accurate benchmarking of GCase inhibitors. Below is a detailed methodology for a GCase activity assay, which can be adapted for use with this compound or other suitable substrates.
In Vitro GCase Activity Assay using a Fluorogenic Substrate
This protocol describes a common method for measuring GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell Lysates: Prepared from cell lines of interest (e.g., fibroblasts, neuroblastoma cells).
-
GCase Substrate: this compound or a fluorogenic substrate such as 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Lysis Buffer: e.g., 1% Triton X-100 in a buffered solution (e.g., citrate/phosphate buffer, pH 5.5).
-
Stop Solution: e.g., 0.5 M glycine-NaOH, pH 10.4.
-
Inhibitors: Test compounds and a known inhibitor (e.g., Conduritol B epoxide) as a control.
-
96-well plates: Black, clear-bottom plates are recommended for fluorescence measurements.
-
Plate reader: Capable of fluorescence excitation and emission at appropriate wavelengths (e.g., Ex: 355nm, Em: 460nm for 4-MUG).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Preparation:
-
Dilute the cell lysate to a standardized protein concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitors and the control inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed volume of the diluted cell lysate to each well.
-
Add the inhibitor solutions to the respective wells. Include a vehicle control (buffer only) and a positive control (known inhibitor).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 1-2 hours). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well. The high pH of the stop solution will denature the enzyme and enhance the fluorescence of the product (e.g., 4-methylumbelliferone).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or substrate) from all readings.
-
Calculate the percentage of GCase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of GCase action, competitive inhibition, and pharmacological chaperone activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of N-Hexanoyl-glucosylceramide: Cross-validation of HPLC and Mass Spectrometry Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Hexanoyl-glucosylceramide (C6-GlcCer), a key short-chain sphingolipid, is crucial for advancing research in cellular signaling, drug development, and disease pathology. This guide provides a comprehensive comparison of two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a cross-validation perspective by summarizing performance data from various studies and offering detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound and its Significance
This compound is a synthetic, cell-permeable analog of endogenous glucosylceramides. It serves as a valuable tool for studying the metabolism and signaling pathways of glycosphingolipids. These pathways are integral to numerous cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3] Dysregulation of ceramide metabolism has been implicated in various diseases, making the precise measurement of these lipids a critical aspect of biomedical research.[3][4]
Performance Characteristics: HPLC vs. Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC methods for short-chain glucosylceramides often utilize a fluorescent tag, such as 7-nitro-2,1,3-benzoxadiazole (NBD), or require post-column derivatization to enhance sensitivity.[1][2]
Table 1: Performance Characteristics of HPLC-Fluorescence Methods for Short-Chain Glucosylceramide Analysis
| Parameter | Reported Values | Analyte | Notes |
| Linearity Range | 5.0–450 pmol[2][3] | Glucosylceramide (post-derivatization) | Linearity was observed for the determination of glucosylceramide in biological samples.[2][3] |
| Limit of Quantification (LOQ) | 2 pmol (0.1 pmol on column)[5][6] | Total Glucosylceramide (post-derivatization) | The method was linear over the interval of 2-200 microL of plasma.[5][6] |
| Precision (CV%) | Intra-assay: <4% Inter-assay: <14%[5][6] | Total Glucosylceramide (post-derivatization) | Demonstrates good reproducibility of the method.[5][6] |
| Recovery | 87%–113%[5][6] | Total Glucosylceramide (post-derivatization) | Indicates high accuracy of the extraction and analytical procedure.[5][6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct analysis of unlabeled this compound, often utilizing multiple reaction monitoring (MRM) for quantification.
Table 2: Performance Characteristics of LC-MS/MS Methods for Short-Chain Glucosylceramide Analysis
| Parameter | Reported Values | Analyte | Notes |
| Linearity Range | 0.625–160 ng/mL[4][7][8] | C8-Glucosylceramide | Correlation coefficient was larger than 0.999.[4][7][8] |
| 2.8–355 nM[9] | Various Glucosylceramide species | Good linearity with an average R² value of 0.987.[9] | |
| Limit of Quantification (LOQ) | 0.625 ng/mL[4] | C8-Glucosylceramide | The assay could quantitatively detect the reaction product.[4] |
| 5 nM[10] | Glucosylceramide isoforms | Method validated for quantifying 14 glucosylceramide and galactosylceramide isoforms in human cerebrospinal fluid.[10] | |
| Precision (CV%) | Between-run: up to 12.5%[10] | Glucosylceramide isoforms | Demonstrates good reproducibility of the method.[10] |
| Accuracy (% Bias) | Up to 9%[10] | Glucosylceramide isoforms | Indicates high accuracy of the analytical procedure.[10] |
Experimental Protocols
HPLC with Fluorescence Detection for NBD-C6-Glucosylceramide
This protocol is adapted from methods developed for the analysis of NBD-labeled sphingolipids.[1]
-
Lipid Extraction:
-
Homogenize tissue samples or cell pellets in a suitable buffer.
-
Perform a Bligh-Dyer extraction using a chloroform:methanol:water (2:2:1.8) solvent system.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Column: Normal-phase silica (B1680970) column (e.g., ZORBAX Rx-SIL, 5 µm, 4.6 x 250 mm).[1]
-
Mobile Phase A: Chloroform:Methanol:Ortho-phosphoric acid (80:20:0.1, v/v/v).[1]
-
Mobile Phase B: Chloroform:Methanol:Water:Ortho-phosphoric acid (60:34:6:0.1, v/v/v/v).[1]
-
Gradient: Linear gradient from 100% A to 100% B over 14 minutes.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.[1][2]
-
-
Quantification:
-
Generate a standard curve using known concentrations of NBD-C6-glucosylceramide.
-
Calculate the concentration in samples by comparing peak areas to the standard curve.
-
LC-MS/MS for C8-Glucosylceramide
This protocol is based on a label-free method for quantifying glucosylceramide synthase activity.[4][7]
-
Sample Preparation:
-
For in vitro enzyme assays, stop the reaction by adding chloroform:methanol (1:2, v/v).
-
Add an internal standard (e.g., C12-Glucosylceramide).[4]
-
Perform a phase separation by adding water and centrifuging.
-
Collect the lower organic phase and dry it down.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18 column (e.g., X Terra MS C18, 3 µm, 2.0 x 50 mm).[4]
-
Mobile Phase A: Methanol with 0.1% formic acid and 2 mM ammonium (B1175870) formate (B1220265)/tetrahydrofuran (7/3, v/v).[4]
-
Mobile Phase B: 5 mM ammonium formate (pH 4.0)/methanol (9/1, v/v).[4]
-
Gradient: A gradient program is used, for example, starting at 50% B and linearly increasing to 100% A.[4]
-
Flow Rate: 200 µL/min.[4]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4]
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a broader context for the analysis of this compound, the following diagrams illustrate a key signaling pathway involving ceramides (B1148491) and a typical experimental workflow for their analysis.
Caption: Simplified Ceramide Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion: Method Selection
The choice between HPLC with fluorescence detection and LC-MS/MS for the analysis of this compound depends on several factors:
-
Sensitivity and Specificity: LC-MS/MS generally offers superior sensitivity and specificity, allowing for the direct measurement of unlabeled analytes at very low concentrations.
-
Cost and Accessibility: HPLC systems with fluorescence detectors are more widely available and typically have lower operational costs compared to LC-MS/MS instruments.
-
Throughput: Both techniques can be automated for high-throughput analysis, but the simpler sample preparation for direct LC-MS/MS analysis may offer an advantage.
-
Structural Information: Mass spectrometry provides valuable structural information, which can be crucial for identifying unknown metabolites or confirming the identity of the analyte.
For researchers requiring the highest level of sensitivity and specificity, particularly for complex biological matrices, LC-MS/MS is the recommended method . However, for more routine applications, or when access to mass spectrometry is limited, HPLC with fluorescence detection (using a labeled analog or derivatization) provides a robust and reliable alternative . This guide serves as a starting point for the cross-validation and implementation of these powerful analytical techniques in the study of this compound and related sphingolipids.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Glucosylceramide Synthase Inhibitors Using N-Hexanoyl-glucosylceramide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of commonly used glucosylceramide synthase (GCS) inhibitors. The assessment of inhibitor specificity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. Here, we focus on methodologies utilizing N-Hexanoyl-glucosylceramide and its fluorescent analogs to evaluate the on-target potency and off-target effects of these inhibitors.
Introduction to Glucosylceramide Synthase and its Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for hundreds of different GSLs.[1] These lipids are integral components of cell membranes and are involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Consequently, GCS has emerged as a significant therapeutic target for various diseases, including Gaucher disease, Fabry disease, and certain types of cancer.[2][3]
Inhibition of GCS can lead to a reduction in the accumulation of downstream GSLs, a therapeutic strategy known as substrate reduction therapy (SRT).[4] However, the utility of a GCS inhibitor is critically dependent on its specificity. Off-target effects can lead to undesirable side effects and confound experimental findings. This guide compares the specificity of several widely used GCS inhibitors, providing researchers with the data and methodologies to make informed decisions for their studies.
Comparative Analysis of GCS Inhibitor Specificity
The specificity of a GCS inhibitor is determined by its relative potency for GCS versus other enzymes, particularly other glycosyltransferases and glycosidases. An ideal inhibitor exhibits high affinity for GCS (low IC50 or Ki) and significantly lower affinity for other enzymes.
Here, we compare four commonly studied GCS inhibitors: D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), Miglustat (B1677133) (N-butyldeoxynojirimycin), and Eliglustat (B216).
| Inhibitor | GCS IC50 | Off-Target Enzymes | Off-Target IC50/Effect | Specificity Profile |
| PDMP | ~90 nM[5] | 1-O-acylceramide synthase[5] | Inhibition noted, leading to elevated ceramide levels[5] | Potent GCS inhibitor with known off-target effects on ceramide metabolism.[5] Can also inhibit ceramide kinase (CERK). |
| PPMP | ~0.5 µM[6] | Lactosylceramide synthase (downstream) | Preferentially reduces certain GSL series (e.g., globo-series) over others in some cell lines.[7] | Potent GCS inhibitor with differential effects on downstream GSL synthesis, suggesting cell-type dependent functional specificity.[7] |
| Miglustat | 10-50 µM[5] | Intestinal disaccharidases (e.g., sucrase, lactase)[8][9] | Inhibition at concentrations close to its GCS IC50[9] | Moderate GCS inhibitor with significant off-target effects on intestinal enzymes, often leading to gastrointestinal side effects.[8][9] |
| Eliglustat | ~24 nM[5] | Lysosomal glucocerebrosidase, non-lysosomal glycosylceramidase, β-glucosidase I and II, sucrase, maltase | >2500 µM, 1600 µM, >2500 µM, No inhibition up to 10 µM respectively | Highly potent and specific GCS inhibitor with minimal off-target activity against a range of related enzymes.[10] |
Experimental Protocols
In Vitro GCS Activity Assay using a Fluorescent Ceramide Analog
This protocol describes a method to determine the in vitro activity of GCS and assess the potency of inhibitors using a fluorescent analog of N-Hexanoyl-ceramide, N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide).
Materials:
-
Cell lysates or purified GCS enzyme
-
NBD-C6-ceramide
-
UDP-glucose
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
GCS inhibitors (e.g., PDMP, Eliglustat)
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Enzyme Preparation: Prepare cell lysates or use a purified GCS enzyme preparation. Determine the protein concentration of the enzyme preparation.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of NBD-C6-ceramide, and UDP-glucose.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with various concentrations of the GCS inhibitor for a specified time before adding the substrates.
-
Initiate Reaction: Start the enzymatic reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Lipid Extraction and Separation: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
HPLC Analysis: Resuspend the dried lipids in a suitable solvent and inject into an HPLC system equipped with a normal-phase column. Use a solvent gradient to separate NBD-C6-glucosylceramide (the product) from the unreacted NBD-C6-ceramide (the substrate).
-
Quantification: Detect the fluorescent lipids using a fluorescence detector (excitation ~470 nm, emission ~530 nm). The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve.
-
Data Analysis: Calculate the GCS activity as the amount of product formed per unit time per amount of protein. For inhibitor studies, plot the GCS activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Glucosylceramide Synthesis and Inhibition
Caption: Glucosylceramide synthase (GCS) catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. GCS inhibitors block this step, reducing the synthesis of downstream complex glycosphingolipids.
Experimental Workflow for Assessing GCS Inhibitor Specificity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long term differential consequences of miglustat therapy on intestinal disaccharidases | springermedicine.com [springermedicine.com]
- 10. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of N-Hexanoyl-glucosylceramide-Based High-Throughput Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-throughput screening (HTS) assays based on N-Hexanoyl-glucosylceramide and its metabolizing enzymes, glucocerebrosidase (GCase) and glucosylceramide synthase (GCS). The objective is to evaluate the reproducibility and performance of these assays against alternative methods, supported by experimental data and detailed protocols.
Introduction
This compound, a synthetic short-chain glucosylceramide, serves as a crucial substrate in high-throughput screening assays designed to identify modulators of enzymes involved in glycosphingolipid metabolism. Dysregulation of this pathway is implicated in various lysosomal storage disorders, most notably Gaucher disease, making these enzymes attractive targets for drug discovery. The reproducibility of HTS assays is paramount for the reliable identification of lead compounds. This guide examines the performance of this compound-based screens in comparison to other available assay formats.
Comparative Analysis of High-Throughput Screening Assays
The selection of an appropriate HTS assay depends on several factors, including the specific enzyme target (GCase or GCS), the desired endpoint, and the required throughput and robustness. Below is a comparison of common assay platforms.
Data Presentation: Quantitative Performance of HTS Assays
| Assay Type | Target Enzyme | Substrate | Detection Method | Signal to Background (S/B) Ratio | Z'-Factor | Throughput | Key Advantages |
| Amplex Red Assay | GCase | Glucosylceramide | Fluorescence | 5.6[1] | 0.75[1] | Up to 1536-well | Utilizes natural substrate; Homogeneous format |
| HiBiT Cell-Based Assay | GCase | Endogenous | Luminescence | Not explicitly stated | Not explicitly stated | Up to 1536-well | Measures protein stabilization in a cellular context[2][3] |
| LysoFix-GBA Cell-Based Assay | GCase | Fluorescent GCase Substrate | Fluorescence Imaging | Not explicitly stated | Not explicitly stated | 384-well | Measures functional lysosomal GCase activity[2] |
| HPLC-Based Assay | GCS | NBD C6-Ceramide | Fluorescence HPLC | Not applicable | Not applicable | Lower throughput | Highly sensitive and reproducible for in-vitro activity[3][4] |
| Transcreener HTS Assay | GCS | Ceramide + UDP-Glucose | TR-FRET | Not explicitly stated | ≥ 0.7 | High | Universal for UDP-producing enzymes; robust signal[1] |
| Artificial Substrate Assay | GCase | 4-methylumbelliferyl-β-D-glucopyranoside | Fluorescence | Not explicitly stated | Not explicitly stated | High | Homogeneous format, widely used |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central signaling pathway involving glucosylceramide metabolism and a typical experimental workflow for a GCase HTS assay.
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
GCase HTS Assay using Glucosylceramide and Amplex Red Detection
This protocol is adapted from a miniaturized 1,536-well plate format assay.[1]
Materials:
-
Recombinant human glucocerebrosidase (GCase)
-
Glucosylceramide (natural substrate)
-
Amplex® Red Glucose/Glucose Oxidase Assay Kit
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.4)
-
Test compounds in DMSO
-
1536-well black assay plates
Procedure:
-
Enzyme Dispensing: Dispense 2 µL/well of GCase solution (final concentration of 1 nM) into 1536-well plates using an automated dispenser.
-
Compound Transfer: Transfer 23 nL/well of test compounds from compound plates to the assay plates using a pintool.
-
Substrate Addition: Initiate the enzymatic reaction by adding 2 µL/well of the glucosylceramide substrate solution.
-
Incubation: Incubate the assay plates at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add 3 µL/well of the Amplex Red detection mixture (containing glucose oxidase, horseradish peroxidase, and Amplex Red reagent).
-
Incubate at room temperature for 20 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~573 nm and emission at ~610 nm.
HiBiT-GCase Cell-Based HTS Assay
This protocol outlines a cell-based assay to measure the stabilization of GCase protein.[2]
Materials:
-
H4 neuroglioma cells stably expressing HiBiT-tagged GCase
-
Cell culture medium and supplements
-
1536-well solid white tissue culture-treated microplates
-
Test compounds in DMSO
-
Nano-Glo® HiBiT Lytic Detection System
Procedure:
-
Cell Seeding: Seed H4 cells expressing HiBiT-GCase into 1536-well plates at a density of 2,000 cells/well in 5 µL of media.
-
Cell Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with 50 nL of test compounds at various concentrations.
-
Treatment Incubation: Incubate the plates for another 24 hours at 37°C and 5% CO2.
-
Detection:
-
Equilibrate the plates to room temperature.
-
Add Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.
-
Incubate for a short period to allow for cell lysis and signal generation.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
GCS HTS Assay using Transcreener® UDP² TR-FRET
This protocol describes a universal assay for UDP-producing glycosyltransferases like GCS.
Materials:
-
Recombinant human glucosylceramide synthase (GCS)
-
Ceramide (acceptor substrate)
-
UDP-Glucose (donor substrate)
-
Transcreener® UDP² TR-FRET Assay Kit
-
Assay buffer
-
Test compounds in DMSO
-
Low-volume 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, combine the GCS enzyme, ceramide, and test compound in the assay buffer.
-
Reaction Initiation: Start the reaction by adding UDP-Glucose. The final reaction volume is typically 10-20 µL.
-
Enzymatic Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set time, ensuring the reaction is in the linear range.
-
Detection: Add the Transcreener® UDP² Detection Mix, which contains the UDP² antibody-Tb and a UDP-tracer-d2.
-
Detection Incubation: Incubate at room temperature for 60-90 minutes.
-
Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
Conclusion
The reproducibility of high-throughput screens involving this compound and related substrates is critically dependent on the chosen assay format and its optimization. While direct comparative studies on the reproducibility of different glucosylceramide substrates are limited, the available data on performance metrics such as the Z'-factor provide a strong indication of assay robustness.
The Amplex Red-based GCase assay, utilizing the natural substrate glucosylceramide, demonstrates excellent statistical validation with a Z'-factor of 0.75, making it a highly reproducible and reliable choice for HTS campaigns.[1] Similarly, the Transcreener assay for GCS boasts a Z'-factor of ≥ 0.7, indicating its suitability for high-throughput screening.
Cell-based assays, such as the HiBiT-GCase protein stabilization assay, offer the advantage of measuring compound effects in a more physiologically relevant environment, which can lead to the identification of hits with better downstream translatability. Although specific Z'-factors for these assays were not detailed in the reviewed literature, their successful application in large-scale screens suggests a high degree of robustness.
For highly sensitive and quantitative measurements of enzyme activity, particularly for in-vitro characterization, HPLC-based methods using fluorescently labeled substrates like NBD-C6-ceramide are described as highly reproducible, albeit with lower throughput.[3][4]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amplex red assay: Topics by Science.gov [science.gov]
A Comparative Analysis of N-Hexanoyl-glucosylceramide and Natural Substrates in Glucocerebrosidase Kinetics
For researchers, scientists, and professionals in drug development, understanding the kinetic properties of enzyme substrates is paramount for accurate assay development and the discovery of therapeutic agents. This guide provides a detailed comparison of the kinetics of the synthetic substrate N-Hexanoyl-glucosylceramide with natural glucosylceramide substrates when interacting with the lysosomal enzyme glucocerebrosidase (GCase).
Glucocerebrosidase (GCase, EC 3.2.1.45) is a vital enzyme in sphingolipid metabolism, responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[2][3] The study of GCase kinetics and the screening for potential therapeutic modulators often employ a variety of substrates, including the short-chain this compound and natural glucosylceramides, which typically possess longer acyl chains. This guide will delve into the comparative kinetics of these substrates, provide detailed experimental protocols for their analysis, and visualize the relevant biological and experimental pathways.
Comparative Kinetic Data of Glucocerebrosidase with Various Substrates
The selection of a substrate for GCase activity assays can significantly influence the observed kinetic parameters. While artificial substrates are convenient for high-throughput screening, natural substrates are more physiologically relevant. This compound, a short-chain synthetic substrate, offers a compromise with properties that facilitate its use in assays. The following table summarizes the kinetic parameters of GCase with a natural glucosylceramide, a fluorescently labeled natural substrate analog, and an artificial chromogenic substrate.
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min) | Assay Conditions |
| Natural Glucosylceramide | Recombinant human GCase | 108 | Not specified | pH 5.9, with sodium taurocholate and Tween-20.[2] |
| Bodipy-glucosylceramide | Recombinant human GCase | 145 | Not specified | pH 5.9, with sodium taurocholate and Tween-20.[2] |
| p-Nitrophenyl-β-D-glucopyranoside (PNPG) | Human leukocyte GCase | 12,600 | 333 U/mg | pH 5.0, with sodium taurocholate.[4] |
Note: The Vmax for the natural and Bodipy-glucosylceramide was not explicitly stated in the same units in the primary source, preventing a direct numerical comparison in this table.
Experimental Protocols
Accurate determination of GCase kinetics relies on well-defined experimental protocols. Below are methodologies for assessing GCase activity using a natural substrate and a radiolabeled short-chain substrate.
Protocol 1: GCase Activity Assay with Natural Glucosylceramide
This protocol is adapted from a high-throughput assay using an Amplex-Red coupled enzyme system to detect the glucose produced from glucosylceramide hydrolysis.[2][7]
Materials:
-
Recombinant human glucocerebrosidase
-
Natural glucosylceramide (from a commercial source)
-
Assay Buffer: 50 mM citric acid, 176 mM K2HPO4, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9
-
Amplex® Red Glucose/Glucose Oxidase Assay Kit
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the natural glucosylceramide substrate in the assay buffer.
-
Add 10 µL of each substrate dilution to the wells of the 384-well plate.
-
Initiate the reaction by adding 20 µL of the enzyme solution (e.g., 5 nM final concentration) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the produced glucose using the Amplex® Red Glucose/Glucose Oxidase Assay Kit according to the manufacturer's instructions. The kit utilizes glucose oxidase to convert glucose to gluconolactone (B72293) and H2O2, and then horseradish peroxidase in the presence of Amplex Red reagent to generate the fluorescent product, resorufin.
-
Measure the fluorescence intensity with a suitable plate reader.
-
Calculate the reaction velocity and determine the Km and Vmax by fitting the data to the Michaelis-Menten equation.
Protocol 2: GCase Activity Assay with N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
This protocol is based on the method used to measure GCase activity in cell lysates.[5][6]
Materials:
-
Cell lysates (e.g., from cultured fibroblasts)
-
N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
-
Reaction Buffer: Appropriate buffer with an acidic pH (e.g., citrate/phosphate buffer, pH 5.2)
-
Chloroform/methanol mixture (2:1, v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture containing the cell lysate and the reaction buffer.
-
Initiate the reaction by adding a known amount of N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine.
-
Incubate the reaction at 37°C for a specific time (e.g., 1-3 hours).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the radiolabeled product, N-(1-[14C]hexanoyl)-D-erythro-sphingosine, from the unreacted substrate using thin-layer chromatography (TLC).
-
Scrape the spots corresponding to the product from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed per unit time per amount of protein in the lysate to determine the enzyme activity.
Visualizing the Pathways
To better understand the context of GCase activity, the following diagrams illustrate the metabolic pathway of glucosylceramide and a typical experimental workflow for a GCase activity assay.
Caption: Metabolic pathway of glucosylceramide synthesis and degradation.
Caption: General experimental workflow for a glucocerebrosidase activity assay.
References
- 1. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Free Kinetic Analysis of Ionizable Lipid Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating N-Hexanoyl-Glucosylceramide Use in a New Cell Model: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Hexanoyl-glucosylceramide and its alternatives for validating and studying glycosphingolipid metabolism in new cell models. This guide includes supporting experimental data, detailed protocols, and visual representations of key cellular pathways.
The study of glycosphingolipids is crucial for understanding numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Glucosylceramide (GlcCer) is a central precursor in the synthesis of most glycosphingolipids.[1] The introduction of a new cell model necessitates rigorous validation of its metabolic pathways. This compound, a short-chain analog of GlcCer, serves as a valuable tool for such validation. Its shorter acyl chain allows for easier delivery into cells and facilitates the study of glucosylceramide metabolism and the enzymes involved.[2]
Comparison of Tools for Studying Glucosylceramide Metabolism
Validating a new cell model's glycosphingolipid metabolism can be approached using various molecular tools. This compound is often used to assess the activity of glucocerebrosidase (GBA), the enzyme that hydrolyzes GlcCer.[2] However, other methods, including the use of fluorescent analogs and enzyme inhibitors, provide alternative or complementary information.
A key alternative is the fluorescently labeled ceramide analog, N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-ceramide). This compound is cell-permeable and is a substrate for glucosylceramide synthase (GCS), the enzyme that synthesizes GlcCer. Its conversion to fluorescent NBD C6-glucosylceramide can be quantified to measure GCS activity in living cells.[3][4][5]
Inhibitors of GCS also play a vital role in studying the functional consequences of reduced glycosphingolipid levels. These small molecules can help elucidate the role of GlcCer and its downstream metabolites in various cellular processes.[6][7]
| Tool | Primary Use | Principle of Detection | Advantages | Disadvantages |
| N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine | Measuring Glucocerebrosidase (GBA) activity | Radioactive detection of hydrolyzed product | High sensitivity and direct measurement of enzyme activity.[2] | Requires handling of radioactive materials. |
| NBD C6-ceramide | Measuring Glucosylceramide Synthase (GCS) activity | Fluorescence detection of NBD C6-glucosylceramide | Suitable for live-cell imaging and quantitative analysis in intact cells.[3][8] | The fluorescent tag may influence the molecule's biological activity and subcellular localization.[9] |
| Glucosylceramide Synthase (GCS) Inhibitors (e.g., PDMP, Miglustat) | Investigating the functional roles of glycosphingolipids | Measurement of downstream cellular effects (e.g., proliferation, apoptosis) | Allows for the study of the consequences of glycosphingolipid depletion.[10][11] | Potential for off-target effects and cytotoxicity.[12] |
Quantitative Comparison of Glucosylceramide Synthase Inhibitors
Several inhibitors of GCS are available, each with different potencies. The choice of inhibitor can significantly impact experimental outcomes.
| Inhibitor | Target | IC50 | Cell Model Examples | Reference |
| PDMP hydrochloride | Glucosylceramide Synthase (GCS) | ~2 µM (for N-hexanoyl analog of P4) | K562/A02 cells, NSCLC cells | [10][13][14] |
| Miglustat (N-butyldeoxynojirimycin) | Glucosylceramide Synthase (GCS), α-glucosidases | Micromolar range for GCS | 3T3-L1 adipocytes, MC3T3-E1 osteoblasts | [1][11][15] |
| Eliglustat tartrate | Glucosylceramide Synthase (GCS) | Low nanomolar | Not specified in provided abstracts | [1][6] |
| AMP-DNM | Glucosylceramide Synthase (GCS) | 150-220 nM | 3T3-L1 adipocytes | [11] |
Experimental Protocols
Protocol 1: Measurement of Glucocerebrosidase (GBA) Activity using N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine
This protocol is adapted from studies on Gaucher disease fibroblasts.[2]
-
Cell Culture: Culture the new cell model to near confluence in appropriate growth medium.
-
Cell Harvest and Homogenization: Harvest cells and homogenize in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Incubation with Substrate: Incubate a defined amount of cell homogenate protein with N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine at 37°C in an acidic buffer (e.g., citrate/phosphate buffer, pH 4.5).
-
Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v) and extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the radiolabeled substrate and the product (N-[14C]hexanoyl-D-erythro-sphingosine) by TLC.
-
Quantification: Quantify the amount of radioactive product by autoradiography or scintillation counting.
Protocol 2: Measurement of Glucosylceramide Synthase (GCS) Activity using NBD C6-ceramide
This protocol is based on a cell-based fluorescent method.[3][4][5]
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubation with NBD C6-ceramide: Remove the growth medium and incubate the cells with a medium containing NBD C6-ceramide complexed to bovine serum albumin (BSA) for a specified time (e.g., 2 hours).
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and extract the lipids using a chloroform/methanol mixture.
-
Thin-Layer Chromatography (TLC): Separate the fluorescent lipids (NBD C6-ceramide and NBD C6-glucosylceramide) by TLC.
-
Fluorescence Quantification: Quantify the fluorescence of the substrate and product spots using a fluorescence scanner or spectrophotometer. The amount of NBD C6-glucosylceramide produced is indicative of GCS activity.[4][5]
Signaling Pathways and Experimental Workflows
Glucosylceramide Metabolism and Associated Signaling
Glucosylceramide sits (B43327) at a critical juncture in sphingolipid metabolism. Its synthesis by GCS reduces the cellular pool of ceramide, a pro-apoptotic lipid. Conversely, the breakdown of GlcCer by GBA increases ceramide levels. This balance, often referred to as the "ceramide/S1P rheostat," plays a significant role in determining cell fate.[16] Dysregulation of GlcCer metabolism has been implicated in cancer, where increased GCS activity can promote cell survival and multidrug resistance by activating pro-survival signaling pathways such as PI3K/Akt and MAPK.[17][18]
Caption: Glucosylceramide metabolism and its impact on cell fate signaling pathways.
Experimental Workflow for Validating a New Cell Model
The validation of a new cell model's glycosphingolipid metabolism involves a series of steps to characterize the activity of key enzymes and the cellular response to their modulation.
Caption: A stepwise workflow for the validation of a new cell model's glycosphingolipid metabolism.
References
- 1. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 8. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. air.unipr.it [air.unipr.it]
- 11. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Contribution of Glucosylceramide Synthase to the Proliferation of Mouse Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
A Comparative Guide to Inter-laboratory N-Hexanoyl-glucosylceramide Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common assay protocols for the quantification of N-Hexanoyl-glucosylceramide (C6-GlcCer), a key short-chain glucosylceramide analog used in studying the metabolic pathways of glycosphingolipids. The accurate measurement of C6-GlcCer is crucial for understanding its role in various cellular processes and for the development of therapeutics targeting sphingolipid metabolism-related diseases such as Gaucher disease and Parkinson's disease.[1][2][3][4] This document outlines various analytical methods, presents their performance data in a comparative format, and provides detailed experimental protocols to facilitate inter-laboratory reproducibility.
Comparative Analysis of Assay Methodologies
The quantification of this compound is predominantly achieved through three main analytical approaches: radioactive assays, fluorescence-based assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
| Parameter | Radioactive Assay ([¹⁴C]hexanoyl-GlcCer) | Fluorescence Assay (NBD C6-ceramide) | LC-MS/MS |
| Principle | Detection of radiolabeled product ([¹⁴C]hexanoyl-Cer) following enzymatic hydrolysis of [¹⁴C]hexanoyl-GlcCer.[5][6] | Measurement of fluorescence from NBD C6-glucosylceramide produced from the fluorescent substrate NBD C6-ceramide.[7][8] | Separation and quantification of C6-GlcCer based on its mass-to-charge ratio.[9][10][11][12] |
| Sensitivity | High | High | Very High |
| Specificity | High, but requires chromatographic separation of substrate and product.[5][6] | Good, but potential for interference from other fluorescent compounds. Requires chromatographic separation.[7][8] | Very High, provides structural confirmation. Can distinguish between isobaric species like GlcCer and GalCer with appropriate chromatography.[10][13][14] |
| Throughput | Low to medium | Medium to high | High, with modern autosamplers. |
| Quantitative Accuracy | Good, requires accurate determination of specific activity. | Good, requires a standard curve.[8] | Excellent, uses internal standards for normalization.[11][15] |
| Cost (Instrument) | Moderate (scintillation counter) | Low (fluorescence plate reader/HPLC with fluorescence detector) | High (LC-MS/MS system) |
| Cost (Reagents) | High (radiolabeled substrate), with disposal considerations. | Moderate (fluorescent substrate) | Moderate (solvents, standards) |
| Advantages | Direct measurement of enzyme activity.[5][6] | Safer than radioactive methods, suitable for high-throughput screening.[16][17] | High specificity and sensitivity, can multiplex analysis of multiple sphingolipids.[11][14][18] |
| Disadvantages | Use of radioactive materials, requires specialized handling and disposal. | Potential for photobleaching and spectral overlap. | High initial instrument cost, requires specialized expertise. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Radioactive Glucocerebrosidase Activity Assay
This protocol is adapted from studies correlating residual enzyme activity with Gaucher disease type.[5][6]
-
Materials:
-
N-(1-[¹⁴C]hexanoyl)-D-erythro-glucosylsphingosine ([¹⁴C]hexanoyl-GlcCer)
-
Cell or tissue lysates
-
Assay buffer (e.g., citrate/phosphate buffer, pH 4.5)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates and developing solvents
-
-
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer.
-
Incubate a defined amount of protein from the lysate with [¹⁴C]hexanoyl-GlcCer in the assay buffer at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids.
-
Separate the product, [¹⁴C]hexanoyl-ceramide, from the substrate, [¹⁴C]hexanoyl-GlcCer, using TLC.
-
Scrape the corresponding spots from the TLC plate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
-
2. Fluorescence-Based Glucosylceramide Synthase (GCS) Activity Assay
This method is suitable for assessing GCS activity in cellular models and for screening potential inhibitors.[7][8]
-
Materials:
-
N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-d-erythro-sphingosine (NBD C6-ceramide)
-
Cultured cells or tissue homogenates
-
Cell culture medium or appropriate buffer
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
-
Procedure:
-
Incubate cultured cells or tissue homogenates with NBD C6-ceramide.
-
After the incubation period, harvest the cells or stop the reaction in the homogenates.
-
Extract the lipids from the samples.
-
Separate the fluorescent product, NBD C6-glucosylceramide, from the substrate, NBD C6-ceramide, using normal-phase HPLC.
-
Detect the separated fluorescent lipids using a fluorescence detector (excitation ~470 nm, emission ~530 nm).
-
Quantify the amount of NBD C6-glucosylceramide by comparing the peak area to a standard curve.
-
3. LC-MS/MS Quantification of this compound
This highly specific and sensitive method is the gold standard for the quantification of various sphingolipid species.[9][11][13]
-
Materials:
-
This compound standard
-
Internal standard (e.g., a deuterated or odd-chain analog)
-
Biological samples (plasma, cells, tissues)
-
Extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
-
Procedure:
-
Homogenize or lyse the biological samples.
-
Add a known amount of the internal standard to each sample.
-
Perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer or Folch extraction).
-
Dry down the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound from other lipids using a chromatographic gradient.
-
Detect and quantify the analyte using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
Calculate the concentration of this compound based on the ratio of its peak area to that of the internal standard and by referencing a calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the central role of glucosylceramide in sphingolipid metabolism and a typical workflow for its analysis.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]
- 3. Plasma ceramide and glucosylceramide metabolism is altered in sporadic Parkinson's disease and associated with cognitive impairment: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lipidmaps.org [lipidmaps.org]
Safety Operating Guide
Proper Disposal of N-Hexanoyl-glucosylceramide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of N-Hexanoyl-glucosylceramide, a synthetic ceramide analog used in various research applications. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, necessitating careful handling and disposal as a chemical waste product.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. The following table summarizes key safety information derived from safety data sheets (SDSs).
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat. |
| Handling | Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. |
| First Aid - Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| First Aid - Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| First Aid - Ingestion | Do not induce vomiting. Wash out mouth with water. Seek medical attention. |
| First Aid - Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's chemical waste program. Do not dispose of this compound in the regular trash or down the sanitary sewer.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, tubes), and solutions, as chemical waste.
-
Segregate solid waste from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Follow your institution's guidelines for the maximum allowable volume of waste and the timeframe for storage in a satellite accumulation area.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management.
-
Follow their specific procedures for requesting a chemical waste pickup. Provide them with all the necessary information from your waste label.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with chemical waste regulations. Always consult your institution's specific safety and disposal protocols.
Essential Safety and Disposal Guidance for N-Hexanoyl-glucosylceramide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Hexanoyl-glucosylceramide. The following procedures detail the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] No specific hazards are identified, and no special measures are required for handling beyond standard laboratory practices.[1]
| Hazard Classification | Rating |
| Health Hazard | 0 |
| Flammability | 0 |
| Physical Hazard | 0 |
| Personal Protection | B (Safety glasses, Gloves) |
Data sourced from this compound Safety Data Sheet.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to ensure safety and prevent contamination.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from potential splashes or airborne particles.[2][3] |
| Hand Protection | Nitrile Gloves | Impermeable and resistant to the product | Prevents direct skin contact. Although no specific glove material is recommended due to a lack of testing, disposable nitrile gloves offer protection against a wide range of chemicals.[1][3] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from potential spills.[2][4] |
| Respiratory Protection | Not Required | - | The SDS for this compound states that breathing equipment is not required.[1] |
| Foot Protection | Closed-toe Shoes | - | Standard laboratory practice to protect against spills and falling objects.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Before handling the compound, put on the required personal protective equipment as detailed in the table above: a laboratory coat, safety glasses, and nitrile gloves.
-
Work Area Preparation: Ensure the weighing area and fume hood (if applicable) are clean and free from contaminants.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance. As it is a powder, avoid creating dust.
-
Dissolving: If the experimental protocol requires the compound to be in solution, add the appropriate solvent to the weighed powder in a suitable container.
3. Cleanup and Disposal:
-
Decontamination: After use, clean the work surfaces and any equipment used with an appropriate cleaning agent.
-
Waste Disposal:
-
Solid Waste: Uncontaminated solid waste, such as empty containers and weighing paper, can typically be disposed of in the regular trash.[5][6] Ensure containers are fully empty and labels are defaced or removed.[6]
-
Liquid Waste: Non-hazardous liquid waste may be permissible for drain disposal with approval from your institution's Environmental Health and Safety (EHS) department.[6][7] Always follow local regulations and institutional policies for chemical waste disposal.[5][8]
-
Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be disposed of according to your institution's guidelines for non-hazardous chemical waste.
-
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Always consult your institution's specific safety and disposal protocols.[5][8] When in doubt, contact your EHS department for guidance.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
